molecular formula C17H22I3N3O8 B3332279 Iopamidol CAS No. 88375-91-1

Iopamidol

Cat. No.: B3332279
CAS No.: 88375-91-1
M. Wt: 777.1 g/mol
InChI Key: XQZXYNRDCRIARQ-LURJTMIESA-N
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Description

Iopamidol is a benzenedicarboxamide compound having N-substituted carbamoyl groups at the 1- and 3-positions, iodo substituents at the 2-, 4- and 6-positions and a (2S)-2-hydroxypropanamido group at the 5-position. It has a role as a radioopaque medium, an environmental contaminant and a xenobiotic. It is a benzenedicarboxamide, an organoiodine compound and a pentol.
This compound is a contrast agent developed by Bracco with nonionic, low-osmolar properties.
This compound is a Radiographic Contrast Agent. The mechanism of action of this compound is as a X-Ray Contrast Activity.
This compound is an organic iodine compound and used as a non-ionic water soluble radiographic contrast medium. This compound blocks x-rays as they pass through the body, thereby allowing body structures not containing iodine to be visualized. The degree of opacity produced by this compound is directly proportional to the total amount of the iodinated contrast agent in the path of the x-rays. The visualization of body structures is dependent upon the distribution and elimination of this compound. (NCI05)
A non-ionic, water-soluble contrast agent which is used in myelography, arthrography, nephroangiography, arteriography, and other radiological procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-N,3-N-bis(1,3-dihydroxypropan-2-yl)-5-[[(2S)-2-hydroxypropanoyl]amino]-2,4,6-triiodobenzene-1,3-dicarboxamide
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InChI

InChI=1S/C17H22I3N3O8/c1-6(28)15(29)23-14-12(19)9(16(30)21-7(2-24)3-25)11(18)10(13(14)20)17(31)22-8(4-26)5-27/h6-8,24-28H,2-5H2,1H3,(H,21,30)(H,22,31)(H,23,29)/t6-/m0/s1
Source PubChem
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InChI Key

XQZXYNRDCRIARQ-LURJTMIESA-N
Source PubChem
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Canonical SMILES

CC(C(=O)NC1=C(C(=C(C(=C1I)C(=O)NC(CO)CO)I)C(=O)NC(CO)CO)I)O
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Isomeric SMILES

C[C@@H](C(=O)NC1=C(C(=C(C(=C1I)C(=O)NC(CO)CO)I)C(=O)NC(CO)CO)I)O
Source PubChem
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Molecular Formula

C17H22I3N3O8
Source PubChem
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DSSTOX Substance ID

DTXSID1023158
Record name Iopamidol
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Molecular Weight

777.1 g/mol
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Solubility

Very soluble in water, Very soluble in methanol. Practically insoluble in chloroform. Miscible with boiling ethanol
Record name Iopamidol
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Color/Form

White crystalline powder

CAS No.

60166-93-0, 66108-95-0
Record name Iopamidol
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Record name Iopamidol [USAN:USP:INN:BAN:JAN]
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Record name (S)-N,N'-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-5-[(2-hydroxy-1-oxopropyl)amino]-2,4,6-triiodoisophthaldiamide
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Melting Point

Decomposes at about 300 °C without melting
Record name Iopamidol
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Foundational & Exploratory

Iopamidol mechanism of action for in vivo imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iopamidol (B1672082) is a second-generation, non-ionic, low-osmolar iodinated radiographic contrast agent. It is a cornerstone of modern diagnostic imaging, enhancing the visibility of vascular structures and soft tissues in X-ray-based modalities, particularly computed tomography (CT). This technical guide provides an in-depth overview of the mechanism of action, physicochemical properties, pharmacokinetics, and experimental protocols for the application of this compound in in vivo imaging.

Core Mechanism of Action: X-ray Attenuation

The fundamental mechanism of action for this compound in vivo is the physical process of X-ray attenuation.[1][2] this compound's efficacy as a contrast agent is derived from the three iodine atoms covalently bound to its benzene (B151609) ring core.[1] Iodine, with its high atomic number and electron density, is significantly more effective at absorbing X-rays than the soft tissues of the body.[2][3]

When this compound is introduced into the body, it travels through the vascular system and distributes into the extracellular fluid.[2][3] As X-rays from a CT scanner pass through the body, the iodine atoms in the this compound-rich areas absorb a greater proportion of the X-ray photons compared to the surrounding tissues. This differential absorption creates a higher contrast in the resulting image, allowing for clear delineation of blood vessels, organs, and other non-bony structures.[2][3]

The non-ionic nature of this compound contributes to its lower osmolality compared to older ionic contrast agents, which reduces the incidence of adverse effects and improves patient tolerance.[2][3]

Physicochemical and Pharmacokinetic Properties

The performance and safety profile of this compound are dictated by its chemical and physical properties, as well as its behavior within the body.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₁₇H₂₂I₃N₃O₈
Molecular Weight 777.1 g/mol [4]
Iodine Content Varies by formulation (e.g., 200, 250, 300, 370 mg/mL)
Osmolality at 37°C Formulation dependent (e.g., 616 mOsm/kg water for 300 mgI/mL)[3]
Viscosity at 37°C Formulation dependent (e.g., 4.7 cP for 300 mgI/mL)[3]
pKa 10.70 (25 °C)[3]
Octanol-Water Partition Coefficient (LogP) -2.4[4]
Pharmacokinetic Data

This compound's pharmacokinetics are characterized by a two-compartment open model. Following intravascular administration, it undergoes a rapid initial distribution phase (alpha phase) followed by a slower elimination phase (beta phase).[5] It is primarily excreted unchanged by the kidneys.[5]

ParameterHealthy AdultsPatients with Severe Renal FailureInfants and Children
Elimination Half-Life (t½β) ~2 hours[5]10.03 hours[6]1.92 hours[7]
Plasma Clearance 0.11 L/h·kg[6]0.02 L/h·kg[6]0.16 L/kg[7]
Volume of Distribution (Vc) --0.40 L/kg[7]
Protein Binding Not significant[2]Not significantNot significant
Metabolism No significant metabolism or deiodination[5]No significant metabolismNo significant metabolism
Primary Route of Excretion Renal[2][5]Renal (prolonged)[6]Renal

Experimental Protocols for In Vivo Imaging

The following sections detail generalized protocols for in vivo imaging with this compound in a preclinical setting, specifically focusing on contrast-enhanced micro-CT in a mouse tumor model.

Animal Model and Preparation
  • Animal Model: Athymic nude mice are commonly used for tumor xenograft studies.[7][8]

  • Tumor Induction: Tumor cells (e.g., breast cancer cell lines AU565 or MDA-MB-231) are injected subcutaneously into the mammary fat pad.[7][8] Tumors are allowed to grow to a palpable size over several weeks.

  • Animal Preparation: Prior to imaging, mice are anesthetized, typically with isoflurane. Body temperature is maintained using a heating pad.

Contrast Agent Administration
  • Formulation: A commercially available sterile solution of this compound, such as Isovue-370 (370 mgI/mL), is typically used.[8]

  • Dosage: The dosage can vary, but a common dose for mice is a bolus injection of 100-200 µL.[8]

  • Route of Administration: For systemic vascular imaging, intravenous (IV) injection via the tail vein or retro-orbital sinus is standard.[7][8] Intraperitoneal (IP) injections can also be used for specific applications, such as assessing tumor pH with CEST-MRI, where peak tumor uptake may be delayed (e.g., 40 minutes post-injection).

Micro-CT Imaging Protocol
  • Imaging System: A high-resolution in vivo micro-CT scanner is used.

  • Pre-Contrast Scan: A baseline scan is acquired before the administration of this compound.

  • Contrast-Enhanced Scans: Dynamic or static scans are acquired immediately following and/or at various time points after contrast injection.

  • Typical Scan Parameters:

    • X-ray Tube Voltage: 70 kVp[3]

    • X-ray Tube Current: 57-114 µA[3]

    • Integration Time: 200-300 ms[3]

    • Voxel Size: Isotropic, typically around 41 µm[3]

    • Projections: 500 or more projections are acquired over a 360° rotation.[3]

  • Gating: Respiratory gating is often employed to minimize motion artifacts, especially for thoracic imaging.[3]

Data Analysis
  • Image Reconstruction: The acquired projection data is reconstructed into a 3D volume using the manufacturer's software.[3]

  • Image Analysis: Regions of interest (ROIs) are drawn around the structures of interest (e.g., tumor, blood vessels, organs) on the pre- and post-contrast images.

  • Quantification: The change in X-ray attenuation, measured in Hounsfield Units (HU), between the pre- and post-contrast scans is quantified to assess vascularity, perfusion, and contrast agent uptake.

Visualizations

Physical Principle of this compound-Based Contrast Enhancement

cluster_0 X-ray Source cluster_1 Patient/Subject cluster_2 Detector Xray X-ray Photons SoftTissue Soft Tissue (Low Attenuation) Xray->SoftTissue Few photons absorbed IopamidolArea This compound-Enhanced Tissue (High Iodine Concentration) Xray->IopamidolArea Many photons absorbed Detector X-ray Detector SoftTissue->Detector High signal IopamidolArea->Detector Low signal

Caption: Principle of X-ray contrast with this compound.

Pharmacokinetic Model of this compound

Administration Intravascular Administration Central Central Compartment (Plasma) Administration->Central Input Peripheral Peripheral Compartment (Extracellular Fluid) Central->Peripheral Distribution (k12) Elimination Renal Excretion (Unchanged Drug) Central->Elimination Elimination (k10) Peripheral->Central Redistribution (k21)

Caption: Two-compartment pharmacokinetic model of this compound.

Experimental Workflow for In Vivo Micro-CT Imaging

A Anesthetize Mouse B Acquire Pre-Contrast Micro-CT Scan A->B C Administer this compound (e.g., IV injection) B->C D Acquire Post-Contrast Micro-CT Scan(s) C->D E Image Reconstruction D->E F Data Analysis (ROI Segmentation, HU Quantification) E->F G Quantitative Results F->G

Caption: Workflow for contrast-enhanced micro-CT.

References

Physicochemical Properties of Iopamidol: An In-depth Technical Guide for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iopamidol is a non-ionic, low-osmolar iodinated contrast agent widely utilized in diagnostic imaging procedures such as X-ray and computed tomography (CT).[1][2] Its chemical structure, a tri-iodinated benzene (B151609) derivative, is central to its radiopacity, as the iodine atoms effectively absorb X-rays, thereby enhancing the visibility of internal structures.[2][3] A comprehensive understanding of its physicochemical properties is paramount for its application in research and development, ensuring optimal formulation, stability, and experimental outcomes. This guide provides a detailed overview of the core physicochemical characteristics of this compound, methodologies for their determination, and a visualization of its chemical structure and a representative experimental workflow.

Physicochemical Data of this compound

A summary of the key physicochemical properties of this compound is presented in the table below, offering a consolidated resource for researchers.

PropertyValueReferences
Molecular Formula C₁₇H₂₂I₃N₃O₈[4]
Molecular Weight 777.1 g/mol [4]
Appearance White to off-white crystalline powder[5][6]
Solubility Very soluble in water, very slightly soluble in methanol, practically insoluble in ethanol (B145695) and methylene (B1212753) chloride.[5][7]
Water Solubility 473.7 g/L at 25 °C[5]
Partition Coefficient (XLogP3) -2.4[4]
pKa 10.70 (at 25 °C)[5]
Protein Binding Little to no significant binding to serum or plasma proteins.[3][8]
Osmolality (at 37 °C) 413 mOsm/kg water (41% solution), 616 mOsm/kg water (61% solution), 796 mOsm/kg water (76% solution)[9]
Viscosity (at 37 °C) 2.0 cP (41% solution), 4.7 cP (61% solution), 9.4 cP (76% solution)[8]
Specific Gravity (at 37 °C) 1.227 (41% solution), 1.339 (61% solution), 1.405 (76% solution)[8]
Stability Stable in aqueous solutions; should be protected from light.[10] Studies have shown stability under X-ray exposure up to 100 mGy.[11][10][11]

Experimental Protocols

The determination of the physicochemical properties of this compound involves a range of established analytical techniques. Below are detailed methodologies for key experiments.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[3][5]

Methodology:

  • Preparation: An excess amount of solid this compound is added to a known volume of the desired solvent (e.g., water, methanol, ethanol) in a sealed, temperature-controlled container (e.g., a glass vial or flask).

  • Equilibration: The container is agitated in a mechanical shaker or stirrer at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to ensure equilibrium is reached.[3] This can be determined by taking samples at different time points until the concentration of the dissolved this compound remains constant.[3]

  • Phase Separation: Once equilibrium is achieved, the undissolved solid is separated from the saturated solution by centrifugation or filtration.[12]

  • Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[1]

  • Calculation: The solubility is expressed as the concentration of the saturated solution (e.g., in g/L or mg/mL).

Partition Coefficient (logP) Determination

The n-octanol/water partition coefficient (logP) is a measure of a compound's lipophilicity and is crucial for predicting its pharmacokinetic properties. The shake-flask method is the gold standard for its experimental determination.[6][13]

Methodology:

  • Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer like PBS, pH 7.4) are pre-saturated with each other by vigorous mixing, followed by separation of the two phases.[6]

  • Partitioning: A known amount of this compound is dissolved in one of the phases (typically the aqueous phase). This solution is then mixed with an equal volume of the other pre-saturated phase in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature until partitioning equilibrium is reached.

  • Phase Separation: The n-octanol and aqueous phases are separated by centrifugation.

  • Quantification: The concentration of this compound in each phase is determined by a suitable analytical technique like HPLC.[6]

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[14]

pKa Determination (UV-Visible Spectrophotometry)

The acid dissociation constant (pKa) can be determined for compounds with a pH-dependent light absorption spectrum using UV-Visible spectrophotometry.[15][16]

Methodology:

  • Solution Preparation: A series of solutions of this compound are prepared at a constant concentration in a range of buffers with different, precisely known pH values.[16]

  • Spectral Measurement: The UV-Visible absorption spectrum of each solution is recorded over a relevant wavelength range.

  • Data Analysis: The absorbance at a specific wavelength where the protonated and deprotonated forms of the molecule have different absorptivities is plotted against the pH of the solutions.

  • pKa Calculation: The resulting data typically forms a sigmoidal curve. The pKa is the pH value at the inflection point of this curve, which corresponds to the point where the concentrations of the protonated and deprotonated species are equal.[16]

Viscosity Measurement (Capillary Viscometer)

The viscosity of this compound solutions is a critical parameter, especially for injectable formulations. It can be measured using a capillary viscometer, such as an Ostwald or Ubbelohde viscometer.[17][18]

Methodology:

  • Instrument Calibration: The viscometer is calibrated using a standard liquid of known viscosity to determine the viscometer constant.[17]

  • Sample Preparation: The this compound solution of the desired concentration is prepared and brought to a constant, specified temperature (e.g., 20 °C or 37 °C) in a water bath.[17]

  • Measurement: A precise volume of the this compound solution is introduced into the viscometer. The time taken for the liquid to flow between two marked points on the capillary is measured.

  • Calculation: The kinematic viscosity is calculated from the flow time and the viscometer constant. The dynamic viscosity (in centipoise, cP) is then calculated by multiplying the kinematic viscosity by the density of the solution at the same temperature.[17]

Osmolality Measurement (Freezing Point Depression)

Osmolality is a measure of the solute concentration and is a critical factor for the physiological compatibility of injectable solutions. It is commonly determined by measuring the freezing point depression of the solution.[19][20]

Methodology:

  • Instrument Calibration: The osmometer is calibrated using standard solutions of known osmolality.[9][19]

  • Sample Preparation: The this compound solution is prepared at the desired concentration.

  • Measurement: A small, precise volume of the sample is placed in the osmometer's measurement chamber. The instrument supercools the sample and then induces crystallization. The freezing point of the sample is precisely measured.

  • Calculation: The osmolality of the solution is directly proportional to the freezing point depression and is typically displayed by the instrument in mOsm/kg.[19]

Mandatory Visualizations

Chemical Structure of this compound

Caption: Chemical structure of this compound (C₁₇H₂₂I₃N₃O₈).

Experimental Workflow: In Vitro Cell Viability Assay

This diagram illustrates a typical workflow for assessing the cytotoxicity of this compound on a cell line in a research setting.

Iopamidol_Cell_Viability_Workflow start Start: Cell Seeding cell_culture Plate cells in 96-well plates (e.g., 1 x 10^6 cells/cm²) start->cell_culture incubation1 Incubate overnight (37°C, 5% CO₂) cell_culture->incubation1 treatment Treat cells with varying concentrations of this compound incubation1->treatment incubation2 Incubate for a defined period (e.g., 16 hours) treatment->incubation2 viability_assay Perform Cell Viability Assay (e.g., MTT or CellTiter-Glo®) incubation2->viability_assay data_acquisition Measure absorbance or luminescence (Plate Reader) viability_assay->data_acquisition analysis Data Analysis: - Calculate % viability - Determine IC₅₀ data_acquisition->analysis end End: Results analysis->end

Caption: Workflow for an in vitro cell viability assessment of this compound.

Mechanism of Action for Research Applications

In research, this compound's primary mechanism of action is as a contrast agent for X-ray-based imaging. Its three iodine atoms per molecule provide a high degree of X-ray attenuation.[2][3] When introduced into a biological system, either in vitro or in vivo, it increases the radiodensity of the areas where it distributes. This allows for the visualization and analysis of anatomical structures, fluid dynamics, and physiological processes that would otherwise be indistinguishable from surrounding tissues in a standard X-ray image.[21][22]

The non-ionic nature of this compound contributes to its lower osmolality compared to ionic contrast agents, which generally results in better tolerability in in vivo studies.[1][23] Its high water solubility and low protein binding ensure rapid distribution in the extracellular fluid and subsequent elimination, primarily through renal excretion in in vivo models.[3][8] These properties make it a valuable tool for a variety of research applications, including:

  • Preclinical Imaging: Assessing tumor vascularity, blood-brain barrier integrity, and organ perfusion in animal models of disease.

  • Cellular and Tissue Imaging: Visualizing the distribution of fluids in ex vivo tissue samples.

  • Medical Device Development: Evaluating the performance and placement of implantable devices.

Conclusion

The physicochemical properties of this compound are integral to its function and application as a research tool. Its high water solubility, low osmolality, and excellent stability make it a reliable and versatile contrast agent. The experimental protocols outlined in this guide provide a framework for the accurate characterization of this compound and similar compounds in a research setting. A thorough understanding of these properties and methodologies is essential for scientists and developers to effectively utilize this compound in their research endeavors, leading to more robust and reproducible experimental outcomes.

References

Synthesis and Purification of Iopamidol for Laboratory Use: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Iopamidol (B1672082), a non-ionic, water-soluble X-ray contrast agent. The document outlines detailed experimental protocols, presents key quantitative data in a structured format, and includes visualizations of the synthesis pathway and purification workflow to facilitate understanding and replication in a laboratory setting.

Introduction

This compound, chemically known as (S)-N,N'-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-5-[(2-hydroxypropanoyl)amino]-2,4,6-triiodo-1,3-benzenedicarboxamide, is a widely used contrast medium in medical imaging.[1][2] Its low osmolality and high water solubility contribute to a better safety profile compared to ionic contrast agents.[3][4] The synthesis and purification of high-purity this compound are critical for its safe and effective clinical application. This guide details common laboratory-scale methods for its preparation.

This compound Synthesis

The synthesis of this compound typically starts from 5-nitroisophthalic acid, which undergoes a series of transformations including reduction, iodination, amidation, and acylation. An alternative starting point is 5-amino-2,4,6-triiodoisophthalic acid.[1][5][6]

Synthesis Pathway

A common synthetic route is illustrated in the diagram below. This pathway involves the conversion of 5-amino-2,4,6-triiodoisophthalyl dichloride (ATIPA-Cl) to an intermediate diamide, followed by acylation and deprotection steps.[3]

Iopamidol_Synthesis A 5-Amino-2,4,6-triiodoisophthalyl dichloride (ATIPA-Cl) C 5-Amino-N,N'-bis(1,3-dihydroxy-2-propyl) -2,4,6-triiodoisophthalamide A->C Amidation B Serinol (2-amino-1,3-propanediol) B->C E Tetraacetyl-diamide Intermediate C->E Acetylation D Acetic Anhydride (B1165640) D->E G Pentaacetylthis compound E->G Acylation F (S)-2-Acetoxypropionyl chloride F->G I This compound G->I Deprotection H HCl / Methanol (B129727) (Transesterification) H->I

Diagram 1: this compound Synthesis Pathway
Experimental Protocol: Synthesis from ATIPA-Cl

This protocol is a representative example of this compound synthesis.[3][4]

Step 1: Amidation

  • Charge a reaction vessel with 50 kg of 5-amino-2,4,6-triiodoisophthalyl dichloride (ATIPA-Cl) and 75 kg of dimethylacetamide (DMA).

  • Separately, prepare a solution of 18.5 kg of 2-amino-1,3-propanediol (B45262) (serinol) and 30 kg of triethylamine (B128534) in 45 kg of DMA.

  • Add the serinol solution to the ATIPA-Cl suspension while maintaining the temperature at approximately 30°C for 1.5 hours.[7]

Step 2: Acetylation

  • Cool the reaction mixture and add 0.5 kg of 4-dimethylaminopyridine.

  • Slowly add 52 kg of acetic anhydride to the vessel and stir for about 2 hours.

  • Quench the reaction by slowly adding the mixture to water.

  • Isolate the solid tetraacetyl-diamide intermediate by filtration, wash with water, and dry. A yield of approximately 90% can be expected.[3]

Step 3: Acylation

  • Dissolve the dried tetraacetyl-diamide intermediate in DMA.

  • Add (S)-2-acetoxypropionyl chloride and stir the reaction.

Step 4: Deprotection (Transesterification)

  • After the acylation is complete, add methanol and a catalytic amount of hydrochloric acid.

  • Heat the solution at reflux for about 30 hours to remove the acetate (B1210297) groups.[3]

  • Remove the methanol by distillation.

  • Dissolve the residue in water.

This compound Purification

The purification of this compound is crucial to remove unreacted starting materials, by-products, and residual solvents.[3][8] Common impurities include various process-related substances and degradation products.[9] A multi-step purification process involving resin treatment and crystallization is typically employed.

Purification Workflow

The following diagram illustrates a general workflow for the purification of crude this compound.

Iopamidol_Purification A Crude this compound Aqueous Solution B Acid Scavenging Resin (e.g., IRA-68) A->B Neutralization C Polymer Absorption Resin (e.g., Amberlite XAD-16) B->C Impurity Removal D Ion-Exchange Resins (Cationic and Anionic) C->D Deionization E Purified this compound Solution D->E F Concentration (Evaporation) E->F G Crystallization (e.g., from Ethanol or Water/Alcohol Mixture) F->G H Filtration and Drying G->H I Pure Anhydrous this compound H->I

Diagram 2: this compound Purification Workflow
Experimental Protocols: Purification

Protocol 1: Resin Purification [3][10]

  • Neutralize the acidic aqueous solution of crude this compound by stirring with an acid-scavenging resin (e.g., IRA-68).[3]

  • Filter to remove the resin.

  • Pass the resulting solution through a column of polymer absorption resin (e.g., Amberlite XAD-16) to remove other impurities.[3]

  • For further deionization, the elute can be passed through a system of cationic and anionic ion-exchange resin columns.[3][11]

Protocol 2: Crystallization

  • From Ethanol: Concentrate the purified this compound solution and crystallize the residue from ethanol.[3]

  • From Water/Alcohol Mixture: [12]

    • Dissolve crude this compound in deionized water (e.g., 1:1 w/v ratio).

    • Distill off a portion of the water under vacuum.

    • Add an alcohol such as propanol (B110389) (e.g., 2:1 v/w ratio of alcohol to this compound).

    • Reflux the suspension for 3-4 hours to induce precipitation of white crystals.

    • Filter the precipitates and dry them under vacuum at 60°C. Yields of over 90% can be achieved.[12]

Protocol 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC) [13][14] For achieving very high purity, preparative HPLC can be employed.

  • Column: C18 stationary phase.[13][14]

  • Mobile Phase: A mixture of water and methanol.[13][14]

  • Column Temperature: Maintained between 20-30°C to ensure good resolution.[13][14]

  • Detection: UV at an appropriate wavelength.

  • Collect the fractions containing pure this compound.

Data Presentation

Synthesis and Purification Yields
Step/MethodReported YieldReference
Synthesis
Tetraacetyl-diamide formation90%[3]
Final this compound (overall)74%[3]
Purification
Crystallization (Water/Propanol)93-94.1%[12]
Crystallization (Water/Isobutanol)98.5%[15]
Crystallization (Water/sec-Butanol)96%[16]
Preparative HPLC (Recovery)93.44%[13][14]
Purity and Analytical Data
Analytical MethodParameterValueReference
Preparative HPLC Chromatographic Purity98.97%[13][14]
Crystallization Residual Solvent (sec-butanol)< 200 ppm[15][16]
Analytical HPLC
ColumnC18, 5 µm, 4.6 mm x 250 mm[9]
Mobile PhaseGradient of aqueous phase and organic modifier[9]
DetectionUV at 240 nm[9]
Column Temperature30 °C[9]
UPLC
ColumnSub-2 µm reversed-phase (e.g., C18)[9]
Mobile PhaseGradient of aqueous phase (e.g., 0.1% formic acid) and organic modifier (e.g., acetonitrile)[9]
Column Temperature40 - 50 °C[9]

Conclusion

The synthesis and purification of this compound for laboratory use can be achieved through well-established chemical pathways and purification techniques. The choice of method will depend on the desired scale, purity requirements, and available equipment. The protocols and data presented in this guide provide a solid foundation for researchers and scientists working with this important contrast agent. Adherence to detailed experimental procedures and rigorous analytical characterization are paramount to obtaining high-purity this compound suitable for research and development purposes.

References

The Unseen Dance: An In-depth Technical Guide to the Chemical Structure and Stability of Iopamidol in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure of Iopamidol (B1672082) and its stability profile in aqueous solutions. This compound, a non-ionic, low-osmolar iodinated contrast agent, is a cornerstone of modern diagnostic imaging. Understanding its behavior in aqueous environments is paramount for ensuring its safety, efficacy, and quality throughout its lifecycle, from formulation development to clinical administration. This document delves into the molecular architecture of this compound, explores its degradation pathways under various stress conditions, and outlines detailed experimental protocols for its stability assessment.

The Chemical Architecture of this compound

This compound, with the chemical formula C₁₇H₂₂I₃N₃O₈ and a molecular weight of 777.1 g/mol , is a complex organic molecule built upon a tri-iodinated benzene (B151609) ring.[1][2] This core structure is responsible for its radiopaque properties. The key to its high water solubility and low osmolality lies in its non-ionic nature and the presence of hydrophilic side chains.[3] Specifically, the molecule features N,N'-bis(1,3-dihydroxypropan-2-yl) substituents and a (2S)-2-hydroxypropanamido group attached to the benzene ring.[2] These hydroxyl-rich side chains readily form hydrogen bonds with water molecules, rendering the entire compound highly soluble.[4] Unlike ionic contrast agents, this compound does not dissociate in solution, which contributes to its lower osmolality and reduced physiological side effects.[4]

Chemical Structure of this compound cluster_this compound cluster_sidechain1 cluster_sidechain2 cluster_sidechain3 benzene Benzene Ring I1 I benzene->I1 I2 I benzene->I2 I3 I benzene->I3 C1 C=O benzene->C1 N2 NH benzene->N2 C3 C=O benzene->C3 N1 NH C1->N1 CH1 CH(CH₂OH)₂ N1->CH1 C2 C=O N2->C2 CH2 CH(OH)CH₃ C2->CH2 N3 NH C3->N3 CH3 CH(CH₂OH)₂ N3->CH3

Figure 1: A simplified diagram illustrating the key functional groups of the this compound molecule.

Stability of this compound in Aqueous Solutions

The inherent chemical stability of this compound is a critical attribute for a pharmaceutical product.[3] However, like all complex organic molecules, it is susceptible to degradation under certain environmental conditions. Understanding these degradation pathways is crucial for defining appropriate storage conditions, shelf-life, and compatible excipients. The primary degradation mechanisms for this compound in aqueous solutions are hydrolysis, photolysis, and oxidation.

Degradation Pathways

Forced degradation studies, also known as stress testing, are essential to identify potential degradation products and elucidate the degradation pathways.[5] These studies involve exposing this compound to harsh conditions, including acidic, basic, oxidative, thermal, and photolytic stress.

The main degradation pathways identified for this compound include:

  • Hydrolysis: The amide linkages in the side chains are susceptible to hydrolysis under acidic or basic conditions, leading to the cleavage of these side chains.[6]

  • Deiodination: The carbon-iodine bond can be cleaved, particularly under photolytic conditions, resulting in the release of free iodide and the formation of de-iodinated impurities.[7][8]

  • Hydroxylation: The introduction of hydroxyl groups onto the molecule can occur, especially during photolysis and advanced oxidation processes.[7][8]

  • Oxidation: The amino groups can be oxidized to nitro groups by strong oxidizing agents.[9]

The formation of iodinated disinfection by-products (I-DBPs) is a significant concern, particularly when this compound is present in water sources that undergo disinfection with chlorine or other oxidants.[7][8][10]

Primary Degradation Pathways of this compound cluster_products This compound This compound Hydrolysis Hydrolysis (Acid/Base) This compound->Hydrolysis Photolysis Photolysis (UV Light) This compound->Photolysis Oxidation Oxidation (e.g., H₂O₂, Cl₂) This compound->Oxidation Degradation_Products Degradation Products Side_Chain_Cleavage Side-Chain Cleavage Products Degradation_Products->Side_Chain_Cleavage Deiodinated_Products Deiodinated Products Degradation_Products->Deiodinated_Products Hydroxylated_Products Hydroxylated Products Degradation_Products->Hydroxylated_Products Oxidized_Products Oxidized Products Degradation_Products->Oxidized_Products IDBPs Iodinated Disinfection By-products (I-DBPs) Degradation_Products->IDBPs

Figure 2: A logical diagram showing the main stressors leading to the degradation of this compound.

Quantitative Stability Data

Quantifying the rate and extent of degradation under various conditions is critical for establishing the stability profile of this compound. The following tables summarize key quantitative data gathered from various studies. It is important to note that experimental conditions can vary significantly between studies, affecting the absolute values.

Table 1: Summary of this compound Degradation under Forced Conditions

Stress ConditionReagents and ConditionsObserved Degradation/ProductsReference
Acid Hydrolysis 0.1 N HCl at 60°C for 2 hoursFormation of hydrolysis products[11]
Base Hydrolysis 0.1 N NaOH at 60°C for 2 hoursFormation of hydrolysis products[11]
Oxidation 3% H₂O₂ at room temperature for 24 hoursFormation of oxidized impurities[11]
Photolysis (UV) UV irradiation (254 nm)Deiodination and hydroxylation. Quantum yield of 0.03318 mol einstein⁻¹.[7][8]
Chlorination Sodium hypochlorite (B82951) (pH 6.5-8.5)Second-order reaction with a rate constant up to 0.87 M⁻¹s⁻¹ at pH 8.5. Formation of I-DBPs.[10]
UV/Chlorine UV-LED and chlorinePeak degradation rate at pH 7.0.[12]

Table 2: Kinetic Data for this compound Degradation

Degradation ProcessKinetic ModelRate Constant (k)Influencing FactorsReference
UV Photolysis Pseudo-first orderIncreases with higher UV intensity and lower initial concentration.UV intensity, initial concentration[7][8]
Chlorination Second orderUp to 0.87 M⁻¹s⁻¹ (at pH 8.5)pH (hypochlorite anion is the reactive species)[10]
UV/H₂O₂ Pseudo-first orderInhibited by chloride ions, carbonate, and natural organic matter (NOM).Water matrix components[9]
UV/Persulfate Pseudo-first orderInhibited by chloride ions, carbonate, and NOM.Water matrix components[9]
UV/Chlorine (NaClO) Pseudo-first orderInhibited by NOM.Water matrix components[9]

Experimental Protocols for Stability Assessment

A robust stability-indicating analytical method is essential for accurately quantifying this compound and its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique employed for this purpose.[11][13]

Forced Degradation (Stress Testing) Protocol

The following protocol outlines a typical forced degradation study for this compound. The goal is to achieve 5-20% degradation to ensure that the analytical method can effectively separate the degradation products from the parent drug.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in water at a suitable concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 N hydrochloric acid.

    • Heat the solution at 60°C for 2 hours.

    • Cool the solution to room temperature and neutralize with 0.1 N sodium hydroxide.

    • Dilute to a final concentration with the mobile phase.[11]

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 N sodium hydroxide.

    • Heat the solution at 60°C for 2 hours.

    • Cool the solution to room temperature and neutralize with 0.1 N hydrochloric acid.

    • Dilute to a final concentration with the mobile phase.[11]

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours.

    • Dilute to a final concentration with the mobile phase.[11]

  • Thermal Degradation:

    • Expose a solid sample of this compound to dry heat at a specified temperature (e.g., 70°C) for a defined period.

    • Dissolve the stressed sample in the mobile phase to the target concentration.

  • Photolytic Degradation:

    • Expose a solution of this compound (and a solid sample) to UV light (e.g., 254 nm) and visible light for an extended period (e.g., 7 days).

    • Analyze the stressed samples.[11]

Stability-Indicating HPLC Method

The following provides a general framework for an HPLC method suitable for analyzing this compound and its degradation products. Method optimization and validation are critical for ensuring reliable results.

Table 3: Typical HPLC Parameters for this compound Stability Testing

ParameterValueReference
Column C18, 5 µm, 4.6 mm x 250 mm[11]
Mobile Phase A Water[11]
Mobile Phase B Water and Methanol (3:1) or Water and Acetonitrile (1:1)[11]
Gradient Program A gradient program should be optimized for separation.[11]
Flow Rate Approximately 1.5 mL/min[11]
Column Temperature 35 °C[11]
Detection UV at 240 nm[11]
Injection Volume 20 µL[11]

System Suitability: Before sample analysis, the performance of the HPLC system should be verified. This includes assessing parameters such as resolution between this compound and its adjacent impurities (should be >1.5), tailing factor, and the repeatability of injections (RSD < 2.0%).[11]

Experimental Workflow for this compound Stability Assessment start Start prep_sample Prepare this compound Stock Solution start->prep_sample stress_testing Forced Degradation (Stress Testing) prep_sample->stress_testing acid Acid Hydrolysis stress_testing->acid base Base Hydrolysis stress_testing->base oxidation Oxidation stress_testing->oxidation thermal Thermal stress_testing->thermal photo Photolysis stress_testing->photo hplc_analysis Stability-Indicating HPLC Analysis acid->hplc_analysis base->hplc_analysis oxidation->hplc_analysis thermal->hplc_analysis photo->hplc_analysis data_analysis Data Analysis and Impurity Profiling hplc_analysis->data_analysis end End data_analysis->end

Figure 3: A flowchart outlining the key steps in a typical stability study of this compound.

Conclusion

The chemical structure of this compound, characterized by a tri-iodinated benzene ring and hydrophilic, non-ionic side chains, is central to its function as a safe and effective contrast agent. While stable under normal storage conditions, this compound can degrade through hydrolysis, photolysis, and oxidation when subjected to environmental stresses. A thorough understanding of these degradation pathways and the implementation of robust, validated stability-indicating analytical methods are indispensable for the development, manufacturing, and quality control of this compound formulations. The data and protocols presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals working with this vital diagnostic agent.

References

Iopamidol's Dance with Biological Macromolecules: An In-Depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this technical guide delves into the nuanced interactions between the non-ionic, low-osmolar contrast agent iopamidol (B1672082) and key biological macromolecules. While direct, high-affinity binding is not a characteristic feature of this compound, its presence in biological systems elicits subtle yet significant effects on proteins and nucleic acids, primarily through indirect mechanisms such as the modulation of macromolecular solvation.

This document provides a comprehensive overview of the current understanding of these interactions, supported by available quantitative data, detailed experimental protocols for characterization, and visual representations of the underlying processes to facilitate further research in this area.

Interaction with Proteins: A Tale of Weak and Indirect Effects

Contrary to the strong, specific binding observed with many small molecule drugs, this compound's interaction with proteins is generally characterized as weak and non-specific. The primary mechanism of interaction appears to be the perturbation of the protein's solvation shell rather than the formation of a stable this compound-protein complex.

Human Serum Albumin (HSA)

Human Serum Albumin is the most abundant protein in blood plasma and is a known carrier for numerous endogenous and exogenous compounds. The binding of this compound to HSA is low. A comparative study of several non-ionic contrast agents indicated minimal binding to HSA. While specific quantitative data for this compound remains elusive in readily available literature, data for the analogous non-ionic contrast agent iohexol (B1672079) shows a very low level of protein binding, estimated at approximately 1.5%. This low affinity is a hallmark of modern non-ionic contrast agents, contributing to their favorable pharmacokinetic profile and rapid renal excretion.

Fibrinogen and Lysozyme (B549824)

Studies utilizing isothermal calorimetry have investigated the interaction of this compound with fibrinogen and lysozyme. These experiments revealed a weak endothermic interaction at high this compound concentrations (in the clinical blood concentration range of 26-485 mM) for both proteins.[1] This observation suggests that the interaction is not a classic lock-and-key binding event but rather a process dominated by changes in the solvation environment of the protein.

Differential scanning calorimetry further supports this by showing a change in the protein unfolding process in the presence of this compound, indicating an alteration in protein stability likely mediated by changes in protein solvation.[1]

Table 1: Summary of this compound's Interaction with Proteins

MacromoleculeInteraction TypeMethodKey FindingsQuantitative Data
Human Serum AlbuminWeak Binding(Comparative Studies)Low affinity for serum proteins.Specific Kd for this compound is not readily available. Iohexol (analogue) has ~1.5% protein binding.
FibrinogenIndirect (Solvation Effect)Isothermal Calorimetry, Differential Scanning CalorimetryWeak endothermic interaction at high concentrations; alters protein unfolding.[1]Not a direct binding event; no Kd reported.
LysozymeIndirect (Solvation Effect)Isothermal Calorimetry, Differential Scanning CalorimetryWeak endothermic interaction at high concentrations; alters protein unfolding.[1]Not a direct binding event; no Kd reported.

Interaction with Enzymes: A Case Study of Acetylcholinesterase

The potential for iodinated contrast media to interact with enzymes has been explored, with a particular focus on acetylcholinesterase (AChE), a critical enzyme in the nervous system. While direct inhibitory studies on this compound are scarce, research on other contrast agents provides some insight. One in vitro study identified the non-ionic contrast agent iohexol as a potent inhibitor of cholinesterase. However, another study examining several tri-iodinated contrast media suggested that the in vitro inhibition of acetylcholinesterase is unlikely to be clinically significant due to the transient nature of the inhibition and the rapid clearance of the contrast agents in vivo. At present, there is no specific inhibitor constant (Ki) reported for this compound's interaction with acetylcholinesterase.

Interaction with Nucleic Acids: DNA Damage in the Presence of Radiation

A significant interaction has been observed between this compound and DNA, albeit an indirect one mediated by X-ray irradiation. In vitro studies have demonstrated that the presence of iodinated contrast agents, including this compound, leads to a statistically significant increase in DNA double-strand breaks in peripheral blood lymphocytes upon exposure to X-rays. This effect is dose-dependent with respect to the radiation and appears to be a class effect of iodinated compounds, with the extent of damage correlating with the local iodine concentration. This phenomenon is attributed to the photoelectric effect, where the high atomic number of iodine increases the absorption of X-rays, leading to an enhanced local release of energy and the generation of damaging reactive species.

Table 2: Summary of this compound's Interaction with Nucleic Acids

MacromoleculeInteraction TypeConditionKey Findings
DNAIndirect (Damage Enhancement)In the presence of X-ray irradiationIncreases the incidence of DNA double-strand breaks.

Experimental Protocols

Due to the weak and indirect nature of this compound's interactions with macromolecules, specialized biophysical techniques are required for their characterization. The following sections provide detailed, representative protocols for investigating these interactions.

Isothermal Titration Calorimetry (ITC) for Weak Interactions

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction. For weak interactions, such as those of this compound, the experimental setup needs to be carefully optimized.

Experimental Workflow for ITC

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis Prep_Protein Prepare Macromolecule Solution (e.g., 20-50 µM in buffer) Dialysis Extensive Dialysis of Macromolecule against buffer to ensure buffer matching Prep_Protein->Dialysis Prep_this compound Prepare this compound Solution (e.g., 1-5 mM in the same buffer) Degas Degas both solutions to prevent air bubbles Prep_this compound->Degas Dialysis->Degas Load_Cell Load Macromolecule Solution into the sample cell Degas->Load_Cell Load_Syringe Load this compound Solution into the titration syringe Degas->Load_Syringe Equilibrate Equilibrate the system at the desired temperature (e.g., 25°C) Load_Cell->Equilibrate Load_Syringe->Equilibrate Titration Perform a series of small injections (e.g., 2-10 µL) of this compound into the macromolecule solution Equilibrate->Titration Raw_Data Record the heat change per injection Titration->Raw_Data Integration Integrate the heat peaks to obtain the heat per mole of injectant Raw_Data->Integration Binding_Isotherm Plot the integrated heat data against the molar ratio of this compound to macromolecule Integration->Binding_Isotherm Model_Fitting Fit the binding isotherm to a suitable model (e.g., one-site or two-sites binding model) to determine thermodynamic parameters Binding_Isotherm->Model_Fitting

Caption: Workflow for Isothermal Titration Calorimetry (ITC) experiment.

Detailed ITC Protocol:

  • Sample Preparation:

    • Prepare a solution of the target macromolecule (e.g., 20-50 µM Human Serum Albumin) in a suitable buffer (e.g., Phosphate Buffered Saline, pH 7.4).

    • Prepare a concentrated solution of this compound (e.g., 1-5 mM) in the exact same buffer used for the macromolecule. Buffer mismatch is a critical source of error in ITC.

    • Perform extensive dialysis of the macromolecule solution against the buffer to ensure perfect matching.

    • Thoroughly degas both solutions immediately before the experiment to prevent the formation of air bubbles in the calorimeter.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • The reference cell is typically filled with deionized water or the dialysis buffer.

    • Perform a control experiment by titrating this compound into the buffer to determine the heat of dilution, which must be subtracted from the experimental data.

  • Titration:

    • Load the macromolecule solution into the sample cell.

    • Load the this compound solution into the injection syringe.

    • Set the injection parameters: typically a series of 20-30 injections of 2-10 µL each, with a spacing of 120-180 seconds between injections to allow the signal to return to baseline.

  • Data Analysis:

    • Integrate the raw data (heat flow versus time) to obtain the heat change for each injection.

    • Plot the heat change per mole of this compound injected against the molar ratio of this compound to the macromolecule.

    • Fit the resulting binding isotherm to an appropriate binding model (e.g., one-site binding model) to determine the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n). The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated.

Surface Plasmon Resonance (SPR) for Low-Affinity Interactions

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor binding events in real-time. It is particularly useful for determining the kinetics of an interaction (kon and koff).

Experimental Workflow for SPR

SPR_Workflow cluster_prep Sensor Chip Preparation cluster_exp Binding Analysis cluster_analysis Data Analysis Chip_Activation Activate the sensor chip surface (e.g., CM5 chip with EDC/NHS) Ligand_Immobilization Immobilize the macromolecule (ligand) onto the chip surface Chip_Activation->Ligand_Immobilization Blocking Block remaining active sites (e.g., with ethanolamine) Ligand_Immobilization->Blocking Analyte_Injection Inject a series of concentrations of this compound (analyte) over the surface Blocking->Analyte_Injection Association Monitor the binding (association phase) Analyte_Injection->Association Dissociation Flow buffer over the surface to monitor dissociation (dissociation phase) Association->Dissociation Regeneration Regenerate the sensor surface (if necessary) Dissociation->Regeneration Sensorgram Generate sensorgrams (response units vs. time) Dissociation->Sensorgram Regeneration->Analyte_Injection Next Cycle Kinetic_Fitting Fit the association and dissociation curves to a kinetic model (e.g., 1:1 Langmuir binding) Sensorgram->Kinetic_Fitting Affinity_Determination Determine k_on, k_off, and K_d Kinetic_Fitting->Affinity_Determination

Caption: Workflow for Surface Plasmon Resonance (SPR) experiment.

Detailed SPR Protocol:

  • Sensor Chip Preparation:

    • Select an appropriate sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran (B179266) surface using a mixture of N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

    • Immobilize the macromolecule (ligand) onto the surface. The concentration of the macromolecule and the contact time will need to be optimized to achieve the desired immobilization level.

    • Deactivate the remaining active esters on the surface with an injection of ethanolamine.

  • Binding Measurement:

    • Prepare a series of dilutions of this compound (analyte) in a suitable running buffer (e.g., HBS-EP+ buffer).

    • Inject the this compound solutions over the sensor surface at a constant flow rate.

    • Monitor the association phase as this compound binds to the immobilized macromolecule.

    • Switch back to the running buffer to monitor the dissociation phase.

    • If the interaction is strong enough to prevent complete dissociation, a regeneration solution may be needed to remove the bound this compound before the next injection. For weak interactions, this is often not necessary.

  • Data Analysis:

    • The instrument software will generate sensorgrams (response units vs. time) for each this compound concentration.

    • Perform a reference subtraction using a blank channel to correct for bulk refractive index changes.

    • Fit the sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

Raman Spectroscopy for Solvation Studies

Raman spectroscopy is a vibrational spectroscopy technique that can provide information about the chemical environment of molecules. It is particularly useful for studying the effect of solutes like this compound on the structure of water in the solvation shell of a protein.

Experimental Workflow for Raman Spectroscopy

Raman_Workflow cluster_prep Sample Preparation cluster_exp Spectral Acquisition cluster_analysis Data Analysis Prep_Protein Prepare Macromolecule Solution in buffer Prep_this compound Prepare Macromolecule Solution with varying concentrations of this compound Prep_Protein->Prep_this compound Irradiation Irradiate the sample with a monochromatic laser Prep_this compound->Irradiation Prep_Buffer Prepare Buffer and Buffer with this compound (for background subtraction) Background_Subtraction Subtract the spectrum of the buffer (with and without this compound) Prep_Buffer->Background_Subtraction Scattering_Collection Collect the inelastically scattered Raman light Irradiation->Scattering_Collection Spectrum_Generation Generate Raman spectra (intensity vs. Raman shift) Scattering_Collection->Spectrum_Generation Spectrum_Generation->Background_Subtraction Peak_Analysis Analyze changes in the position, intensity, and width of specific Raman bands (e.g., amide I, amino acid side chains, water OH stretch) Background_Subtraction->Peak_Analysis Interpretation Interpret spectral changes in terms of alterations in protein conformation and solvation shell structure Peak_Analysis->Interpretation

Caption: Workflow for Raman Spectroscopy experiment for solvation studies.

Detailed Raman Spectroscopy Protocol:

  • Sample Preparation:

    • Prepare a concentrated solution of the macromolecule in a simple buffer with low Raman background.

    • Prepare a series of samples containing the macromolecule at a constant concentration and varying concentrations of this compound.

    • Prepare corresponding blank samples containing only the buffer and the same concentrations of this compound for background subtraction.

  • Data Acquisition:

    • Place the sample in a suitable container (e.g., a quartz cuvette).

    • Excite the sample with a laser of a specific wavelength (e.g., 532 nm or 785 nm).

    • Collect the Raman scattered light using a spectrometer.

    • Acquire spectra over a range of Raman shifts that includes the characteristic bands of the protein and water.

  • Data Analysis:

    • Subtract the spectrum of the corresponding blank from each sample spectrum to remove the contribution of the buffer and this compound itself.

    • Analyze the difference spectra to identify changes in the protein's vibrational modes. Pay particular attention to the amide I band (related to secondary structure), aromatic amino acid side-chain bands, and the broad OH stretching band of water (which provides information about the hydrogen-bonding network).

    • A shift in the spectrum lines of specific amino acid residues, such as the thiol group of cysteine, can indicate altered solvation.[1]

Signaling Pathways and Logical Relationships

Currently, there is no direct evidence to suggest that this compound's interactions with macromolecules directly and specifically modulate intracellular signaling pathways in the way a targeted drug would. The observed biological effects of this compound are largely attributed to its physicochemical properties (osmolality, viscosity) at a systemic level and its role in radiation-induced DNA damage at the cellular level.

The logical relationship for the DNA damage mechanism can be visualized as a sequential process:

DNA_Damage_Pathway This compound This compound (in tissue) Photoelectric_Effect Photoelectric Effect (Iodine Atom) This compound->Photoelectric_Effect Xray X-ray Photon Xray->this compound Secondary_Electrons Generation of Photoelectrons and Auger Electrons Photoelectric_Effect->Secondary_Electrons ROS Generation of Reactive Oxygen Species (ROS) Secondary_Electrons->ROS DSB DNA Double-Strand Breaks ROS->DSB

Caption: Logical pathway of this compound-mediated enhancement of DNA damage.

Conclusion

The interaction of this compound with biological macromolecules is a subtle but important area of study for understanding its complete biological profile. The prevailing evidence points towards weak, non-specific interactions dominated by effects on the solvation shells of proteins, rather than direct, high-affinity binding. This characteristic is desirable for a diagnostic agent that needs to be rapidly and completely eliminated from the body. However, the capacity of this compound to enhance radiation-induced DNA damage highlights a significant molecular interaction with profound biological consequences.

The experimental protocols and conceptual frameworks presented in this guide are intended to provide researchers with the tools to further investigate these nuanced interactions. A deeper understanding of how this compound and other contrast agents behave at the molecular level will be crucial for the development of even safer and more effective diagnostic imaging agents in the future.

References

Pharmacokinetics and Biodistribution of Iopamidol in Small Animals: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iopamidol (B1672082) is a non-ionic, low-osmolar iodinated contrast agent widely used in diagnostic imaging procedures such as computed tomography (CT) and angiography. Its favorable safety profile and diagnostic efficacy are well-established. Understanding the pharmacokinetic (PK) and biodistribution profile of this compound in preclinical small animal models is crucial for the non-clinical safety assessment and for providing a basis for clinical study design. This technical guide provides a comprehensive overview of the available data on the pharmacokinetics and biodistribution of this compound in various small animal species, including detailed experimental protocols and analytical methodologies.

Pharmacokinetics of this compound

This compound is characterized by rapid distribution into the extracellular fluid and is primarily eliminated unchanged through renal excretion. It exhibits minimal plasma protein binding, contributing to its rapid clearance. The pharmacokinetic profile of this compound can be described by a two-compartment model, with a rapid distribution phase (alpha phase) followed by a slower elimination phase (beta phase).

Quantitative Pharmacokinetic Parameters

The following tables summarize the available quantitative pharmacokinetic parameters of this compound in different small animal species. It is important to note that there is a relative scarcity of comprehensive, directly comparable quantitative PK data for this compound across commonly used small animal models in the public domain. The data presented here is compiled from various studies and may not have been generated under identical experimental conditions.

Table 1: Pharmacokinetic Parameters of this compound in Common Carp (Cyprinus carpio) following a single intravenous injection of 480 mg Iodine/kg. [1]

ParameterValueUnit
Total Clearance (CL)3.04ml/hr/kg
Volume of Distribution (Vd)79.92ml/kg
Elimination Half-life (t½)20.39hr

This study in an aquatic species highlights significant differences in pharmacokinetics compared to mammals, with a notably slower clearance and prolonged half-life.[1]

Table 2: Pharmacokinetic Parameters of Intrathecal this compound in Dogs. [2]

ParameterValueUnit
Elimination Half-life (t½) from Brain Parenchyma~22hr

This parameter reflects the clearance from the central nervous system after direct intrathecal administration and not systemic pharmacokinetics following intravenous injection.[2]

Biodistribution of this compound

Following intravenous administration, this compound is rapidly distributed throughout the body via the systemic circulation, primarily within the extracellular fluid. It does not significantly accumulate in most tissues and is rapidly taken up and excreted by the kidneys.

Quantitative biodistribution data, typically presented as a percentage of the injected dose per gram of tissue (%ID/g), is not extensively available in a comparative format for this compound in common small animal models. Such studies often involve radiolabeling of the compound to facilitate sensitive and quantitative tissue analysis.

Experimental Protocols

Detailed and standardized experimental protocols are essential for generating reliable and reproducible pharmacokinetic and biodistribution data. The following sections outline typical methodologies employed in preclinical studies of this compound.

In Vivo Pharmacokinetic Study Protocol

This protocol describes a general procedure for a pharmacokinetic study of this compound in rats.

1. Animal Model:

  • Species: Rat (e.g., Sprague-Dawley or Wistar)

  • Sex: Male or Female

  • Weight: 200-250 g

  • Health Status: Healthy, free of disease

2. Dosing:

  • Test Article: this compound solution

  • Route of Administration: Intravenous (e.g., via tail vein or jugular vein catheter)

  • Dose: To be determined based on the study objective (e.g., a dose that provides adequate analytical sensitivity).

  • Vehicle: Sterile saline or water for injection.

  • Volume: Typically 1-2 mL/kg.

3. Blood Sample Collection:

  • Method: Serial blood sampling from a cannulated vessel (e.g., jugular vein or carotid artery) or via sparse sampling from the tail vein. The total blood volume collected should not exceed institutional guidelines (e.g., typically no more than 10-15% of the total circulating blood volume over the course of the study).

  • Time Points: Pre-dose (0), and at multiple time points post-dose to capture the distribution and elimination phases (e.g., 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours).

  • Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin). Plasma is separated by centrifugation and stored frozen (e.g., at -20°C or -80°C) until analysis.

4. Data Analysis:

  • Plasma concentrations of this compound are determined using a validated analytical method.

  • Pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL, Vd) are calculated using non-compartmental or compartmental analysis with appropriate software.

Experimental Workflow for a Rat Pharmacokinetic Study

G cluster_pre Pre-study Phase cluster_study Study Phase cluster_post Post-study Phase Animal_Acclimatization Animal Acclimatization (e.g., 1 week) Catheter_Implantation Catheter Implantation (e.g., Jugular Vein) Animal_Acclimatization->Catheter_Implantation Recovery Post-surgical Recovery Catheter_Implantation->Recovery Dosing Intravenous Administration of this compound Recovery->Dosing Blood_Sampling Serial Blood Sampling (Multiple Time Points) Dosing->Blood_Sampling Sample_Processing Plasma Separation and Storage Blood_Sampling->Sample_Processing Analytical_Method Bioanalysis of Plasma Samples (e.g., HPLC-UV) Sample_Processing->Analytical_Method PK_Analysis Pharmacokinetic Parameter Calculation Analytical_Method->PK_Analysis

Caption: A typical experimental workflow for a pharmacokinetic study of this compound in rats.

Biodistribution Study Protocol

This protocol outlines a general procedure for a biodistribution study of radiolabeled this compound in mice.

1. Animal Model:

  • Species: Mouse (e.g., BALB/c or C57BL/6)

  • Sex: Male or Female

  • Weight: 20-25 g

  • Health Status: Healthy, free of disease

2. Dosing:

  • Test Article: Radiolabeled this compound (e.g., with 125I or 131I).

  • Route of Administration: Intravenous (e.g., via tail vein).

  • Dose: A specific amount of radioactivity (e.g., in µCi or MBq) to allow for accurate detection in tissues.

  • Vehicle: Sterile saline or other suitable buffer.

  • Volume: Typically 100-200 µL.

3. Tissue Collection:

  • Time Points: Animals are euthanized at various time points post-injection (e.g., 15 minutes, 1 hour, 4 hours, 24 hours).

  • Organ Harvesting: Blood, major organs (heart, lungs, liver, spleen, kidneys, stomach, intestines, brain), and other tissues of interest are collected.

  • Sample Processing: Organs are weighed, and the radioactivity is measured using a gamma counter.

4. Data Analysis:

  • The percentage of the injected dose per gram of tissue (%ID/g) is calculated for each organ at each time point.

  • Standards of the injected dose are also counted to allow for accurate calculation of the %ID/g.

Workflow for a Mouse Biodistribution Study

G cluster_dosing Dosing Phase cluster_collection Sample Collection Phase cluster_analysis Data Analysis Phase Radiolabeling Radiolabeling of this compound IV_Injection Intravenous Injection into Mice Radiolabeling->IV_Injection Euthanasia Euthanasia at Specific Time Points IV_Injection->Euthanasia Organ_Harvesting Harvesting of Blood and Major Organs Euthanasia->Organ_Harvesting Weighing Weighing of Tissues Organ_Harvesting->Weighing Gamma_Counting Measurement of Radioactivity (Gamma Counter) Weighing->Gamma_Counting Calculation Calculation of %ID/g Gamma_Counting->Calculation

Caption: A general workflow for a biodistribution study of radiolabeled this compound in mice.

Analytical Methodology: HPLC-UV

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a common and robust method for the quantification of this compound in biological matrices.

1. Sample Preparation (Plasma):

  • Protein Precipitation: A simple and effective method for removing proteins from plasma samples. An organic solvent (e.g., acetonitrile (B52724) or methanol) is added to the plasma sample, followed by vortexing and centrifugation to pellet the precipitated proteins. The supernatant containing this compound is then collected for analysis.

2. Chromatographic Conditions (Typical):

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile or methanol), run in either isocratic or gradient mode.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., around 240 nm).

  • Injection Volume: 10-50 µL.

3. Method Validation:

  • The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) for parameters such as specificity, linearity, accuracy, precision, recovery, and stability.

Mechanism of Clearance

This compound is primarily cleared from the body by the kidneys through a combination of glomerular filtration and, at lower blood levels, tubular secretion.[3] As a relatively small, water-soluble molecule with low plasma protein binding, it is efficiently filtered by the glomerulus. Its non-ionic nature and hydrophilicity limit its reabsorption in the renal tubules, leading to its rapid and almost complete excretion in the urine as the parent compound.[4]

Logical Flow of this compound Clearance

G cluster_body Systemic Circulation cluster_kidney Kidney Iopamidol_in_Blood This compound in Bloodstream (Low Plasma Protein Binding) Glomerular_Filtration Glomerular Filtration Iopamidol_in_Blood->Glomerular_Filtration Tubular_Secretion Tubular Secretion (at low concentrations) Iopamidol_in_Blood->Tubular_Secretion Urine Excretion in Urine Glomerular_Filtration->Urine Tubular_Secretion->Urine

Caption: The primary pathways of this compound clearance from the body via the kidneys.

Conclusion

This compound exhibits a favorable pharmacokinetic profile in small animals, characterized by rapid distribution and efficient renal clearance of the unchanged drug. While the available literature provides a good qualitative understanding of its disposition, there is a need for more comprehensive and standardized quantitative pharmacokinetic and biodistribution studies across different small animal models to allow for better inter-species comparisons and to further strengthen the preclinical data package for this widely used contrast agent. The experimental protocols and analytical methods outlined in this guide provide a framework for conducting such studies in a robust and reproducible manner.

References

Iopamidol: A Versatile Tool for Probing Physiological Processes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Iopamidol (B1672082), a non-ionic, low-osmolar iodinated contrast agent, is a well-established tool in diagnostic imaging. Its primary function is to enhance the visibility of vascular structures and organs during X-ray-based procedures such as computed tomography (CT) and angiography.[1][2] Beyond its clinical imaging applications, this compound's unique physicochemical properties make it a valuable instrument for exploring a range of physiological and pathophysiological processes in a research setting. This technical guide provides an in-depth overview of the applications of this compound as a research tool, with a focus on quantitative data, detailed experimental protocols, and the underlying cellular and molecular mechanisms.

Core Applications and Physiological Insights

This compound's utility as a research tool stems from its well-characterized pharmacokinetic profile, its effects on cellular function, and its ability to act as a responsive agent in advanced imaging modalities. Key research applications include the assessment of renal function, investigation of blood-brain barrier integrity, and in vivo pH mapping.

Assessment of Renal Function: Glomerular Filtration Rate (GFR) Measurement

Accurate measurement of the Glomerular Filtration Rate (GFR) is crucial for assessing kidney function in both preclinical and clinical research. This compound, being freely filtered by the glomerulus with negligible tubular secretion or reabsorption, serves as an effective exogenous filtration marker.[3][4] Its clearance from the plasma provides a reliable measure of GFR.

Quantitative Data: Pharmacokinetics of this compound for GFR Measurement

A study comparing the pharmacokinetics of this compound and Iohexol for GFR assessment in 24 healthy adult volunteers with varying kidney function provided the following key data.[3][5][6]

ParameterThis compoundIohexolAgreement (R²)Bias (Mean Difference)
Population Clearance (CL_pop) 61.73 mL/min69.69 mL/min0.8215.69 mL/min
Central Volume of Distribution (V1_pop) 16.9 L15.8 L--
Peripheral Volume of Distribution (V2_pop) 20.4 L20.2 L--
Intercompartmental Clearance (Q_pop) 25.1 L/h33.1 L/h--

Experimental Protocol: GFR Measurement using this compound Plasma Clearance (Limited Sampling Strategy)

This protocol is adapted from a study that demonstrated the interchangeability of this compound and Iohexol for GFR measurement and proposed a limited sampling strategy.[3][5]

Materials:

  • This compound injection (e.g., Isovue-300, 612 mg/mL)

  • Syringes and needles for intravenous administration and blood collection

  • Serum separator tubes

  • Centrifuge

  • Liquid chromatography-mass spectrometry (LC-MS) system for this compound quantification

Procedure:

  • Subject Preparation: Participants should fast overnight for at least 10 hours prior to the study.

  • This compound Administration: Administer a single intravenous bolus injection of this compound (e.g., 2.5 mL of a 612 mg/mL solution). The precise dose may need to be adjusted based on the specific research question and subject characteristics.

  • Blood Sampling: Collect blood samples into serum separator tubes at pre-dose (0 minutes), and at 1 hour and 5 hours post-injection.

  • Sample Processing: Allow blood to clot, then centrifuge to separate serum. Store serum samples at an appropriate temperature (-20°C or below) until analysis.

  • This compound Quantification: Measure this compound concentrations in the serum samples using a validated LC-MS method.

  • GFR Calculation: Estimate this compound clearance, and thus mGFR, using population pharmacokinetic modeling based on the concentrations at the 1-hour and 5-hour time points. This two-point strategy has been shown to yield accurate clearance estimates (R² = 0.92).[3]

Logical Relationship: GFR Measurement Workflow

GFR_Workflow cluster_protocol GFR Measurement Protocol cluster_data Data & Analysis Subject Prep Subject Prep This compound Admin This compound Admin Subject Prep->this compound Admin Blood Sampling (1h & 5h) Blood Sampling (1h & 5h) This compound Admin->Blood Sampling (1h & 5h) Sample Processing Sample Processing Blood Sampling (1h & 5h)->Sample Processing LC-MS Analysis LC-MS Analysis Sample Processing->LC-MS Analysis GFR Calculation GFR Calculation LC-MS Analysis->GFR Calculation Physiological Insight Assessment of Renal Function GFR Calculation->Physiological Insight

Caption: Workflow for measuring Glomerular Filtration Rate (GFR) using this compound.

Investigating Blood-Brain Barrier (BBB) Integrity

The blood-brain barrier (BBB) is a highly selective semipermeable border that separates the circulating blood from the brain and extracellular fluid in the central nervous system (CNS). Investigating its integrity is crucial in neuroscience and drug development. This compound, due to its low lipophilicity, does not readily cross an intact BBB.[7] Therefore, its presence in the brain parenchyma can be used as an indicator of BBB disruption.

Quantitative Data: Effect of this compound on In Vitro BBB Model

An in vitro study using a monolayer of rat brain endothelial cells (RBECs) provided quantitative data on the effect of this compound on BBB integrity, as measured by transendothelial electrical resistance (TEER).[8]

This compound Concentration (mgI/mL)TEER (% of Control) at 6 hoursTEER (% of Control) at 72 hours
3No significant changeNo significant change
15Significantly decreasedSustained decrease
30Significantly decreasedSustained decrease

Experimental Protocol: In Vitro Blood-Brain Barrier Disruption Model

This protocol is based on a study investigating the effects of this compound on an in vitro BBB model.[8] A detailed, general protocol for establishing an in vitro BBB model can also be referenced.[2]

Materials:

  • Rat brain endothelial cells (RBECs)

  • Cell culture inserts (e.g., Transwell®)

  • Cell culture medium

  • This compound solution

  • TEER measurement system (e.g., EVOM-2 Volt/Ohm meter)

Procedure:

  • Establishment of BBB Model:

    • Coat cell culture inserts with an appropriate extracellular matrix component (e.g., collagen).

    • Seed RBECs onto the inserts at a high density.

    • Culture the cells until a confluent monolayer is formed, and TEER values stabilize at a high level, indicating the formation of tight junctions.

  • This compound Treatment:

    • Prepare this compound solutions at various concentrations (e.g., 0, 3, 15, 30 mgI/mL) in cell culture medium.

    • Apply the this compound solutions to the abluminal (basolateral) side of the cell culture inserts to mimic extravasation into the brain parenchyma.

  • TEER Measurement:

    • Measure TEER at various time points after this compound application (e.g., 6, 24, 48, 72 hours).

    • Express TEER values as a percentage of the control (untreated) cells at each time point.

  • Analysis of Tight Junction Proteins (Optional):

    • At the end of the experiment, cells can be fixed and stained for tight junction proteins (e.g., claudin-5, occludin, ZO-1) to visualize disruption of the barrier.

    • Western blotting can also be performed to quantify the expression levels of these proteins.

Signaling Pathway: this compound-Induced BBB Disruption

Recent research has shown that this compound can induce BBB dysfunction by modulating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway in brain endothelial cells.[9][10] Specifically, this compound was found to decrease the phosphorylation of ERK and increase the phosphorylation of p38.[11]

MAPK_Pathway cluster_pathway MAP Kinase Signaling in Brain Endothelial Cells This compound This compound ERK ERK (Cell Proliferation) This compound->ERK decreases phosphorylation p38 p38 (Inflammation, Apoptosis) This compound->p38 increases phosphorylation Cell Proliferation Cell Proliferation ERK->Cell Proliferation Inflammation & Apoptosis Inflammation & Apoptosis p38->Inflammation & Apoptosis BBB Integrity (Maintained) BBB Integrity (Maintained) Cell Proliferation->BBB Integrity (Maintained) BBB Disruption BBB Disruption Inflammation & Apoptosis->BBB Disruption

Caption: this compound's effect on the MAPK signaling pathway in brain endothelial cells.

In Vivo pH Mapping with Chemical Exchange Saturation Transfer (CEST) MRI

The extracellular pH (pHe) is a critical parameter in various physiological and pathological states, including cancer and ischemia. This compound can be used as a responsive MRI contrast agent for in vivo pH mapping using the Chemical Exchange Saturation Transfer (CEST) technique.[12][13] The two amide proton exchange rates of this compound are pH-dependent, allowing for a ratiometric measurement of pH that is independent of the agent's concentration.[14]

Quantitative Data: this compound CEST-MRI for pH Measurement

A study calibrating the CEST ratio of this compound against pH at 37.0°C demonstrated a linear correlation.[14]

ParameterValue
CEST-pH Calibration Equation y = 1.20x - 7.49
pH Measurement Range 6.0 - 8.0

Experimental Protocol: In Vivo pH Mapping in a Murine Tumor Model using CEST-MRI

This protocol is a generalized procedure based on studies using this compound for in vivo pH mapping.[13][15][16]

Materials:

  • This compound injection (e.g., Isovue-370)

  • Animal model (e.g., mouse with a tumor xenograft)

  • High-field MRI scanner (e.g., 7T) equipped for CEST imaging

  • Animal handling and monitoring equipment

Procedure:

  • Animal Preparation: Anesthetize the animal and maintain its body temperature at 37°C.

  • Pre-contrast Imaging: Acquire anatomical T2-weighted images and a baseline CEST scan before this compound administration.

  • This compound Administration: Administer this compound via intravenous (IV) or intraperitoneal (IP) injection. A typical dose for a mouse is 4 g Iodine/kg body weight.

  • Post-contrast CEST Imaging: Acquire a series of CEST images at different saturation frequency offsets to generate a Z-spectrum. The acquisition should be timed to allow for sufficient accumulation of this compound in the tissue of interest (e.g., 25 minutes post-IV infusion, 40 minutes post-IP bolus).[13]

  • Data Analysis:

    • For each voxel, generate a Z-spectrum by plotting the normalized water signal intensity against the saturation frequency offset.

    • Calculate the CEST ratio from the two amide proton peaks of this compound (at approximately 4.2 and 5.5 ppm).

    • Use a pre-established pH calibration curve (CEST ratio vs. pH) to convert the CEST ratio map into a pH map.

pH_Mapping_Workflow cluster_protocol In Vivo pH Mapping Protocol cluster_data Data & Analysis Animal Prep Animal Prep Pre-contrast MRI Pre-contrast MRI Animal Prep->Pre-contrast MRI This compound Admin This compound Admin Pre-contrast MRI->this compound Admin Post-contrast CEST-MRI Post-contrast CEST-MRI This compound Admin->Post-contrast CEST-MRI Data Analysis Data Analysis Post-contrast CEST-MRI->Data Analysis Physiological Insight Generation of pH Map Data Analysis->Physiological Insight

Caption: this compound-induced mitochondrial dysfunction leading to nephrotoxicity.

Conclusion

This compound is more than just a contrast agent for clinical imaging; it is a powerful and versatile tool for researchers exploring a variety of physiological processes. Its well-defined pharmacokinetic properties enable accurate GFR measurements, while its interactions with biological barriers and cellular machinery provide insights into BBB integrity and mechanisms of nephrotoxicity. Furthermore, its unique chemical properties allow for its use in advanced imaging techniques like CEST-MRI for in vivo pH mapping. The detailed protocols and quantitative data presented in this guide are intended to facilitate the use of this compound in research settings, empowering scientists and drug development professionals to further unravel the complexities of physiological and pathological processes. As research methodologies continue to evolve, the applications of this established compound are likely to expand, solidifying its role as a valuable tool in the researcher's arsenal.

References

An In-Depth Technical Guide to the Molecular Basis of Iopamidol's Contrast Enhancement Properties

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1.0 Executive Summary

Iopamidol (B1672082) is a second-generation, non-ionic, low-osmolar iodinated radiographic contrast agent that is a cornerstone of modern diagnostic imaging.[1] Its efficacy and safety profile represent a significant improvement over first-generation ionic agents. The fundamental mechanism of action is the physical attenuation of X-rays, a property directly conferred by the three iodine atoms covalently bound to its molecular scaffold.[1][2] This allows for the enhanced visualization of vascular structures and soft tissues in procedures like angiography and computed tomography (CT).[1] Pharmacokinetically, this compound is characterized by an open two-compartment model, exhibiting rapid distribution into the extracellular fluid with a plasma half-life of approximately two hours in patients with normal renal function.[1][3] It displays minimal protein binding, is not metabolized, and is excreted almost entirely unchanged via renal filtration.[2][3][4] This guide provides a detailed examination of the molecular and physicochemical properties that underpin this compound's function as a contrast medium.

2.0 Molecular and Physicochemical Profile

The contrast-enhancing properties and physiological tolerance of this compound are direct consequences of its chemical structure and resulting physicochemical characteristics in aqueous solution.

2.1 Chemical Structure

This compound, chemically known as (S)-N,N'-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-2,4,6-triiodo-5-lactamidoisophthalamide, is a tri-iodinated derivative of a benzenedicarboxamide core.[1][5] Key structural features include:

  • A Tri-iodinated Benzene Ring: The core of the molecule contains three iodine atoms, which have a high atomic number (Z=53). This high-Z element is responsible for the efficient absorption of X-ray photons.[2]

  • Non-ionic Nature: Unlike first-generation agents, the carboxyl groups are converted to non-ionizing amide derivatives. This structural modification is crucial for reducing the osmolality of the contrast solution, which in turn decreases the incidence of adverse effects like pain and cardiovascular disturbances.[2]

  • Hydrophilic Side Chains: The molecule is substituted with polar hydroxyl (-OH) groups on its side chains, which confer high water solubility.[6]

PropertyValueSource
IUPAC Name 1-N,3-N-bis(1,3-dihydroxypropan-2-yl)-5-[[(2S)-2-hydroxypropanoyl]amino]-2,4,6-triiodobenzene-1,3-dicarboxamide[5]
Molecular Formula C₁₇H₂₂I₃N₃O₈[1][5]
Molecular Weight ~777.1 g/mol [5][7]
XLogP3 -2.4[5][7]
Hydrogen Bond Donors 8[7]
Hydrogen Bond Acceptors 8[7]

Table 1: Molecular and Chemical Properties of this compound. This table summarizes the fundamental chemical identifiers and computed properties of the this compound molecule.

2.2 Physicochemical Properties of Formulations

This compound is available in several concentrations, marketed as ISOVUE®, to suit different diagnostic procedures. The osmolality and viscosity are critical parameters influencing both imaging performance and patient safety. While hypertonic compared to plasma (~285 mOsm/kg water), its osmolality is significantly lower than that of high-osmolar contrast media (HOCM).[3][8]

ParameterISOVUE-200ISOVUE-250ISOVUE-300ISOVUE-370
This compound Concentration (% w/v) 41%51%61%76%
Iodine Concentration (mg/mL) 200250300370
Osmolality (mOsm/kg water) @ 37°C 413524616796
Viscosity (cP) @ 37°C 2.03.04.79.4
Viscosity (cP) @ 20°C 3.35.18.820.9
Specific Gravity @ 37°C 1.2271.2811.3391.405

Table 2: Physicochemical Properties of this compound Formulations. This table presents key quantitative data for various commercially available concentrations of this compound injection.[3][4][5]

3.0 Core Mechanism of Contrast Enhancement

The primary function of this compound is to increase the attenuation of X-rays in the tissues and vessels where it distributes.

3.1 Principle of X-ray Attenuation

The degree of X-ray attenuation is dependent on the electron density of the atoms in the path of the X-ray beam. The three large iodine atoms in each this compound molecule provide a high concentration of electrons, making it significantly more radiopaque than surrounding soft tissues.[2] When an intravascular bolus of this compound is administered, the iodine content in the blood and extracellular fluid transiently increases, leading to a greater absorption of X-ray photons. This differential absorption between tissues containing the contrast agent and those without creates the contrast seen on a radiograph or CT image.[2] The degree of enhancement is directly proportional to the iodine concentration in the tissue of interest.[3]

cluster_source cluster_patient Patient Anatomy cluster_detector XRaySource Source Tissue Soft Tissue (Low Attenuation) XRaySource->Tissue X-Ray Beam Vessel Blood Vessel with this compound (High Attenuation) Detector Detector Tissue->Detector Weakly Attenuated Signal (Darker on Image) Vessel->Detector Strongly Attenuated Signal (Brighter on Image)

Caption: Logical flow of X-ray attenuation by this compound in tissue.

4.0 Pharmacokinetics and Biodistribution

The clinical utility of a contrast agent is defined not only by its imaging properties but also by its behavior within the body.

4.1 Administration and Distribution

Following intravenous administration, the pharmacokinetics of this compound conform to an open, two-compartment model.[3] There is a rapid initial alpha phase representing distribution from the plasma into the vascular and extracellular fluid compartments, with equilibration reached in about 10 minutes.[3][4] this compound displays little tendency to bind to serum or plasma proteins, ensuring it remains biologically inert and is freely available for filtration by the kidneys.[2][3] Animal studies indicate it does not cross the intact blood-brain barrier to any significant extent.[3]

4.2 Metabolism and Elimination

This compound is not subject to significant metabolism, deiodination, or biotransformation.[3][4] Elimination occurs almost exclusively through renal excretion, with the unchanged drug cleared from the plasma by glomerular filtration.[2][3] In patients with normal renal function, the elimination half-life is approximately 2 hours.[3][9] However, in patients with impaired renal function, this half-life is dramatically prolonged.

Patient PopulationElimination Half-Life (t½)Total Body ClearanceSource
Normal Renal Function ~2 hours~8 L/h[3][9]
End-Stage Renal Failure (on CAPD) 33.3 - 37.9 hoursGreatly Reduced (~0.38 L/h)[9][10]
End-Stage Renal Failure (Pre-Hemodialysis) ~69.6 hoursN/A[11]
End-Stage Renal Failure (During Hemodialysis) ~3.5 hoursN/A[11]

Table 3: Key Pharmacokinetic Parameters of this compound. This table compares the elimination half-life and clearance of this compound in subjects with normal and severely impaired renal function.

node_admin Intravascular Administration node_central Central Compartment (Plasma) node_admin->node_central node_peripheral Peripheral Compartment (Extracellular Fluid) node_central->node_peripheral Distribution & Equilibration node_kidney Kidney (Glomerular Filtration) node_central->node_kidney Elimination node_excretion Renal Excretion (Unchanged in Urine) node_kidney->node_excretion

Caption: Pharmacokinetic pathway of this compound from administration to excretion.

5.0 Key Experimental Protocols

The characterization of this compound relies on standardized analytical methods to ensure quality, safety, and efficacy.

5.1 Measurement of Physicochemical Properties

  • Osmolality Determination: The osmolality of this compound solutions is typically measured using a freezing point depression osmometer. This technique is based on the colligative property that the freezing point of a solution is lowered in proportion to the concentration of dissolved solutes. The instrument supercools the sample and then induces crystallization, measuring the stable temperature of the liquid-solid equilibrium. This temperature is then converted to osmolality (mOsm/kg).

  • Viscosity Measurement: Viscosity is determined using a rotational viscometer at a controlled temperature (e.g., 20°C and 37°C). A spindle of known geometry is rotated at a constant speed within the this compound solution. The instrument measures the torque required to overcome the viscous drag of the fluid. This torque measurement is directly proportional to the dynamic viscosity of the sample, typically reported in centipoise (cP).

5.2 Quantification for Pharmacokinetic Analysis

  • Principle of LC-MS/MS: To determine pharmacokinetic parameters like half-life and clearance, the concentration of this compound in biological matrices (primarily plasma) must be measured over time.[12] A highly sensitive and specific method for this is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Methodology:

    • Sample Collection: Serial blood samples are collected from subjects at predefined time points after this compound administration.

    • Sample Preparation: Plasma is separated via centrifugation. A protein precipitation step is performed, typically by adding an organic solvent like acetonitrile, to remove large proteins that would interfere with the analysis. The supernatant containing the drug is then isolated.

    • Chromatographic Separation: The prepared sample is injected into a High-Performance Liquid Chromatography (HPLC) system. The this compound is separated from other endogenous plasma components on a stationary phase column before being introduced into the mass spectrometer.

    • Mass Spectrometric Detection: The analyte is ionized (e.g., by electrospray ionization), and the mass spectrometer selectively monitors for specific parent-to-daughter ion transitions unique to this compound. This provides excellent sensitivity and specificity for quantification.

    • Data Analysis: The measured concentrations at each time point are plotted, and pharmacokinetic modeling software is used to fit the data to a compartmental model (e.g., two-compartment) to calculate parameters such as clearance, volume of distribution, and elimination half-life.[12]

cluster_subject cluster_lab cluster_data Dosing Subject Dosing with this compound Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation & Sample Preparation Sampling->Processing LCMS LC-MS/MS Analysis Processing->LCMS Concentration Concentration vs. Time Data LCMS->Concentration Modeling Pharmacokinetic Modeling Concentration->Modeling Results Calculate PK Parameters (t½, CL, Vd) Modeling->Results

References

Methodological & Application

Application Notes and Protocols for Iopamidol-Enhanced Micro-CT Imaging of Rodent Tumor Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Micro-computed tomography (micro-CT) is a powerful, non-invasive imaging modality for preclinical research, offering high-resolution, three-dimensional visualization of anatomical structures in small animals. However, the inherent low soft-tissue contrast of tumors often necessitates the use of contrast agents for accurate delineation and volumetric analysis.[1][2] Iopamidol, a widely available, small-molecule iodinated contrast agent, is frequently utilized in clinical and preclinical settings.[1][3][4] Its rapid distribution and clearance present both opportunities and challenges for dynamic contrast-enhanced imaging of tumors in rodent models.[1][5]

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in micro-CT imaging of various rodent tumor models. The information is intended to guide researchers in designing and executing robust imaging studies to assess tumor morphology, vascularity, and response to therapeutic interventions.

Key Characteristics of this compound

This compound is a non-ionic, low-osmolar contrast agent. Its small molecular size leads to rapid diffusion from the vasculature into the interstitial space of tissues.[1] A key characteristic is its short biological half-life, as it is quickly cleared by the kidneys.[1][5] This results in a transient window for optimal tumor enhancement and can lead to variability between scans if imaging times are not strictly controlled.[1] While it may offer less prominent vascular enhancement compared to nanoparticle-based agents, this compound can provide a more comprehensive view of overall tumor perfusion.[1][6]

Data Summary: this compound Contrast Enhancement in Rodent Tumor Models

The following table summarizes quantitative data on this compound-enhanced micro-CT imaging from preclinical studies. This allows for a comparative assessment of its performance across different tumor models and imaging protocols.

Tumor ModelRodent SpeciesThis compound FormulationAdministration Route & DosePeak Enhancement (ΔHU)Optimal Imaging TimeReference
Non-Small-Cell Lung CancerMouseIsovue-370Intravenous~143 HU (in left ventricle)15 minutes[6]
Pancreatic (KPC961)MouseIsovue-370Intravenous (bolus + infusion)44.54 ± 9.36 to 63.33 ± 8.37 HU15 to 25 minutes[3]
Pancreatic (KPC961)MouseIsovue-370Intraperitoneal (bolus)High uptake (qualitative)40 minutes[3][7]
Breast (AU565, MDA-MB-231)MouseISOVUE-370RetroorbitalProvides comprehensive tumor enhancement (qualitative)Not specified[1][8]
Ovarian (SKOV-3)MouseISOVUE-370Not specifiedProvides comprehensive tumor enhancement (qualitative)Not specified[1]

Note: ΔHU represents the change in Hounsfield Units from pre- to post-contrast administration.

Experimental Protocols

Below are detailed protocols for this compound-enhanced micro-CT imaging, synthesized from published research.

Protocol 1: Intravenous Administration for Rapid Tumor Enhancement

This protocol is suitable for assessing initial tumor perfusion and vascular permeability.

Materials:

  • This compound (e.g., ISOVUE-370, 370 mg Iodine/mL)[6]

  • Tumor-bearing rodent (e.g., mouse with subcutaneous xenografts)

  • Micro-CT scanner

  • Anesthesia system (e.g., isoflurane)

  • Catheter for intravenous injection (e.g., tail vein)

  • Heating pad to maintain body temperature

Procedure:

  • Animal Preparation: Anesthetize the rodent using isoflurane (B1672236) (2-3% for induction, 1-2% for maintenance). Place the animal on the scanner bed with a heating pad to maintain physiological temperature.

  • Pre-Contrast Scan: Acquire a baseline micro-CT scan of the tumor region before contrast administration.

  • This compound Administration: Administer a bolus of this compound intravenously. A typical dose for a 25g mouse is 100-200 µL.[1][6]

  • Post-Contrast Scans: Immediately begin dynamic or static micro-CT image acquisition. For optimal enhancement, imaging should be performed around 15 minutes post-injection, though the peak may be rapid.[6]

  • Image Analysis: Reconstruct the micro-CT images. Quantify the change in Hounsfield Units (HU) within the tumor region of interest (ROI) by comparing pre- and post-contrast scans.

Protocol 2: Intraperitoneal Administration for Delayed Tumor Enhancement

This protocol may be useful for assessing the accumulation of contrast in the tumor interstitium, particularly in abdominal tumor models.

Materials:

  • This compound (e.g., Isovue-370)[3]

  • Rodent with an orthotopic abdominal tumor (e.g., pancreatic)

  • Micro-CT scanner

  • Anesthesia system

  • Appropriate gauge needle for intraperitoneal injection

Procedure:

  • Animal Preparation: Anesthetize the animal as described in Protocol 1.

  • Pre-Contrast Scan: Perform a baseline scan of the tumor area.

  • This compound Administration: Inject a bolus of this compound intraperitoneally.

  • Post-Contrast Scans: Acquire micro-CT scans at various time points post-injection. Peak tumor enhancement has been observed at approximately 40 minutes following intraperitoneal delivery in a pancreatic tumor model.[3][7]

  • Image Analysis: Analyze the images as described in Protocol 1 to determine the extent of contrast enhancement. Complete clearance of the agent is expected by 48 hours, which is important for planning longitudinal studies.[3]

Visualizations

Experimental Workflow for this compound-Enhanced Micro-CT

G cluster_prep Animal Preparation cluster_imaging Imaging Protocol cluster_analysis Data Analysis anesthetize Anesthetize Rodent position Position on Scanner Bed anesthetize->position pre_scan Acquire Pre-Contrast Micro-CT Scan position->pre_scan inject Administer this compound (IV or IP) pre_scan->inject post_scan Acquire Post-Contrast Micro-CT Scan(s) inject->post_scan reconstruct Image Reconstruction post_scan->reconstruct quantify Quantify Contrast Enhancement (ΔHU) reconstruct->quantify

Caption: Workflow for this compound micro-CT imaging.

Logical Relationship of this compound Pharmacokinetics and Imaging

G cluster_phase1 Administration & Distribution cluster_phase2 Tumor Enhancement & Clearance cluster_phase3 Imaging Outcome injection This compound Injection (e.g., Intravenous) blood Rapid Increase in Blood Pool Concentration injection->blood diffusion Diffusion into Tumor Interstitium blood->diffusion clearance Rapid Renal Clearance blood->clearance diffusion->clearance imaging_window Transient Window for Optimal Imaging diffusion->imaging_window variability Potential for High Scan-to-Scan Variability clearance->variability

Caption: this compound pharmacokinetics and imaging implications.

Conclusion

This compound is a valuable tool for contrast-enhanced micro-CT imaging in rodent tumor models, providing insights into tumor perfusion and physiology. Successful application requires careful consideration of its rapid pharmacokinetic profile. The protocols and data presented here offer a foundation for researchers to develop and optimize their imaging studies, ultimately enhancing the quality and reproducibility of preclinical cancer research. For studies requiring prolonged vascular imaging, alternative long-circulating agents should be considered.[9][10][11]

References

Application Notes and Protocols for In Vivo Vascular Permeability Assessment in Mice Using Iopamidol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the in vivo assessment of vascular permeability in mice using the non-ionic, low-osmolar iodinated contrast agent, Iopamidol. This method offers a quantitative approach to evaluate the integrity of the vascular endothelium in various physiological and pathological conditions.

This compound, a widely used X-ray contrast agent, can serve as a tracer for measuring vascular permeability due to its distribution in the extracellular fluid upon intravenous administration.[1] Its leakage from blood vessels can be quantified using imaging techniques such as computed tomography (CT), providing an indirect measure of endothelial barrier disruption.[2][3]

Principle of the Assay

Under normal physiological conditions, the endothelial lining of blood vessels forms a semi-permeable barrier that restricts the passage of large molecules from the bloodstream into the interstitial space.[4][5][6] In pathological states such as inflammation, tumor angiogenesis, or vascular disease, this barrier function is compromised, leading to increased vascular permeability.[4][7][8]

This protocol is based on the principle that intravenously injected this compound will remain within the vasculature if the endothelial barrier is intact. If the permeability is increased, this compound will extravasate into the surrounding tissue. The amount of extravasated this compound can be quantified by measuring the signal intensity in the tissue of interest over time using micro-CT (µCT) imaging. This allows for a dynamic and quantitative assessment of vascular leakage.

Key Features of this compound for Permeability Studies

PropertyDescriptionReference
Molecular Weight 777.1 g/mol [9]
Type Non-ionic, low-osmolar contrast agent[10][11]
Excretion Primarily excreted unchanged by the kidneys.[1][12]
Plasma Protein Binding Displays little tendency to bind to serum or plasma proteins.[12]
Distribution Distributed between the circulating blood volume and other extracellular fluid.[13]

Experimental Protocol: In Vivo Vascular Permeability Assessment

This protocol outlines the procedure for assessing vascular permeability in a mouse model using this compound and µCT imaging.

Materials
  • This compound Injection: (e.g., Isovue-370, providing 370 mg of organically bound iodine per mL)[12]

  • Mice: (e.g., specific strain relevant to the research question, 8-12 weeks old)

  • Anesthesia: (e.g., Ketamine/Xylazine cocktail or Isoflurane)[14]

  • Catheter: (for tail vein injection)

  • Micro-CT (µCT) scanner: (suitable for small animal imaging)

  • Saline solution (0.9% NaCl), sterile

  • Image analysis software

Experimental Workflow Diagram

G cluster_prep Preparation cluster_imaging Imaging & Injection cluster_analysis Data Analysis animal_prep 1. Animal Preparation (Anesthetize Mouse) catheter_placement 2. Catheter Placement (Tail Vein) animal_prep->catheter_placement pre_contrast_scan 3. Pre-contrast µCT Scan (Baseline) catheter_placement->pre_contrast_scan iopamidol_injection 4. This compound Injection (Intravenous Bolus) pre_contrast_scan->iopamidol_injection dynamic_scan 5. Dynamic Post-contrast µCT Scanning iopamidol_injection->dynamic_scan roi_selection 6. ROI Selection (Tissue of Interest) dynamic_scan->roi_selection signal_quantification 7. Signal Intensity Quantification roi_selection->signal_quantification permeability_calc 8. Permeability Parameter Calculation signal_quantification->permeability_calc

Caption: Workflow for in vivo vascular permeability assessment using this compound.

Procedure
  • Animal Preparation:

    • Anesthetize the mouse using an appropriate anesthetic protocol (e.g., intraperitoneal injection of ketamine/xylazine or isoflurane (B1672236) inhalation).[14]

    • Maintain the animal's body temperature using a heating pad throughout the procedure.

  • Catheter Placement:

    • Place a catheter into the lateral tail vein for the administration of this compound.

  • Imaging Protocol:

    • Position the anesthetized mouse in the µCT scanner.

    • Perform a pre-contrast scan to obtain baseline images of the region of interest.

    • Administer a bolus injection of this compound via the tail vein catheter. A typical dose might be in the range of 0.1-0.3 mL, but this should be optimized for the specific application and µCT system.[3]

    • Immediately following the injection, begin dynamic µCT scanning of the region of interest. Acquire images at multiple time points (e.g., 0.5, 2, 5, 10, 15, 20, 30 minutes) to monitor the distribution and potential extravasation of the contrast agent.[3]

  • Data Analysis:

    • Reconstruct the µCT images.

    • Using image analysis software, draw regions of interest (ROIs) over the target tissue (e.g., tumor, inflamed tissue) and a reference vascular structure (e.g., a major artery).

    • Measure the average signal intensity (in Hounsfield Units, HU) within each ROI at each time point.

    • The increase in signal intensity in the tissue ROI over time, relative to the vascular ROI, is indicative of this compound extravasation and thus, vascular permeability.

Quantitative Data Summary

The following table provides hypothetical data to illustrate the expected outcomes in a study comparing a control group with a group exhibiting increased vascular permeability.

Time Point (minutes)Mean Signal Intensity (HU) - Control TissueMean Signal Intensity (HU) - Permeable Tissue
0 (Pre-contrast)5052
2150250
5120280
10100260
2080220
3060180

Potential Signaling Pathways Involved in Vascular Permeability

While this compound itself is a tracer, the conditions that lead to increased vascular permeability often involve complex signaling pathways. For instance, in inflammation or cancer, factors like Vascular Endothelial Growth Factor (VEGF) and inflammatory cytokines can trigger signaling cascades that lead to the disruption of endothelial cell junctions. Iodinated contrast media have also been shown to induce endothelial damage and increase the permeability of endothelial cell layers, potentially through mechanisms involving endothelin secretion.[8][15]

G cluster_stimuli Permeability Stimuli cluster_cellular Endothelial Cell Response cluster_outcome Physiological Outcome VEGF VEGF Receptor_Activation Receptor Activation (e.g., VEGFR2) VEGF->Receptor_Activation Inflammatory_Cytokines Inflammatory Cytokines Inflammatory_Cytokines->Receptor_Activation Contrast_Media Contrast Media (e.g., this compound) Intracellular_Signaling Intracellular Signaling (e.g., Src, p38 MAPK) Contrast_Media->Intracellular_Signaling Receptor_Activation->Intracellular_Signaling Junction_Disruption Disruption of Cell-Cell Junctions (VE-cadherin) Intracellular_Signaling->Junction_Disruption Cytoskeletal_Rearrangement Cytoskeletal Rearrangement Intracellular_Signaling->Cytoskeletal_Rearrangement Increased_Permeability Increased Vascular Permeability Junction_Disruption->Increased_Permeability Cytoskeletal_Rearrangement->Increased_Permeability

Caption: General signaling pathways leading to increased vascular permeability.

Concluding Remarks

The use of this compound combined with µCT imaging provides a powerful and quantitative method for assessing in vivo vascular permeability in murine models. This technique is valuable for studying the pathophysiology of diseases associated with endothelial barrier dysfunction and for evaluating the efficacy of novel therapeutics aimed at modulating vascular permeability. The protocol provided here serves as a foundational guide and may require optimization based on the specific experimental context and available instrumentation.

References

Application Notes and Protocols for Iopamidol Administration in Preclinical Longitudinal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the administration of Iopamidol (B1672082), a non-ionic, water-soluble radiographic contrast agent, for longitudinal studies in preclinical research. This compound is a versatile contrast agent utilized in various imaging modalities, including computed tomography (CT) and chemical exchange saturation transfer magnetic resonance imaging (CEST-MRI), to enhance the visualization of internal structures and physiological processes over time.

Overview of this compound in Preclinical Imaging

This compound is a tri-iodinated benzamide (B126) derivative that effectively attenuates X-rays, providing clear delineation of tissues and organs in CT imaging.[1][2] Its favorable safety profile and rapid renal excretion make it suitable for repeated administrations in longitudinal studies.[3][4] In addition to its use in CT, the amide protons in this compound's structure allow it to be used as a pH-sensitive contrast agent in CEST-MRI, enabling non-invasive monitoring of the tumor microenvironment's extracellular pH (pHe).[5][6][7]

Key Applications in Preclinical Longitudinal Studies:

  • Oncology: Monitoring tumor growth, vascularity, and response to therapy.[8][9] Assessing changes in the tumor microenvironment, such as extracellular pH.[5][6]

  • Cardiovascular: Visualization of cardiac structures and blood vessels.[10]

  • Neuro-radiology: Although primarily used in clinical settings, preclinical applications include assessing the blood-brain barrier (BBB) integrity.[11][12]

  • Gastrointestinal Tract: Imaging of the digestive system.[13]

Experimental Protocols

Animal Models

A variety of animal models are suitable for longitudinal studies with this compound, with mice and rats being the most common. Specific tumor models mentioned in the literature include orthotopic pancreatic cancer models (KPC961 and Panc02) and lung cancer models (Kras-p53 mutant).[5][8]

This compound Administration Protocols

The choice of administration route depends on the research question and the target organ. Intravenous (IV) and intraperitoneal (IP) injections are the most common methods for systemic delivery.

Table 1: this compound Administration Parameters in Preclinical Models

ParameterIntravenous (IV) InjectionIntraperitoneal (IP) InjectionReference
Animal Model Mouse (Orthotopic Pancreatic Cancer)Mouse (Orthotopic Pancreatic Cancer)[5]
This compound Formulation Isovue-370 (370 mg Iodine/mL)Isovue-370 (370 mg Iodine/mL)[5]
Dosage Bolus of 200 µL followed by infusion at 400 µL/hrBolus injection[5]
Administration Site Tail veinIntraperitoneal cavity[5]
Imaging Modality CT, CEST-MRICT, CEST-MRI[5]
Imaging Time Post-Injection Continuous for 25 min40 min[5]

Protocol 2.2.1: Intravenous (IV) Administration in Mice

This protocol is adapted from studies on orthotopic pancreatic tumors.[5]

Materials:

  • This compound (e.g., Isovue-370)

  • Sterile saline

  • 26-gauge needle catheter

  • Infusion pump

  • Animal restrainer

Procedure:

  • Warm the mouse under a heat lamp to dilate the tail veins.

  • Place the mouse in a restrainer.

  • Swab the tail with 70% ethanol.

  • Insert a 26-gauge needle catheter into one of the lateral tail veins.

  • Administer a bolus of 200 µL of this compound.

  • Immediately following the bolus, begin an infusion of this compound at a rate of 400 µL/hr using an infusion pump.

  • Proceed with imaging for the desired duration (e.g., 25 minutes).

Protocol 2.2.2: Intraperitoneal (IP) Administration in Mice

This protocol is a simpler alternative to IV injection, particularly beneficial for longitudinal studies requiring multiple injections.[5][6]

Materials:

  • This compound (e.g., Isovue-370)

  • Sterile saline

  • 27-30 gauge needle and syringe

Procedure:

  • Properly restrain the mouse.

  • Tilt the mouse's head downwards at a slight angle.

  • Insert a 27-30 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.

  • Administer the this compound bolus.

  • Wait for the appropriate uptake time (e.g., 40 minutes) before commencing imaging.[5]

Imaging Protocols

Contrast-Enhanced Computed Tomography (CT)

Longitudinal CT imaging with this compound allows for the monitoring of changes in tumor volume and vascularity.

Table 2: Micro-CT Imaging Parameters for Tumor Monitoring

ParameterValueReference
Animal Model Mouse (Lung Cancer)[8]
Contrast Agent This compound[8]
Voltage 70 kVp[8]
Current 57 to 114 µA[8]
Integration Time 200 to 300 ms[8]
Voxel Size 41 µm[8]
Gating Respiratory gating[8]
Scan Timing Pre-contrast and at various time points post-injection (e.g., 15 min, 1h, 2h, 4h, 24h)[8]

Protocol 3.1.1: Longitudinal Tumor Monitoring with Micro-CT

  • Acquire a baseline, pre-contrast CT scan of the region of interest.

  • Administer this compound using either the IV or IP protocol.

  • Acquire post-contrast CT scans at predetermined time points (e.g., 15 minutes, 1 hour, 24 hours, and 48 hours post-injection).[5][8]

  • The clearance of this compound is typically observed within 24-48 hours, allowing for subsequent injections in a longitudinal study.[5]

  • Analyze the images to quantify changes in tumor volume and contrast enhancement over time.

Chemical Exchange Saturation Transfer MRI (CEST-MRI) for pH Mapping

CEST-MRI with this compound can be used to longitudinally measure the extracellular pH of tumors, providing insights into the tumor microenvironment and response to therapies that modulate pH.[5][6]

Table 3: CEST-MRI Parameters for Tumor pHe Measurement

ParameterValueReference
Animal Model Mouse (Orthotopic Pancreatic Cancer)[5]
Contrast Agent This compound[5]
Magnetic Field Strength 7T[14]
Saturation Pulse 3 µT continuous wave[14]
Saturation Duration 5 s[14]
Frequency Offsets 46 frequency offsets ±10 ppm from water resonance[14]
Readout Single-slice single-shot gradient echo[14]

Protocol 3.2.1: Longitudinal Tumor pHe Measurement with CEST-MRI

  • Acquire pre-contrast MRI scans.

  • Administer this compound via the IP route.

  • At 40 minutes post-injection, perform CEST-MRI acquisitions.

  • To assess changes in pHe in response to treatment, a baseline pHe measurement can be taken, followed by administration of the therapeutic agent (e.g., bicarbonate) and subsequent CEST-MRI scans.[5]

  • Process the CEST data to generate pHe maps and quantify changes over the course of the study.

Data Presentation and Analysis

All quantitative data from longitudinal studies should be summarized in a structured format to facilitate comparison between different time points and treatment groups. This includes tumor volume measurements from CT and pHe values from CEST-MRI.

Table 4: Example of Longitudinal Data Summary for a Preclinical Study

Animal IDTreatment GroupTime PointTumor Volume (mm³)Mean Tumor pHe
001ControlDay 050.26.7
001ControlDay 7105.86.65
001ControlDay 14210.16.6
002Treatment XDay 048.96.72
002Treatment XDay 765.36.85
002Treatment XDay 1475.66.95

Visualizations

Experimental Workflow for Longitudinal Tumor Monitoring

The following diagram illustrates the general workflow for a longitudinal preclinical study utilizing this compound for both CT and CEST-MRI.

experimental_workflow cluster_setup Study Setup cluster_imaging_cycle Longitudinal Imaging Cycle (Repeated) cluster_analysis Data Analysis animal_model Select Animal Model (e.g., Orthotopic Pancreatic Cancer Mouse) tumor_induction Induce Tumors animal_model->tumor_induction baseline_imaging Baseline Imaging (Pre-Contrast CT/MRI) tumor_induction->baseline_imaging iopamidol_admin This compound Administration (IV or IP) baseline_imaging->iopamidol_admin post_contrast_imaging Post-Contrast Imaging (CT and/or CEST-MRI) iopamidol_admin->post_contrast_imaging data_acquisition Data Acquisition post_contrast_imaging->data_acquisition data_acquisition->baseline_imaging Next Time Point image_processing Image Processing and Segmentation data_acquisition->image_processing quantification Quantification (Tumor Volume, pHe) image_processing->quantification statistical_analysis Statistical Analysis quantification->statistical_analysis endpoint Study Endpoint (e.g., Tumor Burden, Survival) statistical_analysis->endpoint logical_relationship start Define Research Question q_modality Primary Imaging Modality? start->q_modality ct_imaging CT Imaging for Anatomy/Volume q_modality->ct_imaging Anatomical/ Volumetric cest_imaging CEST-MRI for Physiology (pHe) q_modality->cest_imaging Functional/ Physiological q_route Longitudinal Injections? iv_admin IV Administration (Bolus + Infusion) q_route->iv_admin No/ Single Time Point ip_admin IP Administration (Bolus) q_route->ip_admin Yes ct_imaging->q_route cest_imaging->q_route imaging_protocol Execute Imaging Protocol iv_admin->imaging_protocol ip_admin->imaging_protocol

References

Protocol for preparing Iopamidol solutions for cell culture experiments

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Iopamidol (B1672082) in Cell Culture

Introduction

This compound is a non-ionic, low-osmolar iodinated contrast agent widely used in diagnostic imaging procedures such as CT scans and angiography[1][2]. Its application in preclinical research often involves in vitro cell culture experiments to investigate its biological effects, including potential cytotoxicity and impact on cellular functions[3][4]. The proper preparation of this compound solutions is critical to ensure experimental reproducibility and accuracy. Key considerations include solubility, sterility, pH, and osmolality, as these can significantly influence cellular responses[4][5]. These application notes provide a detailed protocol for the preparation of this compound solutions for use in cell culture experiments and a standard protocol for assessing its effect on cell viability.

Data Summary

The cytotoxic effects of iodinated contrast media (ICM) are a key area of investigation. Osmolality is considered a major cause of the observed in vitro toxicity[4]. The following table summarizes data on the effect of various low-osmolality contrast media (LOCM), similar to this compound, on the mitochondrial dehydrogenase activity of rat kidney epithelial cells (NRK 52-E) as determined by the MTT assay.[3]

Table 1: Effect of Low-Osmolality Contrast Media on NRK 52-E Cell Viability (MTT Assay) [3]

Contrast Medium (75 mg I/mL)Cell Viability (% of Control) after 24hCell Viability (% of Control) after 48hCell Viability (% of Control) after 72h
Iohexol 46%34%29%
Iopromide 41%31%24%
Ioversol (B29796) 35%28%22%

Note: Data is extracted from a study comparing different contrast agents; while this compound was not included in this specific dataset, the agents listed are also non-ionic, low-osmolar monomers and provide an indication of the expected effects on cell viability.

Additionally, while this compound itself is stable, its transformation products can exhibit toxicity. For instance, the chlorination of this compound can generate a toxic mixture of disinfection byproducts with a reported LC50 of 332 ng/µL in a CHO cell chronic cytotoxicity test.[6]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol describes the preparation of a sterile this compound stock solution and its subsequent dilution to working concentrations for treating cells in culture.

Materials and Equipment:

  • This compound powder (e.g., Sigma-Aldrich, MedchemExpress)

  • Sterile Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile deionized water or Water for Injection (WFI)[5]

  • Sterile, complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile conical tubes (15 mL and 50 mL)

  • Sterile 0.22 µm syringe filters

  • Sterile syringes

  • Analytical balance and weighing paper/boat

  • Vortex mixer

  • Water bath or incubator at 37°C

  • Biosafety cabinet (BSC)

Procedure: Stock Solution Preparation (e.g., 100 mg/mL in DMSO)

  • Weighing: In a sterile environment or using aseptic technique, accurately weigh the desired amount of this compound powder. For example, weigh 100 mg of this compound.

    • Note: If the compound is toxic or of unknown toxicity, perform this step in a chemical fume hood.[7]

  • Dissolution: Transfer the powder to a sterile conical tube. Add the calculated volume of sterile DMSO to achieve the desired concentration (e.g., 1 mL of DMSO for 100 mg of this compound). This compound is highly soluble in DMSO.[8]

  • Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. If necessary, gentle warming in a 37°C water bath for 5-10 minutes can aid dissolution.[5][7]

  • Sterilization (Recommended for aqueous stock solutions): While DMSO is typically considered sterile, if preparing an aqueous stock solution with water, it must be sterilized. After dissolution, sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.[9] This is crucial for preventing contamination of cell cultures.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for short-term storage (1 month) or -80°C for long-term storage (6 months).[9] Avoid repeated freeze-thaw cycles.

Procedure: Preparing Working Solutions in Cell Culture Medium

  • Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.

  • Pre-warm Medium: Pre-warm the complete cell culture medium to 37°C.[7]

  • Dilution: In a biosafety cabinet, perform a serial dilution of the stock solution into the pre-warmed medium to achieve the final desired concentrations.

    • Example: To prepare a 100 µg/mL working solution from a 100 mg/mL stock, you can perform a 1:1000 dilution (e.g., add 10 µL of stock to 9.99 mL of medium).

    • Solvent Control: It is critical to maintain a consistent final concentration of the solvent (e.g., DMSO) across all experimental conditions, including the untreated control group. The final DMSO concentration should ideally be kept below 0.3%, with 0.1% being preferred to avoid solvent-induced artifacts.[7]

  • Mixing and Use: Gently mix the working solution by inverting the tube. The solution is now ready to be added to the cell cultures.

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol provides a method to assess the cytotoxicity of this compound on a selected cell line.

Materials and Equipment:

  • Cells plated in a 96-well plate at a predetermined density

  • This compound working solutions (prepared as in Protocol 1)

  • Vehicle control medium (containing the same final concentration of DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multi-channel pipette

  • Plate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well). Incubate overnight to allow for cell attachment.

  • Treatment: Remove the existing medium and replace it with 100 µL of the prepared this compound working solutions at various concentrations. Include wells for a vehicle control (medium with DMSO) and an untreated control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).[3]

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 2-4 hours. During this time, metabolically active cells will convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals.[10]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or using a plate shaker.

  • Measurement: Read the absorbance of the plate at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control group:

    • Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for preparing this compound solutions and conducting a cell viability experiment.

G cluster_prep Solution Preparation cluster_culture Cell Culture Experiment iop_powder This compound Powder weigh Weigh Powder iop_powder->weigh dissolve Dissolve in Sterile DMSO weigh->dissolve stock Create 100 mg/mL Stock Solution dissolve->stock store Aliquot & Store at -80°C stock->store thaw Thaw Stock Solution stock->thaw dilute Prepare Working Solutions in Medium thaw->dilute treat Treat Cells in 96-Well Plate dilute->treat incubate Incubate for 24-72 hours treat->incubate assay Perform MTT Viability Assay incubate->assay read Read Absorbance at 570 nm assay->read analyze Analyze Data read->analyze G A This compound Exposure to Cells B Increased Extracellular Osmolality A->B C Cellular Stress (Osmotic Stress) B->C D Mitochondrial Dysfunction C->D G Induction of Apoptotic Pathways C->G E Reduced Dehydrogenase Activity (MTT Assay) D->E F Decreased ATP Production D->F H Reduced Cell Viability & Proliferation G->H

References

Application Notes and Protocols: Iopamidol in Dynamic Contrast-Enhanced (DCE) Imaging Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iopamidol (B1672082) is a non-ionic, low-osmolar iodinated contrast agent traditionally used in X-ray and computed tomography (CT) imaging.[1][2] Its application extends to dynamic contrast-enhanced (DCE) studies, which provide quantitative insights into tissue vascularity, perfusion, and permeability. These characteristics are crucial in oncology for assessing tumor angiogenesis and in nephrology for evaluating renal function. This document provides detailed application notes and protocols for the use of this compound in DCE imaging studies.

Principle of this compound in DCE Imaging

DCE imaging with this compound involves the rapid acquisition of images before, during, and after the intravenous administration of the contrast agent.[3] The iodine in this compound attenuates X-rays, leading to an increase in signal intensity (measured in Hounsfield Units or HU on CT) in tissues as the agent perfuses the vasculature and extravasates into the interstitial space.[4] The change in signal intensity over time is then analyzed using pharmacokinetic models to derive quantitative parameters that reflect the underlying physiology of the tissue.[5]

Key Quantitative Parameters in this compound DCE Studies

The analysis of this compound DCE data can yield several key parameters that describe tissue vascular properties.

ParameterDescriptionUnitsRelevance
Ktrans Volume transfer constant between blood plasma and the extravascular extracellular space (EES). It reflects a combination of blood flow and capillary permeability.[6]min-1A key indicator of vascular permeability and perfusion. Elevated in tumors with leaky vasculature.
ve Fractional volume of the EES. Represents the volume of the interstitial space per unit volume of tissue.[6]Dimensionless (0-1)Provides information about the tissue composition and the space available for contrast agent accumulation.
vp Fractional plasma volume. Represents the volume of blood plasma per unit volume of tissue.[7]Dimensionless (0-1)Reflects the density of blood vessels within the tissue.
kep Rate constant for the transfer of contrast agent from the EES back to the blood plasma (kep = Ktrans/ve).[6]min-1Describes the washout of the contrast agent from the tissue.

Applications

Oncology: Assessment of Tumor Microenvironment

DCE imaging with this compound can be used to non-invasively assess the vascular characteristics of tumors. This is particularly valuable for:

  • Tumor Detection and Characterization: Differentiating between malignant and benign lesions based on their vascular properties.

  • Monitoring Treatment Response: Evaluating the efficacy of anti-angiogenic therapies by measuring changes in tumor perfusion and permeability.

A study on human brain tumors demonstrated the utility of this compound DCE-CT in quantifying vascular parameters.

Tumor TypeMean K (ml/min/g)Mean Vp (ml/g)
Anaplastic Astrocytoma (n=3)0.0273 ± 0.00600.068 ± 0.011
Glioblastoma Multiforme (n=4)0.0273 ± 0.00600.068 ± 0.011
Metastases (n=5)0.0273 ± 0.00600.068 ± 0.011
These values were significantly higher than in normal gray or white matter (p < 0.05).[8]
Nephrology: Evaluation of Renal Function and Injury

This compound-based DCE studies can provide insights into renal perfusion and filtration. While much of the recent research has focused on Chemical Exchange Saturation Transfer (CEST) MRI for pH mapping in acute kidney injury (AKI), the principles of dynamic enhancement are also applicable.[9]

A preclinical study in a rabbit model of contrast-induced nephropathy using a different iodinated contrast agent (iopromide) provides a framework for how such studies can be conducted. After administration of the contrast agent, changes in renal function and tissue characteristics were monitored over time.[10]

Experimental Protocols

Preclinical DCE-CT Protocol for Tumor Models (Mouse)

This protocol is synthesized from a study using this compound in a pancreatic tumor model for CT uptake assessment and general preclinical DCE practices.[11]

Animal Model: Orthotopic pancreatic tumor model (e.g., KPC961) in mice.

Contrast Agent: this compound (e.g., Isovue-370).

Administration:

  • Intravenous (IV) Bolus with Infusion:

    • Administer a bolus of 200 µl of this compound via a tail vein catheter.

    • Immediately follow with an infusion at a rate of 400 µl/hr.[11]

  • Intraperitoneal (IP) Bolus:

    • Administer a single bolus of this compound into the peritoneal cavity. This route may be simpler for longitudinal studies.[11]

Imaging Protocol:

  • Scanner: Preclinical micro-CT scanner.

  • Pre-contrast Scan: Acquire a baseline scan of the tumor region before contrast administration.

  • Dynamic Scanning:

    • For IV administration: Begin continuous or intermittent scanning immediately after the bolus injection for at least 25 minutes.[11]

    • For IP administration: Acquire scans at multiple time points post-injection, up to 40 minutes, to capture the peak enhancement.[11]

  • Image Analysis:

    • Define a region of interest (ROI) around the tumor and in a major artery (e.g., aorta) to derive the arterial input function (AIF).

    • Measure the change in Hounsfield Units (ΔHU) over time within the ROIs.

    • Apply a pharmacokinetic model (e.g., Tofts model) to the data to calculate Ktrans, ve, and vp.

Quantitative Data from a Preclinical Pancreatic Tumor Model (ΔHU):

Time Post-IV Injection (min)ΔHU in Tumor (Mean ± SD)
1544.54 ± 9.36
2563.33 ± 8.37
[11]
Clinical DCE-CT Protocol for Brain Tumors (Human)

This protocol is based on a study that measured this compound kinetics in human brain tumors.[8]

Patient Preparation: No specific preparation mentioned, but standard procedures for contrast-enhanced CT should be followed.

Contrast Agent: this compound (e.g., Isovue 300).

Administration: Intravenous injection at a dosage of 1 ml/kg body weight.[8]

Imaging and Data Acquisition:

  • Scanner: Clinical CT scanner.

  • Serial Scans: Acquire serial CT scans of the tumor site.

  • Blood Sampling: Collect arterial blood samples from a radial artery at multiple time points up to 48 minutes post-injection to measure the plasma concentration of this compound.[8]

  • Image Analysis:

    • Define ROIs in the tumor and contralateral normal brain tissue.

    • Measure the concentration of this compound in the tissue over time from the CT scans.

    • Use the arterial blood sample data as the AIF.

    • Apply a two-compartment pharmacokinetic model to calculate the blood-brain transfer constant (K) and plasma volume (Vp).[8]

Visualizations

G cluster_protocol Preclinical this compound DCE-CT Workflow cluster_analysis Data Analysis Pipeline prep Animal Preparation (Anesthesia, Catheterization) pre_scan Pre-contrast CT Scan prep->pre_scan injection This compound Injection (IV Bolus + Infusion) pre_scan->injection dynamic_scan Dynamic Post-contrast CT Scanning injection->dynamic_scan analysis Image Analysis dynamic_scan->analysis roi ROI Placement (Tumor, Artery) analysis->roi aif Derive Arterial Input Function (AIF) roi->aif enhancement Measure Time-Enhancement Curve (ΔHU vs. time) roi->enhancement modeling Pharmacokinetic Modeling (e.g., Tofts Model) aif->modeling enhancement->modeling params Calculate Quantitative Parameters (Ktrans, ve, vp) modeling->params

Caption: Workflow for a preclinical this compound DCE-CT study.

G cluster_model Two-Compartment Pharmacokinetic Model plasma Blood Plasma (Cp, vp) ees Extravascular-Extracellular Space (Ce, ve) plasma->ees Ktrans ees->plasma kep

Caption: Conceptual diagram of a two-compartment pharmacokinetic model.

Conclusion

This compound is a versatile contrast agent that can be effectively used in dynamic contrast-enhanced imaging studies to provide quantitative information about tissue vascularity. The protocols and data presented here offer a foundation for researchers and drug development professionals to design and implement this compound-based DCE studies for a range of applications in oncology and beyond. While much of the recent focus has been on its utility in CEST-MRI, its role in traditional DCE-CT remains a valuable tool for assessing physiological and pathological processes.

References

Application Notes and Protocols: Iopamidol for Functional Imaging of Organ Systems in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of Iopamidol (B1672082), a non-ionic, low-osmolar iodinated contrast agent, for functional imaging of various organ systems in preclinical animal models. This compound's properties make it a versatile tool for X-ray-based imaging modalities like computed tomography (CT) and angiography, as well as for advanced magnetic resonance imaging (MRI) techniques such as Chemical Exchange Saturation Transfer (CEST) for pH mapping.

Renal Functional Imaging: pH Mapping in Rodent Models

This application note details the use of this compound as a pH-responsive contrast agent for MRI-CEST to map renal pH in vivo, a key biomarker for kidney disease.

Experimental Protocol: MRI-CEST for Renal pH Mapping in Mice

This protocol is adapted from established methods for monitoring kidney pH homeostasis.[1][2][3]

1. Animal Preparation:

  • House animals in accordance with institutional guidelines.

  • Anesthetize the mouse using isoflurane (B1672236) (1.5-2% in oxygen).

  • Place the animal on a heated bed to maintain body temperature throughout the imaging session.

  • Insert a tail vein catheter for this compound administration.

  • Monitor respiratory rate and body temperature.

2. Imaging Equipment and Parameters:

  • MRI System: 7T preclinical MRI scanner.

  • Coil: Volume transmit/receive coil.

  • Anatomical Imaging: Acquire T2-weighted images to localize the kidneys.

  • CEST MRI Sequence:

    • Use a fast imaging sequence with steady-state precession (FISP) or a similar rapid acquisition method.[1]

    • Apply a series of saturation radiofrequency (RF) pulses at different frequency offsets around the water resonance to generate a Z-spectrum.

    • Key saturation frequencies for this compound's two amide proton pools are 4.3 ppm and 5.5 ppm.[4]

3. This compound Administration:

  • Dose: Administer this compound at a dose of 0.75 g Iodine/kg body weight.

  • Route: Intravenous (IV) injection via the tail vein catheter.

4. Image Acquisition:

  • Acquire pre-contrast CEST images.

  • Administer this compound and immediately begin post-contrast CEST image acquisition.

  • Acquire a time series of CEST images to capture the dynamic changes in pH.

5. Data Analysis:

  • Correct for B0 field inhomogeneities.

  • Generate Z-spectra for each voxel in the kidney.

  • Calculate the CEST ratio by comparing the saturation transfer effects at the two amide proton frequencies. This ratiometric approach provides a concentration-independent measure of pH.[4][5]

  • Generate pH maps of the kidneys based on the calculated CEST ratios.

Quantitative Data: this compound for Renal pH Mapping
ParameterValueAnimal ModelReference
This compound Dose0.75 g Iodine/kgMouse[6]
MRI Field Strength7 TMouse[2][5]
pH Measurement Range5.5 - 7.4In vitro/In vivo[4][5]
Key Saturation Frequencies4.3 ppm and 5.5 ppmIn vitro/In vivo[4]

Experimental Workflow: Renal pH Mapping using this compound MRI-CEST

Renal_pH_Mapping_Workflow cluster_prep Animal Preparation cluster_imaging MRI Acquisition (7T) cluster_analysis Data Analysis Anesthesia Anesthetize Animal Catheter Tail Vein Catheterization Anesthesia->Catheter Monitoring Physiological Monitoring Catheter->Monitoring Anatomical T2-weighted Anatomical Scan Monitoring->Anatomical PreContrast Pre-Contrast CEST Scan Anatomical->PreContrast Iopamidol_Admin Administer this compound (IV) PreContrast->Iopamidol_Admin PostContrast Post-Contrast CEST Scan Iopamidol_Admin->PostContrast B0_Correction B0 Correction PostContrast->B0_Correction Z_Spectrum Generate Z-Spectra B0_Correction->Z_Spectrum CEST_Ratio Calculate CEST Ratio Z_Spectrum->CEST_Ratio pH_Map Generate pH Map CEST_Ratio->pH_Map

Caption: Workflow for renal pH mapping in mice using this compound-enhanced CEST-MRI.

Gastrointestinal Tract Imaging

This application note describes the use of an oral formulation of this compound for the radiological examination of the upper and lower gastrointestinal (GI) tract in animal models.[1][7][8]

Experimental Protocol: Oral Contrast-Enhanced Radiography of the GI Tract in Rats

This protocol is based on preclinical studies evaluating this compound for GI tract examinations.[1][7]

1. Animal Preparation:

  • Fast the animals overnight (12-18 hours) with free access to water to ensure an empty stomach.

  • Anesthetize the animal if necessary for stable positioning during imaging, though conscious imaging is possible.

2. This compound Formulation and Administration:

  • Formulation: Use a commercially available oral solution of this compound or prepare a dilution from an injectable formulation.

  • Dose: The dose will vary depending on the size of the animal and the specific region of the GI tract being imaged. Start with a dose of 1-2 mL for a standard laboratory rat.

  • Route: Administer the this compound solution orally using a gavage needle.

3. Image Acquisition:

  • Imaging Modality: Standard X-ray radiography or fluoroscopy.

  • Imaging Schedule:

    • Acquire a baseline image before contrast administration.

    • Acquire images at multiple time points post-administration to visualize the transit of the contrast agent through the esophagus, stomach, small intestine, and large intestine. Suggested time points: immediately after administration, 15, 30, 60, and 120 minutes.

4. Data Analysis:

  • Qualitatively assess the quality of the images and the delineation of the GI tract mucosa.

  • Measure the gastric emptying time and intestinal transit time by observing the location of the leading edge of the contrast agent at different time points.

Quantitative Data: this compound for GI Tract Imaging
ParameterValue/FindingAnimal Model(s)Reference(s)
Administration RouteOralRats, Dogs, Rabbits[1][7]
Key AdvantageSafer and diagnostically superior to conventional hypertonic ionic contrast media.Animal studies[1][7]
Peritoneal ReactionNo significant tissue reaction upon intraperitoneal injection, suggesting safety in cases of suspected perforation.Rats[9]

Experimental Workflow: Gastrointestinal Transit Study

GI_Transit_Workflow cluster_prep Animal Preparation cluster_procedure Imaging Procedure cluster_analysis Data Analysis Fasting Overnight Fasting Anesthesia Anesthesia (optional) Fasting->Anesthesia Baseline_Image Baseline Radiograph Anesthesia->Baseline_Image Oral_Admin Oral this compound Administration Baseline_Image->Oral_Admin Timed_Images Acquire Radiographs at Timed Intervals Oral_Admin->Timed_Images Image_Quality Assess Image Quality Timed_Images->Image_Quality Transit_Time Measure GI Transit Time Image_Quality->Transit_Time

Caption: Workflow for a gastrointestinal transit study using oral this compound in rats.

Angiography and Vascular Imaging

This application note outlines the use of this compound for angiography to visualize the vascular system in various animal models.

Experimental Protocol: General Angiography in Rabbits

This protocol is a general guideline based on preclinical studies.[10]

1. Animal Preparation:

  • Anesthetize the rabbit according to institutional protocols.

  • Surgically expose and catheterize the desired artery or vein (e.g., femoral artery, carotid artery).

  • Monitor vital signs throughout the procedure.

2. This compound Administration:

  • Dose: The dose will depend on the vessel being imaged and the size of the animal. A typical starting dose for selective artery injections is 2-10 mL.

  • Route: Intra-arterial or intravenous injection through the catheter.

3. Image Acquisition:

  • Imaging Modality: Digital Subtraction Angiography (DSA) or high-resolution X-ray imaging.

  • Acquisition: Acquire a series of images rapidly during and immediately after the injection of this compound to visualize the filling of the vascular tree.

4. Data Analysis:

  • Assess the images for vessel patency, morphology, and any abnormalities.

  • Quantitative analysis of vessel diameter and blood flow can be performed using appropriate software.

Quantitative Data: this compound in Angiography
ParameterFindingAnimal ModelReference
Hemodynamic EffectsLess severe hemodynamic effects compared to other contrast media.Rabbits[10]
Peripheral Vascular ResistanceSignificantly lower effect on peripheral vascular resistance compared to metrizamide.Rabbits[10]
CT Angiography Dose (Fish)480 mg Iodine/kg IV was effective for CT imaging.Carp[11]

Experimental Workflow: Angiography Procedure

Angiography_Workflow Animal_Prep Anesthetize Animal & Expose Vessel Catheterization Catheterize Artery or Vein Animal_Prep->Catheterization Iopamidol_Injection Inject this compound Catheterization->Iopamidol_Injection Image_Acquisition Acquire DSA or X-ray Images Iopamidol_Injection->Image_Acquisition Data_Analysis Analyze Vascular Morphology and Flow Image_Acquisition->Data_Analysis

References

Application Note & Protocol: In Vitro Phantom Preparation with Iopamidol for Micro-CT Calibration

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Micro-computed tomography (micro-CT) is a powerful non-invasive imaging technique that provides high-resolution, three-dimensional images of specimens. For quantitative analysis of biological samples, accurate calibration of the micro-CT scanner is crucial. This involves establishing a relationship between the image grayscale values, expressed in Hounsfield Units (HU), and the physical density of the material being scanned. Iodinated contrast agents, such as Iopamidol (B1672082), are widely used for this purpose due to their stability and linear relationship between concentration and X-ray attenuation.

This document provides a detailed protocol for the preparation of in vitro calibration phantoms using this compound. These phantoms can be used to calibrate micro-CT systems, ensuring the accuracy and reproducibility of quantitative imaging data in preclinical research and drug development.

Materials and Equipment

2.1. Reagents

  • This compound injection (e.g., ISOVUE-370, providing 370 mg of organically bound iodine per mL)[1][2]

  • Phosphate-buffered saline (PBS), 1X solution

  • Distilled or deionized water

  • Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment (if necessary)[3]

2.2. Equipment

  • Micro-CT scanner

  • Phantom tubes (e.g., polymerase chain reaction tubes, microcentrifuge tubes)[4]

  • Pipettes and sterile pipette tips

  • Vortex mixer

  • pH meter

  • Analytical balance

  • Volumetric flasks

Experimental Protocols

3.1. Preparation of this compound Stock and Working Solutions

A stock solution of this compound is prepared and then serially diluted to create a range of concentrations for the phantom.

  • Stock Solution Preparation:

    • Use a commercially available this compound solution (e.g., Isovue-370) as the high-concentration stock. The concentration of this stock is typically 972 mM this compound.[3]

  • Serial Dilutions:

    • Prepare a series of dilutions of the this compound stock solution using 1X PBS as the diluent.

    • A suggested concentration range to achieve a good calibration curve is from 0 mM to 500 mM.[3]

    • For each concentration, carefully calculate the required volume of the stock solution and the diluent.

    • Ensure thorough mixing of each dilution using a vortex mixer.

  • Reference Standard:

    • Prepare a "zero" concentration standard using only the diluent (1X PBS or distilled water). This will serve as the baseline for the calibration curve. A standard water phantom is used for the 0 HU reference.[3]

  • pH Adjustment (Optional but Recommended):

    • If the experimental conditions require a specific pH, adjust the pH of each this compound dilution using small amounts of HCl or NaOH. A pH range of 6.0-7.4 is commonly used.[3]

3.2. Phantom Assembly

  • Tube Preparation:

    • Use a set of identical, small-volume tubes for the phantom. PCR tubes or microcentrifuge tubes are suitable.[4]

  • Filling the Tubes:

    • Carefully pipette each this compound concentration into a separate tube, ensuring no air bubbles are introduced.

    • Fill one tube with the reference standard (water or PBS).

  • Phantom Holder:

    • Arrange the filled tubes in a phantom holder. This can be a custom-made holder or a standard tube rack that fits within the micro-CT scanner's sample bed.

    • The arrangement should be secure to prevent movement during scanning.

3.3. Micro-CT Image Acquisition

  • Scanner Setup:

    • Place the assembled phantom in the micro-CT scanner.

  • Imaging Parameters:

    • The specific imaging parameters will depend on the micro-CT system being used. However, typical parameters for phantom scanning are as follows:

      • Voltage: 70-80 kVp[3][5]

      • Current: 114-500 µA[3][5]

      • Integration Time: 200-300 ms[5]

      • Projections: 300-1,024[3][6]

      • Voxel Size: Dependent on the required resolution, a common size is around 41 µm.[5]

  • Scan Execution:

    • Perform the micro-CT scan of the phantom.

3.4. Image Analysis and Calibration

  • Image Reconstruction:

    • Reconstruct the acquired projection images to generate a 3D image volume of the phantom.

  • Region of Interest (ROI) Analysis:

    • Using the scanner's analysis software, draw regions of interest (ROIs) within the image of each tube in the phantom.

    • Ensure the ROIs are placed centrally within each tube to avoid edge artifacts.

  • Hounsfield Unit Measurement:

    • Measure the mean HU value for each ROI.

  • Calibration Curve Generation:

    • Plot the mean HU values as a function of the known this compound concentrations.

    • Perform a linear regression analysis to determine the relationship between HU and this compound concentration. This will yield a calibration equation (y = mx + c), where 'y' is the HU value and 'x' is the this compound concentration.

Data Presentation

Table 1: Example of this compound Concentration and Corresponding Micro-CT Attenuation

This compound Concentration (mM)Iodine Concentration (mg/mL)Mean Hounsfield Units (HU)
0 (Water/PBS)00
5018.5Value to be determined
10037Value to be determined
20074Value to be determined
300111Value to be determined
400148Value to be determined
500185Value to be determined

Note: The HU values are illustrative and will need to be experimentally determined for each specific micro-CT system and set of scanning parameters. A linear relationship is expected.[3]

Visualizations

experimental_workflow cluster_prep Phantom Preparation cluster_scan Micro-CT Imaging cluster_analysis Data Analysis & Calibration prep_stock Prepare this compound Stock Solution prep_dilutions Create Serial Dilutions (0-500 mM) prep_stock->prep_dilutions fill_tubes Fill and Seal Phantom Tubes prep_dilutions->fill_tubes assemble_phantom Assemble Tubes in Holder fill_tubes->assemble_phantom position_phantom Position Phantom in Scanner assemble_phantom->position_phantom Scan Phantom set_params Set Imaging Parameters (e.g., 80 kVp, 500 µA) position_phantom->set_params acquire_images Acquire Projection Images set_params->acquire_images reconstruct Reconstruct 3D Image acquire_images->reconstruct Image Data draw_roi Draw Regions of Interest (ROIs) reconstruct->draw_roi measure_hu Measure Mean HU for each ROI draw_roi->measure_hu generate_curve Generate Calibration Curve (HU vs. Concentration) measure_hu->generate_curve

Caption: Experimental workflow for phantom preparation and micro-CT calibration.

concentration_relationship cluster_axes X_axis This compound Concentration (mM) Y_axis Micro-CT Attenuation (HU) origin 0 origin->X_end origin->Y_end p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5

Caption: Relationship between this compound concentration and CT attenuation (HU).

Storage and Stability

This compound solutions should be protected from strong light.[7] While generally stable, it is recommended to prepare fresh dilutions for each calibration experiment to ensure accuracy. If storage is necessary, solutions should be kept at a controlled room temperature, not exceeding 30°C.[7] Visually inspect solutions for crystallization or discoloration before use; if observed, the solution should be discarded.[7] Studies have shown that this compound formulations are stable and do not undergo alteration when exposed to X-rays up to 100 mGy.[8]

Conclusion

This protocol provides a reliable method for creating this compound-based phantoms for the calibration of micro-CT systems. Accurate calibration is essential for quantitative imaging studies, enabling researchers to obtain precise and reproducible data. By following this protocol, researchers can establish a consistent relationship between Hounsfield Units and material density, which is a critical step in a wide range of preclinical imaging applications.

References

Application Notes and Protocols for Iopamidol Dosage in Small Animal Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the calculation and administration of Iopamidol (B1672082), a non-ionic, water-soluble iodinated contrast medium, for various diagnostic imaging procedures in small animal species. The following protocols and data are intended to support preclinical and clinical research, ensuring safe and effective use of this contrast agent.

Introduction to this compound

This compound is a widely used contrast agent in veterinary radiology, enhancing the visualization of internal structures during computed tomography (CT), excretory urography, and myelography.[1][2] Its non-ionic nature results in lower osmolality compared to ionic contrast media, reducing the risk of adverse effects.[1][2] Proper dosage calculation and administration are critical for obtaining high-quality diagnostic images while ensuring patient safety.

Dosage and Administration

The appropriate dosage of this compound varies depending on the species, the imaging procedure, and the concentration of the this compound solution. The following tables summarize recommended intravenous (IV) and intrathecal dosages for common small animal species.

Table 1: Intravenous (IV) this compound Dosage for Dogs
ApplicationThis compound ConcentrationDosageAdministration Notes
Computed Tomography (CT)240 mg/mL400 mg/kgAdminister as a bolus injection. An 18-gauge catheter is recommended due to the viscosity of the solution.[3]
Excretory Urography300 mg I/mL or similar880 mg iodine/kgAdminister as a rapid IV bolus.[2]
General Intravenous UseNot specified400 mg/poundMaximum dose of 35g.[1]
Table 2: Intrathecal this compound Dosage for Dogs (Myelography)
ApplicationThis compound ConcentrationDosageAdministration Notes
Myelography300 mg iodine/mL0.25 mL/kgAdministered by cisterna magna injection.[4]
MyelographyNot specified0.3 mg/kgMaximum dose of 0.45 mL/kg.[1]
Table 3: Intravenous (IV) this compound Dosage for Cats
ApplicationThis compound ConcentrationDosageAdministration Notes
General Intravenous Use300 mg I/mL600 mg/kg (2 mL/kg)Used in studies evaluating urinary iodine clearance.[5][6][7]
Cystography (Positive Contrast)Not specified2-5 mL/kgAdministered into the bladder.[2]
Cystography (Double Contrast)Not specified3 mL (positive contrast) followed by 2-3 mL/kg (negative contrast)Administered into the bladder.[2]
Table 4: Intravenous (IV) this compound Dosage for Other Small Animal Species
SpeciesApplicationThis compound ConcentrationDosageAdministration Notes
Rabbits General ResearchNot specifiedDosages used in studies, but specific general-use recommendations are not well-established. Renal excretion involves tubular mechanisms at low blood levels and glomerular filtration at higher levels.[8]
Mice MicroCT of Lung Tumors370 mg iodine/mL200 µL per mouse (for a 25g mouse)Provided marginal contrast enhancement compared to other agents in this specific application.[9]

Experimental Protocols

Protocol for Intravenous Contrast-Enhanced Computed Tomography (CT) in Dogs

Objective: To enhance the visualization of soft tissue structures.

Materials:

  • This compound (e.g., 240 mg/mL concentration)

  • Sterile syringes

  • Intravenous catheter (18-gauge recommended)[3]

  • Anesthetic machine or constant rate infusion (CRI) setup

  • CT scanner

Procedure:

  • Patient Preparation: If the patient is dehydrated, rehydrate prior to the study, or provide IV fluids.[3]

  • Anesthesia: Anesthetize the patient. General anesthesia is typically required for CT scans.

  • Catheter Placement: Place an IV catheter, preferably 18-gauge, to accommodate the viscous contrast solution.[3]

  • Pre-Contrast Scan: Perform an initial CT scan of the region of interest before contrast administration for comparison.[3]

  • This compound Administration: Administer this compound at a dose of 400 mg/kg as a rapid intravenous bolus.[3]

  • Post-Contrast Scan: Immediately following the bolus, repeat the CT scan of the region of interest.[3] Only vascularized portions of structures will show enhancement.[3]

  • Monitoring: Monitor the animal closely for any adverse reactions during and after the procedure.

Protocol for Excretory Urography in Dogs

Objective: To evaluate the kidneys, ureters, and bladder.

Materials:

  • This compound (e.g., 300 mg iodine/mL)

  • Sterile syringes

  • Intravenous catheter

  • Anesthetic machine

  • Radiography equipment

Procedure:

  • Patient Preparation: Withhold food for 24 hours and administer an enema four hours prior to anesthesia to ensure the colon is empty.[10]

  • Anesthesia: Anesthetize the patient.

  • Survey Radiographs: Take plain survey radiographs to check for proper exposure and positioning.[10]

  • This compound Administration: Place the patient in dorsal recumbency and inject this compound at a dose of 880 mg iodine/kg as a rapid IV bolus.[2]

  • Timed Radiographs: Obtain a series of radiographs at specific time points post-injection (e.g., immediately, 5, 15, and 30 minutes) to visualize the different phases of excretion.[2]

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is essential for interpreting imaging results and ensuring patient safety.

Table 5: Pharmacokinetic Parameters of this compound
SpeciesKey Findings
Dogs Rapidly eliminated from the central nervous system, with over 90% cleared in 24 hours.[8] After intrathecal injection, the disappearance from the brain parenchyma is approximately logarithmic with a half-life of about 22 hours.[11]
Rabbits Excreted almost exclusively by the kidneys after intravenous injection.[12]
Cats Urinary iodine concentration returns to baseline levels 10 days after administration of a standard dose.[5][6]

Visualized Workflows and Pathways

Diagram 1: General Workflow for Contrast-Enhanced Imaging

G cluster_prep Preparation cluster_imaging Imaging Procedure cluster_post Post-Procedure Prep Patient Preparation (e.g., Fasting, Hydration) Anesthesia Anesthesia Prep->Anesthesia PreScan Pre-Contrast Scan Anesthesia->PreScan ContrastAdmin This compound Administration PreScan->ContrastAdmin PostScan Post-Contrast Scan ContrastAdmin->PostScan Monitoring Patient Monitoring PostScan->Monitoring Analysis Image Analysis Monitoring->Analysis

Caption: A generalized workflow for performing contrast-enhanced imaging in small animals.

Diagram 2: this compound Excretion Pathway

G IV_Admin Intravenous Administration of this compound Bloodstream Distribution via Bloodstream IV_Admin->Bloodstream Kidneys Renal Filtration (Glomerular Filtration) Bloodstream->Kidneys CNS_Clearance CNS Clearance (for intrathecal administration) Bloodstream->CNS_Clearance Urine Excretion in Urine Kidneys->Urine

Caption: The primary pathway of this compound excretion following intravenous administration.

Disclaimer: These notes and protocols are intended for guidance and should be adapted by qualified professionals based on individual patient needs and institutional guidelines. Always consult relevant literature and product inserts for the most current information.

References

Iopamidol use in conjunction with other imaging modalities (e.g., MRI)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iopamidol, a well-established, non-ionic, low-osmolar iodinated contrast agent, has been a cornerstone of clinical X-ray computed tomography (CT) for decades.[1][2][3][4][5] Its excellent safety profile and high water solubility have made it a widely used tool for visualizing anatomical structures.[1][2] Recent research has unveiled a novel application for this conventional contrast agent: its use in conjunction with magnetic resonance imaging (MRI). This dual-modality capability opens up exciting avenues for correlative imaging, providing both the high-resolution anatomical detail of CT and the functional and soft-tissue contrast of MRI from a single contrast agent administration.

The utility of this compound as an MRI contrast agent stems from its chemical structure, which contains two distinct pools of mobile amide and alcoholic protons that exchange with water protons.[1][2][6] This property allows it to function as a Chemical Exchange Saturation Transfer (CEST) agent.[1][2][6] By selectively saturating the signal from these exchanging protons using radiofrequency pulses, a detectable decrease in the water signal is produced, generating contrast in the MRI image.[1][2][6] This CEST effect is sensitive to physiological parameters such as pH, offering the potential for in vivo pH mapping.[2][7][8]

These application notes provide a comprehensive overview of the use of this compound as a dual-modal CT/MRI contrast agent, including its mechanism of action, quantitative data from key studies, and detailed experimental protocols for its application in preclinical research.

Mechanism of Action for Dual-Modality Imaging

This compound's efficacy as a contrast agent in both CT and MRI arises from distinct physical principles.

  • CT Contrast: The three iodine atoms in the this compound molecule have a high atomic number, leading to significant attenuation of X-rays.[3][9] This differential absorption compared to surrounding tissues creates the contrast seen in CT images, allowing for clear delineation of vascular structures and organs.[3][9]

  • MRI Contrast (CEST): this compound possesses amide protons that are in slow exchange with the surrounding water protons.[1][6] In an MRI experiment, a specific radiofrequency pulse can be applied to saturate the signal from these amide protons. When these saturated protons exchange with the bulk water protons, they transfer their saturation, leading to a decrease in the overall water signal. This signal reduction is the basis of CEST contrast.[1][2][6] The exchange rate of these protons is dependent on the local pH, making this compound a potential biosensor for pH mapping.[2][7][8]

The following diagram illustrates the workflow for utilizing this compound in a dual-modal imaging experiment.

cluster_Preparation Preparation cluster_Imaging Imaging Protocol cluster_Analysis Data Analysis Animal_Model Prepare Animal Model Pre-contrast_Scan Acquire Pre-contrast CT and MRI Scans Animal_Model->Pre-contrast_Scan Iopamidol_Solution Prepare this compound Solution Iopamidol_Administration Administer this compound (IV or IP) Iopamidol_Solution->Iopamidol_Administration Pre-contrast_Scan->Iopamidol_Administration Post-contrast_Scan Acquire Post-contrast CT and CEST-MRI Scans Iopamidol_Administration->Post-contrast_Scan CT_Analysis Analyze CT Images (e.g., Hounsfield Units) Post-contrast_Scan->CT_Analysis MRI_Analysis Analyze CEST-MRI Data (e.g., pH Mapping) Post-contrast_Scan->MRI_Analysis Correlative_Analysis Perform Correlative CT/MRI Analysis CT_Analysis->Correlative_Analysis MRI_Analysis->Correlative_Analysis

Dual-modal imaging workflow with this compound.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies investigating the dual-modal imaging capabilities of this compound.

Table 1: this compound Concentrations and Imaging Parameters for MRI-CEST

ParameterValueReference
Magnetic Field Strength7.05 T[1][6]
This compound Concentration (in vitro)7 mM - 520 mM[1]
Detectable Concentration (T2-shortening)~12 mM[1][2][6]
Detectable Concentration (CEST)~7 mM[1][2][6]
pH Range for Mapping5.5 - 7.4[8]
Saturation Pulse Frequency (Amide Protons)4.2 ppm and 5.5 ppm[2]

Table 2: In Vivo Administration and CT Imaging Data

ParameterValueReference
Animal ModelMice with orthotopic pancreatic tumors[7]
Administration RouteIntravenous (IV) bolus + infusion[7]
Intraperitoneal (IP) bolus[7]
IV Bolus Dose200 µL[7]
IV Infusion Rate400 µL/hr[7]
IP Bolus Dose400 µL[7]
Time to Peak Tumor Enhancement (IP)~40 min post-injection[7]
Change in Hounsfield Units (ΔHU) in Tumor (IV)44.54 ± 9.36 to 63.33 ± 8.37[7]

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of this compound for dual-modal imaging, synthesized from published studies.

In Vitro Phantom Imaging Protocol

This protocol is designed to assess the T2-shortening and CEST effects of this compound in a controlled environment.

1. Phantom Preparation:

  • Prepare a series of aqueous solutions of this compound at various concentrations (e.g., 0, 13, 26, 65, 130, 260, and 520 mM).[1]

  • Transfer each solution into a separate capillary tube (e.g., 1 mm diameter).

  • Place the sealed capillary tubes inside a larger NMR tube (e.g., 10 mm) filled with deionized water.

2. MRI Acquisition:

  • All MR images should be acquired on a high-field MRI scanner (e.g., 7.05 T).[1]

  • T2-Weighted Imaging:

    • Use a spin-echo sequence.

    • Acquire images with a long repetition time (TR) (e.g., 8000 ms) and a long echo time (TE) (e.g., 120 ms) to highlight T2 contrast.[1]

  • CEST Imaging:

    • Acquire a series of images while applying a frequency-selective saturation pulse at different frequency offsets around the water resonance, including on-resonance with the this compound amide protons (4.2 ppm and 5.5 ppm).

    • Use a train of sinc pulses (e.g., 25 ms (B15284909) each with a 10 µs interpulse delay) for the saturation field.[1]

    • Acquire a reference image with the saturation pulse applied at a frequency far from any exchanging proton resonances (off-resonance).

    • The CEST effect is calculated as the percentage of signal reduction in the on-resonance image compared to the off-resonance image.

In Vivo Dual-Modal CT/CEST-MRI Protocol for Tumor pH Mapping

This protocol describes the use of this compound for longitudinal assessment of tumor extracellular pH (pHe) in a preclinical cancer model.

1. Animal Preparation:

  • Use appropriate animal models (e.g., mice bearing orthotopic pancreatic tumors).[7]

  • Anesthetize the animals and maintain their body temperature throughout the imaging procedure.

2. Pre-contrast Imaging:

  • Acquire baseline T2-weighted MRI scans to localize the tumor.

  • Acquire a pre-contrast CT scan of the tumor region.

  • Acquire a pre-contrast CEST-MRI scan.

3. This compound Administration:

  • Intravenous (IV) Injection: Administer a bolus of this compound (e.g., 200 µL of Isovue-370) via a tail vein catheter, followed by a continuous infusion (e.g., 400 µL/hr).[7]

  • Intraperitoneal (IP) Injection: Administer a single bolus of this compound (e.g., 400 µL of Isovue-370) into the peritoneal cavity.[7]

4. Post-contrast Imaging:

  • CT Imaging: Acquire a time-series of CT images for a set duration (e.g., 25 min for IV, 40 min for IP) to monitor the uptake and distribution of this compound in the tumor.[7]

  • CEST-MRI: Following this compound administration, acquire post-contrast CEST-MRI data.

    • Obtain a Z-spectrum by acquiring images with saturation pulses applied at various frequency offsets.

    • Perform background subtraction using the pre-contrast Z-spectrum to isolate the contrast-related CEST effect.[7]

5. Data Analysis:

  • CT Data: Calculate the change in Hounsfield Units (ΔHU) in the tumor region of interest (ROI) over time to quantify this compound uptake.[7]

  • CEST-MRI Data:

    • Generate a ratiometric map by taking the ratio of the CEST effects at the two amide proton frequencies (4.2 ppm and 5.5 ppm).

    • Convert this ratio to a pH map using a pre-established calibration curve of the CEST ratio versus pH.[7][8]

    • This ratiometric approach helps to minimize the influence of this compound concentration on the pH measurement.[8]

The logical relationship for pH measurement using the ratiometric CEST method is depicted in the following diagram.

This compound This compound Molecule Amide_Protons Two Amide Proton Pools (4.2 ppm and 5.5 ppm) This compound->Amide_Protons pH_Dependence pH-Dependent Exchange Rates Amide_Protons->pH_Dependence CEST_Effect_1 CEST Effect at 4.2 ppm pH_Dependence->CEST_Effect_1 CEST_Effect_2 CEST Effect at 5.5 ppm pH_Dependence->CEST_Effect_2 Ratio Ratio of CEST Effects (CEST_4.2ppm / CEST_5.5ppm) CEST_Effect_1->Ratio CEST_Effect_2->Ratio Calibration_Curve Calibration Curve (Ratio vs. pH) Ratio->Calibration_Curve pH_Map Concentration-Independent pH Map Calibration_Curve->pH_Map

References

Application Notes and Protocols for Iopamidol CEST MRI in pH Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Iopamidol-based Chemical Exchange Saturation Transfer (CEST) Magnetic Resonance Imaging (MRI) for the quantitative measurement of pH in preclinical research. This compound, a widely used X-ray contrast agent, possesses two distinct amide proton groups that exhibit pH-dependent chemical exchange rates with water. This property allows for ratiometric quantification of pH, independent of the agent's concentration, making it a powerful tool for in vivo pH mapping in various pathological conditions, including cancer and kidney disease.[1][2][3][4]

Signaling Pathway and Principle

This compound's utility in pH sensing via CEST MRI stems from the chemical exchange of its two amide protons, which resonate at approximately 4.2-4.3 ppm and 5.5 ppm downfield from the water resonance frequency.[2][5][6] By applying a frequency-selective radiofrequency (RF) saturation pulse at these specific frequencies, the magnetization of the amide protons is saturated. This saturation is then transferred to the bulk water protons through chemical exchange, leading to a measurable decrease in the water signal intensity. The rate of this exchange is highly dependent on the ambient pH. By measuring the saturation transfer effect at both amide proton frequencies, a ratiometric value can be calculated that correlates with pH, thereby enabling concentration-independent pH mapping.[1][7]

Iopamidol_CEST_Mechanism cluster_this compound This compound Molecule cluster_Water Bulk Water Amide_Protons_4_2 Amide Protons (4.2-4.3 ppm) Water_Protons Water Protons (0 ppm) Amide_Protons_4_2->Water_Protons Chemical Exchange (kex) pH-dependent Amide_Protons_5_5 Amide Protons (5.5 ppm) Amide_Protons_5_5->Water_Protons Chemical Exchange (kex) pH-dependent MRI_Signal MRI Signal (Water Signal) Water_Protons->MRI_Signal Signal Detection RF_Pulse RF Saturation Pulse RF_Pulse->Amide_Protons_4_2 Saturation @ 4.2-4.3 ppm RF_Pulse->Amide_Protons_5_5 Saturation @ 5.5 ppm

Caption: this compound CEST signaling mechanism.

Quantitative Data Summary

The following tables summarize typical acquisition parameters for this compound CEST MRI at different magnetic field strengths, based on published literature.

Table 1: In Vitro/Phantom CEST MRI Sequence Parameters

Parameter4.7 T7 T
Saturation Pulse (B1) 1.0, 1.5, 2.0, 2.5, 3.0, 4.0 µT3.0 µT
Saturation Time 5 s5 s
Saturation Frequency Offsets -7 to +7 ppm (0.25 ppm interval)-10 to +10 ppm (0.1-0.2 ppm interval)
Repetition Time (TR) 12 s10 s
Echo Time (TE) 39.5 ms (B15284909)4.8 ms
Image Matrix 64 x 6464 x 64
Field of View (FOV) 48 x 48 mm30 x 30 mm
Encoding CentricCentric

Data compiled from multiple sources for illustrative purposes.[5]

Table 2: In Vivo (Rodent) CEST MRI Sequence Parameters

Parameter4.7 T7 T
Saturation Pulse (B1) 1.0 and 2.0 µT (generalized ratiometric)3.0 - 4.0 µT
Saturation Time 300 ms pulses (averaged)N/A
Saturation Frequency Offsets 4.2 ppm, 5.5 ppm, and -100 ppm (S0)±10 ppm (0.1 ppm interval)
Repetition Time (TR) 7 - 12 s3.247 s
Echo Time (TE) Shortest possible3.768 ms
RARE Factor 20 - 3264
Image Matrix 96 x 9696 x 96
Field of View (FOV) 52 x 52 mm35 x 35 mm
Slice Thickness 5 mm3 mm

Data compiled from multiple sources for illustrative purposes.[5][6][8]

Experimental Protocols

A crucial aspect of quantitative pH imaging with this compound CEST is the establishment of a reliable pH calibration curve.

Protocol 1: In Vitro pH Calibration Phantom Preparation

This protocol details the preparation of a phantom to calibrate the relationship between the ratiometric CEST signal and pH.

Materials:

  • This compound solution (e.g., 40 mM)

  • Phosphate-buffered saline (PBS, 1x, 10 mM) or human blood serum

  • pH meter

  • Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH titration

  • Small vials or tubes (e.g., 1.5 mL or 5 mL)

  • 30-50 mL falcon tube or other suitable container for holding the vials

  • Water bath or incubator for temperature control (37°C)

Procedure:

  • Prepare a stock solution of this compound in PBS or serum at the desired concentration (e.g., 40 mM).

  • Aliquot the stock solution into several vials.

  • Adjust the pH of the solution in each vial to a range of physiologically relevant values (e.g., 5.5, 6.0, 6.5, 7.0, 7.5, 8.0) using small amounts of HCl or NaOH.[5]

  • Verify the final pH of each solution using a calibrated pH meter.

  • Arrange the vials in a larger container (e.g., falcon tube) and fill the container with water to minimize magnetic susceptibility artifacts.

  • Place the phantom in the MRI scanner and allow it to equilibrate to the target temperature (e.g., 37°C) before imaging.[8]

Protocol 2: In Vivo Renal pH Mapping in a Rodent Model

This protocol provides a generalized workflow for in vivo pH mapping of the rodent kidney.

Animal Preparation:

  • Anesthetize the animal (e.g., mouse or rat) using an appropriate anesthetic agent (e.g., isoflurane).

  • Place a tail-vein catheter for contrast agent administration.

  • Position the animal in the MRI scanner, ensuring the kidneys are centered within the imaging coil.

  • Monitor the animal's vital signs (respiration, temperature) throughout the experiment.

MRI Acquisition:

  • Acquire anatomical reference images (e.g., T2-weighted) to localize the kidneys.

  • Perform B0 field mapping to ensure field homogeneity and correct for inhomogeneities.

  • Initiate the CEST MRI acquisition sequence. A baseline (pre-contrast) CEST scan is recommended.

  • After a few baseline scans, administer this compound via the tail-vein catheter. A typical dose is 1.0 g of iodine per kg of body weight.[5]

  • Continue acquiring CEST images for a desired period (e.g., up to 1 hour) to capture the dynamics of contrast agent uptake and washout.[5]

Experimental_Workflow cluster_InVitro In Vitro Calibration cluster_InVivo In Vivo Experiment cluster_Analysis Data Analysis Phantom_Prep Prepare this compound Phantoms (Varying pH) Phantom_Scan Acquire CEST MRI Data (Phantom) Phantom_Prep->Phantom_Scan Calibration_Curve Generate pH Calibration Curve (Ratio vs. pH) Phantom_Scan->Calibration_Curve pH_Map Generate pH Map Calibration_Curve->pH_Map Apply Calibration Animal_Prep Animal Preparation (Anesthesia, Catheter) Pre_Contrast Acquire Pre-Contrast CEST MRI Animal_Prep->Pre_Contrast Injection Inject this compound Pre_Contrast->Injection Post_Contrast Acquire Post-Contrast CEST MRI Injection->Post_Contrast Z_Spectrum Generate Z-Spectra Post_Contrast->Z_Spectrum Ratio_Calc Calculate Ratiometric CEST Signal Z_Spectrum->Ratio_Calc Ratio_Calc->pH_Map

Caption: Experimental workflow for this compound CEST pH imaging.

Data Analysis and Visualization

The analysis of this compound CEST data involves several steps to generate a quantitative pH map.

Data Analysis Pipeline:

  • B0 Correction: The acquired Z-spectra are corrected for B0 field inhomogeneities, often using a water saturation shift referencing (WASSR) map.[8]

  • Z-Spectrum Analysis: The CEST effect is typically quantified by calculating the magnetization transfer ratio (MTR) asymmetry at the two amide proton frequencies (4.2-4.3 ppm and 5.5 ppm). Alternatively, a multi-pool Lorentzian model can be fitted to the Z-spectrum to deconvolve the individual CEST effects.[7][8]

  • Ratiometric Calculation: The ratiometric CEST index is calculated by taking the ratio of the saturation transfer effects at the two frequencies (e.g., ST at 5.5 ppm / ST at 4.3 ppm).[7]

  • pH Map Generation: The calculated ratiometric values are converted into a pH map on a pixel-by-pixel basis using the previously generated calibration curve.

Data_Analysis_Pipeline Data Analysis Pipeline Raw_Data Raw CEST MRI Data (Z-Spectrum) B0_Correction B0 Inhomogeneity Correction (e.g., WASSR) Raw_Data->B0_Correction Lorentzian_Fit Multi-Pool Lorentzian Fitting (Optional) B0_Correction->Lorentzian_Fit Asymmetry_Analysis MTR Asymmetry Analysis B0_Correction->Asymmetry_Analysis Ratio_Calculation Calculate Ratiometric Value (e.g., ST(5.5ppm) / ST(4.3ppm)) Lorentzian_Fit->Ratio_Calculation Asymmetry_Analysis->Ratio_Calculation pH_Map Generate Quantitative pH Map Ratio_Calculation->pH_Map Calibration_Curve pH Calibration Curve (from Phantom Study) Calibration_Curve->pH_Map

Caption: Data analysis pipeline for generating pH maps.

By following these protocols and utilizing the provided reference parameters, researchers can effectively implement this compound CEST MRI for robust and quantitative in vivo pH mapping, offering valuable insights into the metabolic state of tissues in various disease models.

References

Application Note: Iopamidol-Enhanced Micro-CT for Quantitative Bone Density Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Micro-computed tomography (micro-CT) is a powerful non-destructive imaging technique that provides high-resolution, three-dimensional visualization of bone microarchitecture.[1][2][3] Standard micro-CT is highly effective for imaging mineralized tissues due to their high X-ray attenuation.[2] However, for a more comprehensive analysis that includes the interface between bone and soft tissues or to assess the porosity and density of demineralized bone, contrast-enhancing agents are often employed.[1][2] Iodine-based contrast agents are widely used in contrast-enhanced micro-CT (CE-CT) due to iodine's high atomic number, which significantly increases X-ray attenuation.[1]

Iopamidol is a non-ionic, water-soluble, iodine-based contrast medium commonly used in clinical CT imaging.[4][5][6] While its application in ex vivo staining for bone density analysis is less documented than agents like Lugol's iodine, its properties make it a viable candidate for this purpose. This application note provides a detailed protocol for using this compound as a contrast agent for the quantitative analysis of bone density using micro-CT. The protocol is based on established principles for iodine-based contrast agents and quantitative micro-CT analysis of bone.

Principle

The protocol involves the immersion of bone specimens in an this compound solution. The iodine in the this compound solution penetrates the bone tissue, with the degree of penetration and binding potentially relating to tissue density and composition. The increased X-ray attenuation provided by the iodine allows for enhanced visualization and more accurate quantification of bone mineral density (BMD) and related morphometric parameters.[7][8] For quantitative analysis, it is crucial to calibrate the grayscale values obtained from the micro-CT scan against a phantom of known densities.[7][8][9]

Experimental Protocol

Materials
  • Bone specimens (e.g., murine femurs, tibias)

  • This compound injection (e.g., ISOVUE®-300, providing 300 mg of organically bound iodine per mL)[5]

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) for fixation

  • Ethanol (B145695) (70%) for storage

  • Sample holders for micro-CT scanning

  • Micro-CT scanner

  • Bone mineral density calibration phantom[8][9]

Sample Preparation
  • Fixation: Immediately after dissection, fix the bone specimens in 4% PFA for 24-48 hours at 4°C.

  • Rinsing: After fixation, thoroughly rinse the specimens with PBS to remove residual fixative.

  • Storage: Store the specimens in 70% ethanol at 4°C until ready for staining and scanning.[8]

This compound Staining
  • Rehydration: Before staining, rehydrate the bone specimens by immersing them in PBS for at least 1 hour.

  • Staining Solution Preparation: Prepare the desired concentration of this compound solution by diluting the stock solution with PBS. A starting concentration of 150-300 mg I/mL is recommended.[6] The optimal concentration may need to be determined empirically based on the bone type and size.

  • Incubation: Immerse the bone specimens in the this compound staining solution. Ensure the entire specimen is submerged. The incubation time will vary depending on the sample size and porosity, ranging from 24 to 72 hours at room temperature with gentle agitation.

  • Rinsing: After incubation, rinse the specimens with PBS to remove excess, unbound this compound from the surface.

Micro-CT Scanning
  • Sample Mounting: Place the stained bone specimen in a sample holder. To prevent dehydration and movement artifacts during the scan, the specimen can be wrapped in PBS-soaked gauze or placed in a tube filled with PBS or 70% ethanol.[3][9]

  • Phantom Scanning: Scan a bone mineral density phantom with known hydroxyapatite (B223615) (HA) concentrations under the same scanning conditions as the bone specimens. This is essential for the calibration of bone density measurements.[8][9]

  • Scanning Parameters: The optimal scanning parameters will depend on the micro-CT system and the specific research question. The following table provides a starting point for typical parameters for rodent bone analysis.

ParameterRecommended SettingRationale
Voxel Size 6-10 µmRecommended for accurate quantification of murine trabecular bone microarchitecture.[8]
Voltage 50-70 kVpHigher energy X-rays are required to penetrate the iodine-stained, dense bone.
Current 100-200 µAAdjust to achieve sufficient signal-to-noise ratio.
Integration Time 200-500 msLonger integration times improve image quality but increase scan time.
Rotation Step 0.4-0.6 degreesSmaller rotation steps improve the quality of the reconstructed image.
Frame Averaging 2-4Reduces noise in the projection images.
Filter 0.5 mm AluminumReduces beam hardening artifacts, which is crucial for quantitative analysis.[9]
Image Reconstruction and Analysis
  • Reconstruction: Reconstruct the projection images into a 3D volume using the manufacturer's software. Apply appropriate beam hardening correction.

  • Calibration: Using the scan of the density phantom, create a calibration curve to convert the grayscale values (Hounsfield Units) of the reconstructed images to bone mineral density (mg HA/cm³).[7][8]

  • Region of Interest (ROI) Selection: Define the region of interest for analysis (e.g., trabecular bone in the femoral metaphysis, cortical bone at the mid-diaphysis).[3]

  • Segmentation: Threshold the grayscale images to separate bone from the background. The enhanced contrast from the this compound staining should facilitate a more accurate segmentation.

  • Quantitative Analysis: Calculate relevant bone morphometric and density parameters.

Data Presentation

The following table summarizes key quantitative parameters that can be obtained from this compound-enhanced micro-CT analysis.

ParameterAbbreviationDescriptionUnits
Bone Mineral Density BMDThe amount of mineralized tissue in the analyzed bone volume.mg HA/cm³
Tissue Mineral Density TMDThe mineral density of the bone tissue itself, excluding marrow space.mg HA/cm³
Bone Volume Fraction BV/TVThe ratio of bone volume to the total volume of the region of interest.%
Trabecular Number Tb.NThe average number of trabeculae per unit length.1/mm
Trabecular Thickness Tb.ThThe average thickness of the trabeculae.mm
Trabecular Separation Tb.SpThe average distance between trabeculae.mm
Cortical Thickness Ct.ThThe average thickness of the cortical shell.mm
Cortical Porosity Ct.PoThe volume of pores within the cortical bone as a percentage of the total cortical bone volume.%

Experimental Workflow

G cluster_prep Sample Preparation cluster_stain This compound Staining cluster_scan Micro-CT Imaging cluster_analysis Data Analysis Dissection Dissection Fixation Fixation Dissection->Fixation 4% PFA Rinsing_Prep Rinsing_Prep Fixation->Rinsing_Prep PBS Storage Storage Rinsing_Prep->Storage 70% EtOH Rehydration Rehydration in PBS Storage->Rehydration Staining Incubation in This compound Solution Rehydration->Staining Rinsing_Stain Rinsing in PBS Staining->Rinsing_Stain Mounting Sample Mounting Rinsing_Stain->Mounting Scanning Micro-CT Scanning Mounting->Scanning Reconstruction Reconstruction Scanning->Reconstruction Calibration Calibration Reconstruction->Calibration Density Phantom ROI_Selection ROI_Selection Calibration->ROI_Selection Define ROI Segmentation Segmentation ROI_Selection->Segmentation Quantitative_Analysis Quantitative_Analysis Segmentation->Quantitative_Analysis Calculate Parameters

Caption: Experimental workflow for this compound-enhanced micro-CT analysis of bone.

Conclusion

This application note provides a comprehensive protocol for the use of this compound as a contrast agent for the quantitative micro-CT analysis of bone density and microarchitecture. While further optimization may be required for specific applications, this protocol offers a solid foundation for researchers to enhance their micro-CT imaging capabilities and obtain more detailed and accurate data on bone structure. The use of a density phantom for calibration is critical for achieving accurate and reproducible quantitative results.

References

Troubleshooting & Optimization

Troubleshooting Iopamidol precipitation in physiological buffer solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Troubleshooting Iopamidol (B1672082) Precipitation

This technical support center provides guidance to researchers, scientists, and drug development professionals on troubleshooting this compound precipitation in physiological buffer solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

A1: this compound is a non-ionic, water-soluble, iodinated contrast agent.[1][2] In research, its properties, such as low osmolarity and viscosity, make it valuable for various applications, including medical imaging and potentially in the development of pharmaceuticals for targeting specific biological pathways.[1]

Q2: What causes this compound to precipitate in physiological buffers?

A2: this compound precipitation can be influenced by several factors, including the pH of the solution, temperature, and the presence of other substances.[1] Alterations in pH might affect the protonation state of the carboxamide groups, thereby altering solubility characteristics.[1] Some marketed formulations have noted that crystals may form, which can often be redissolved by warming and gentle shaking.[3]

Q3: What is the optimal pH range for this compound solutions?

A3: Commercial this compound injection formulations are typically buffered to a pH of 6.5-7.5 to ensure stability and minimize discomfort upon administration.[3][4] Maintaining the pH within this range is crucial for solubility and stability.[3]

Q4: Can I mix this compound with other drugs or solutions?

A4: It is generally not recommended to mix this compound with other pharmaceuticals unless their compatibility is known.[5] Many radiopaque contrast agents are incompatible in vitro with some antihistamines and many other drugs.[5]

Q5: How should I store this compound solutions?

A5: this compound solutions should be protected from light.[6] Some formulations recommend storage at controlled room temperature, while others suggest refrigeration (2-8°C).[2] Always refer to the manufacturer's specific storage instructions.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Precipitate forms immediately upon dissolving this compound powder. - Incorrect buffer pH. - Buffer composition is incompatible. - Low temperature of the solvent.- Verify and adjust the buffer pH to be within the 6.5-7.5 range.[3][4] - Use a recommended buffer such as one containing tromethamine and edetate calcium disodium (B8443419) (EDTA).[7][8] - Warm the solvent to body temperature before dissolving the this compound powder.[9]
Solution becomes cloudy or forms precipitate over time. - Temperature fluctuations. - Exposure to light. - pH shift in the solution. - Supersaturation.[10]- Store the solution at a constant, recommended temperature.[2] - Keep the solution protected from light at all times.[6][9] - Re-verify the pH of the solution and adjust if necessary. - If warming the solution redissolves the precipitate, it may indicate supersaturation.[3] Consider preparing a fresh solution at a slightly lower concentration if the issue persists.
Crystals are observed in a refrigerated this compound solution. - Low temperature can decrease solubility. - Formulation may be prone to crystallization at lower temperatures.[3]- Gently warm the container in hot water and shake gently to redissolve the crystals.[3] - Before use, visually inspect the solution to ensure all crystals have dissolved and the solution is clear.[9]
Precipitation occurs when mixing this compound with another solution. - Chemical incompatibility between this compound and the other solution.[5] - The mixture's final pH is outside the optimal range for this compound solubility.- Avoid mixing this compound with other drugs or solutions unless their compatibility has been established.[4][5] - If mixing is necessary, test the compatibility on a small scale first and monitor for any signs of precipitation. - Measure the pH of the final mixture and adjust if it falls outside the 6.5-7.5 range.

Quantitative Data Summary

This compound Solubility and Formulation pH

ParameterValueReference
Solubility in WaterFreely soluble / Very soluble[2][4][6]
Solubility in MethanolSparingly soluble / Very slightly soluble[2][6]
Solubility in EthanolVery slightly soluble / Practically insoluble[2][6]
Recommended Formulation pH6.5 - 7.5[3][4]

Key Experimental Protocols

Protocol for Preparation of a Buffered this compound Solution

This protocol is based on common components found in commercial formulations.

Materials:

  • This compound powder

  • Water for Injection (WFI)

  • Tromethamine

  • Edetate calcium disodium (EDTA)

  • Hydrochloric acid (HCl) or Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • Sterile containers

Procedure:

  • Heat approximately half of the required volume of WFI to about 80-90°C.[3]

  • Accurately weigh and add the desired amount of this compound powder to the heated WFI while stirring until fully dissolved.[3]

  • Add tromethamine and calcium disodium EDTA to the solution and continue stirring gently until they are completely dissolved.[3] A typical concentration for tromethamine is around 1 mg/mL and for EDTA is between 0.26-0.48 mg/mL depending on the this compound concentration.[8]

  • Allow the solution to cool to room temperature.

  • Add the remaining volume of WFI.

  • Measure the pH of the solution. Adjust the pH to within the range of 6.5-7.5 using small additions of HCl or NaOH as needed.[4]

  • Visually inspect the final solution for any particulate matter. It should be clear and colorless to pale yellow.[9]

  • Sterilize the solution, for example, by autoclaving, if required for the application.[11]

  • Store in a light-resistant, sterile container at the recommended temperature.[6]

Visualizations

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Corrective Actions cluster_3 Resolution start Precipitation Observed check_ph Check pH (Target: 6.5-7.5) start->check_ph check_temp Check Temperature check_ph->check_temp Correct adjust_ph Adjust pH check_ph->adjust_ph Incorrect check_light Check for Light Exposure check_temp->check_light Warm warm_solution Gently Warm and Shake check_temp->warm_solution Cold protect_light Store in Dark check_light->protect_light Exposed review_buffer Review Buffer Composition check_light->review_buffer Protected resolved Precipitate Dissolved adjust_ph->resolved warm_solution->resolved protect_light->resolved not_resolved Issue Persists: Prepare Fresh Solution review_buffer->not_resolved

Caption: Troubleshooting workflow for this compound precipitation.

Preparation_Pathway cluster_0 Step 1: Dissolution cluster_1 Step 2: Finalization cluster_2 Step 3: Quality Control & Storage A Heat WFI B Add and Dissolve this compound A->B C Add and Dissolve Tromethamine & EDTA B->C D Cool to Room Temp C->D E Add Remaining WFI D->E F Adjust pH to 6.5-7.5 E->F G Visual Inspection (Clear Solution) F->G H Sterilize (if needed) G->H I Store in Light-Resistant Container H->I

Caption: this compound solution preparation workflow.

References

Technical Support Center: Optimizing Iopamidol for Small Animal Micro-CT Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Iopamidol concentration in small animal micro-CT imaging. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance for successful imaging experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the contrast enhancement with this compound in my small animal model so brief?

A1: this compound is a small-molecule contrast agent that is rapidly excreted by the kidneys.[1] Small animals, such as mice and rats, have a much higher renal clearance rate compared to humans, leading to a very short window for optimal imaging after injection.[1] The contrast enhancement can decrease to baseline levels in as little as one hour.[2] For longer imaging windows, blood pool contrast agents like nanoparticulate formulations may be more suitable.[2][3]

Q2: What is a typical starting concentration and dose of this compound for a mouse?

A2: A commonly used formulation is this compound-370 (e.g., Isovue-370), which contains 370 mg of iodine per milliliter.[2] For a standard 25g mouse, a typical intravenous (IV) bolus injection volume is around 200 µL.[2] However, the optimal dose can vary depending on the specific application and imaging protocol. It is always recommended to use the minimum dose necessary to achieve the desired contrast.

Q3: Can I administer this compound via a route other than intravenous injection?

A3: Yes, intraperitoneal (IP) injection is a viable alternative, particularly for longitudinal studies where repeated IV access may be challenging.[4] Studies have shown that an IP bolus injection can achieve similar tumor contrast enhancement as an IV infusion, although the peak enhancement may be reached at a later time point (e.g., 40 minutes post-IP injection compared to 25 minutes post-IV infusion).[4]

Q4: How can I improve the contrast in my images when using this compound?

A4: To counteract the rapid clearance, a continuous infusion protocol can be employed. This involves an initial bolus injection followed by a continuous infusion throughout the scan. For mice, a protocol of a 200 µL bolus followed by a 400 µL/hr infusion has been described.[4] For rats, a higher infusion rate would be necessary.[5] Additionally, ensuring the animal is well-hydrated before the procedure can be beneficial.

Q5: What are the expected Hounsfield Unit (HU) values I should see with this compound?

A5: The degree of enhancement depends on the dose, injection method, and time of imaging. In one study, a 200 µL injection of this compound-370 in a mouse resulted in a marginal increase in the left ventricle to approximately 330 HU at 15 minutes post-injection, which returned to a baseline of around 187 HU by one hour.[2] Another study using an IV bolus plus infusion in mice with pancreatic tumors reported a change in HU values (ΔHU) from 44.54 to 63.33 between 15 and 25 minutes post-injection.[4]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no visible contrast enhancement. 1. Timing of scan: this compound clears very quickly. The scan may have been performed after the peak enhancement has passed. 2. Incorrect dose or concentration: The amount of iodine administered may be insufficient for the animal's size and the specific tissue of interest. 3. Suboptimal injection: The injection may have been subcutaneous instead of intravenous or intraperitoneal.1. Adjust scan timing: For a bolus injection, start scanning immediately after administration. For IV infusion, allow a few minutes for the agent to circulate before starting the scan.[4] 2. Increase dose/concentration: Consider using a higher concentration of this compound or a larger injection volume (within institutional animal care and use committee guidelines).[2] 3. Verify injection technique: Ensure proper catheter placement for IV injections. For IP injections, ensure the needle penetrates the peritoneal cavity.
Inconsistent contrast enhancement between animals. 1. Variability in renal function: Individual differences in kidney function can affect the clearance rate of this compound. 2. Inconsistent injection speed: A rapid bolus will have a different pharmacokinetic profile than a slow injection. 3. Animal stress or anesthesia level: These factors can influence cardiovascular parameters and, consequently, contrast agent distribution.1. Standardize animal models: Use animals of similar age, weight, and health status. 2. Use an infusion pump: For consistent delivery, use a syringe pump for injections. 3. Maintain consistent anesthesia: Monitor the depth of anesthesia and physiological parameters throughout the procedure.
Streak artifacts originating from areas of high contrast. 1. Beam hardening: The X-ray beam becomes "harder" (higher average energy) as it passes through dense material, which can lead to artifacts. 2. High concentration of contrast agent: Very high local concentrations of this compound can exacerbate beam hardening.1. Use scanner's artifact reduction software: Most micro-CT systems have built-in algorithms to correct for beam hardening. 2. Optimize injection protocol: A slower infusion might prevent a very high peak concentration of the contrast agent. 3. Dilute the contrast agent: If the application allows, a lower concentration of this compound can be used.
Difficulty delineating tumor margins. 1. Insufficient differential enhancement: The difference in this compound uptake between the tumor and surrounding tissue may be too low.[2] 2. Rapid washout from tumor vasculature: The contrast agent may not be retained in the tumor long enough for clear imaging.1. Consider a different contrast agent: For tumor imaging, a blood pool agent or a targeted contrast agent might provide better demarcation.[2] 2. Dynamic contrast-enhanced (DCE) imaging: Acquire a series of images over time to characterize the uptake and washout kinetics, which can help differentiate tissues.

Quantitative Data Summary

Table 1: this compound Formulations and Concentrations

Product Name (Example)This compound Concentration (mg/mL)Iodine Concentration (mg/mL)Reference
Isovue-370755370[2]
This compound Injection, 61%612300
This compound Injection, 41%408200

Table 2: Example this compound Dosing and Imaging Outcomes in Mice

Animal ModelInjection Route & DoseImaging Time PointObserved Contrast Enhancement (HU)Key FindingsReference
Naïve MouseIV Bolus: 200 µL of Isovue-37015 minutes~330 HU in left ventricleMarginal increase, returned to baseline by 1 hour.[2]
Mouse with Pancreatic TumorIV Bolus (200 µL) + Infusion (400 µL/hr)15-25 minutesΔHU: 44.54 to 63.33 in tumorContinuous uptake with infusion.[4]
Mouse with Pancreatic TumorIP Bolus40 minutesSimilar to IV infusion at 25 minIP is a feasible alternative for longitudinal studies.[4]

Experimental Protocols

Protocol 1: Intravenous Bolus Injection for Vascular Imaging in Mice

  • Animal Preparation: Anesthetize the mouse (e.g., with isoflurane) and maintain its body temperature.

  • Catheter Placement: Place a catheter in the tail vein.

  • Contrast Agent: Use this compound-370 (370 mg I/mL).

  • Injection: Administer a 200 µL bolus injection of this compound-370 via the tail vein catheter.[2]

  • Imaging: Begin micro-CT scanning immediately after the injection. Due to rapid clearance, the optimal window for vascular imaging is within the first 15 minutes post-injection.[2]

  • Scan Parameters: Use appropriate scan parameters for your system (e.g., 70 kVp, 114 µA, 200-300 ms (B15284909) integration time).[2]

Protocol 2: Intravenous Infusion for Sustained Contrast in Mice

  • Animal Preparation and Catheter Placement: Follow steps 1 and 2 from Protocol 1.

  • Contrast Agent: Use this compound-370 (370 mg I/mL).

  • Injection Protocol:

    • Administer an initial IV bolus of 200 µL of this compound-370.[4]

    • Immediately follow with a continuous infusion at a rate of 400 µL/hr using a syringe pump.[4]

  • Imaging: Acquire images for the desired duration of the infusion (e.g., 25 minutes).[4] This method provides a more stable level of contrast enhancement over time.

Protocol 3: Intraperitoneal Bolus Injection for Tumor Imaging in Mice

  • Animal Preparation: Anesthetize the mouse as described previously.

  • Contrast Agent: Use this compound-370 (370 mg I/mL).

  • Injection: Administer a single bolus injection of this compound-370 into the peritoneal cavity.

  • Imaging: Wait for the contrast agent to be absorbed and accumulate in the tissue of interest. A study on pancreatic tumors showed optimal contrast at 40 minutes post-injection.[4]

  • Longitudinal Studies: this compound is typically cleared from the tumor within 24-48 hours, allowing for repeat injections in longitudinal studies.[4]

Visualizations

Experimental_Workflow_IV_Bolus cluster_prep Animal Preparation cluster_injection Contrast Injection cluster_imaging Imaging A Anesthetize Animal B Place Tail Vein Catheter A->B C Administer 200 µL this compound-370 Bolus B->C D Immediate Micro-CT Scan C->D E Image Acquisition (within 15 mins) D->E Troubleshooting_Low_Contrast cluster_causes Potential Causes cluster_solutions Solutions Start Problem: Low Contrast C1 Scan Timing Too Late? Start->C1 C2 Dose Too Low? Start->C2 C3 Improper Injection? Start->C3 S1 Scan Immediately After Injection C1->S1 S2 Increase Dose or Concentration C2->S2 S3 Verify Injection Technique C3->S3

References

Technical Support Center: Minimizing Motion Artifacts in Awake Animal Imaging with Iopamidol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on reducing motion artifacts when using Iopamidol for contrast-enhanced imaging in awake animals. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you optimize your imaging studies.

Troubleshooting Guides

Motion artifacts are a common challenge in awake animal imaging. This guide provides solutions to frequently encountered problems.

ProblemPotential CauseSuggested Solution
Blurry Images or Ghosting Animal movement during scan acquisition.- Enhance Habituation: Increase the duration or frequency of habituation sessions. Ensure the animal is fully accustomed to the restraint and imaging environment. - Optimize Restraint: Check that the restraint system is secure but not causing discomfort or stress. - Use Motion Correction: Apply post-processing motion correction algorithms.[1][2] - Physiological Gating: If available, use respiratory or cardiac gating to acquire images during periods of minimal movement.
Sudden Movement During this compound Injection Stress or discomfort from the injection process.- Refine Injection Technique: Ensure the catheter is securely placed and flushed properly to minimize sensation.[3] - Acclimatize to Injection: During habituation, simulate the injection process without the needle to accustom the animal to the sensation of being touched in that area. - Warm the Contrast Agent: Warming this compound to body temperature can reduce viscosity and potential discomfort during injection.
Inconsistent Contrast Enhancement - Animal movement causing partial voluming effects. - Varied injection speed or volume.- Improve Motion Control: Implement the solutions for blurry images. - Use an Infusion Pump: Employ an infusion pump for consistent and controlled delivery of this compound.[4] - Optimize Injection Protocol: Standardize the injection protocol, including bolus and infusion rates, for all animals in the study.[4]
Image Artifacts Despite Gating Irregular breathing or heart rate due to stress.- Advanced Habituation: Focus on creating a low-stress environment to stabilize physiological parameters. Monitor breathing and heart rate during habituation to assess stress levels. - Data-Driven Gating: If available, use data-driven gating methods that can adapt to irregular physiological cycles.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of motion artifacts when using this compound in awake animal imaging?

A1: The primary causes of motion artifacts are voluntary and involuntary movements of the animal. Voluntary movements often stem from stress, discomfort from the restraint, or a reaction to the injection of this compound. Involuntary movements include physiological motions like breathing and heartbeat. These movements cause blurring, ghosting, and inaccuracies in the quantification of contrast enhancement.

Q2: How does this compound itself contribute to motion artifacts?

A2: While this compound is a well-tolerated contrast agent, the injection process can induce stress and movement.[5] The sensation of the injection or a change in the animal's physiological state due to the introduction of the contrast agent can lead to motion. However, this compound itself does not have direct physiological effects that cause significant, unpredictable movement.

Q3: What is the most critical factor in reducing motion artifacts in awake animal imaging?

A3: Thorough animal habituation is the most critical factor. A well-habituated animal will be calm and accustomed to the restraint and the imaging environment, leading to significantly reduced stress and movement during the entire imaging procedure.[6]

Q4: Are there specific imaging parameters I can adjust to minimize motion artifacts?

A4: Yes, you can optimize imaging parameters. Faster scan times can "freeze" motion, reducing blurring. For CT imaging, this might involve adjusting the X-ray tube current and voltage. Additionally, using prospective or retrospective gating techniques synchronized with the animal's breathing or cardiac cycle can significantly reduce motion artifacts.

Q5: What are the best post-processing techniques to correct for motion artifacts?

A5: Several post-processing algorithms can correct for motion artifacts. These are broadly categorized as registration-based methods, which align individual frames or slices of the image data. Some common techniques include rigid and affine transformations. Deep learning-based methods are also emerging as powerful tools for motion artifact reduction.[1][2][7]

Quantitative Data on Motion Reduction Techniques

The following tables summarize quantitative data on the effectiveness of various motion reduction strategies.

Table 1: Impact of Habituation on Stress and Motion

Habituation ProtocolAnimal ModelKey FindingsReference
Gradual Restraint & Noise Acclimation (3 weeks)Rat- Fecal corticosterone (B1669441) metabolite levels returned to pre-handling levels. - Minimal head motion artifacts during fMRI.[6]
5-Day Restraint AcclimationMouse- Significant reduction in stress-induced ultrasonic vocalizations by day 3. - No significant weight loss observed.
Long-Term Training (5-8 weeks)Mouse- Pupil dilation (a stress indicator) decreased over the training period. - Chest movements were visibly reduced.

Table 2: Efficacy of Motion Correction Techniques

TechniqueModalityReported ImprovementReference
Real-Time 4D CT AcquisitionCT- 50% reduction in mean artifact magnitude compared to retrospective sorting.[8]
Deep Learning-Based Correction (U-Net)CBCT- Up to +6.3 dB PSNR and +0.19 SSIM improvement in image quality.[7]
Iterative Blind DeconvolutionCT- ~30% reduction in Root-Mean-Square Error (RMSE). - ~15% increase in Pearson Correlation Coefficient (CC). - ~20% increase in Mean Structural Similarity (MSSIM).[2]

Experimental Protocols

Detailed Habituation Protocol for Micro-CT Imaging

This protocol is a multi-stage process designed to gradually acclimate the animal to the imaging procedure.

Objective: To minimize stress and motion in awake mice during micro-CT imaging.

Materials:

  • Animal restraint system compatible with the micro-CT scanner.

  • Mock scanner environment that simulates the sights and sounds of the actual scanner.

  • Physiological monitoring system (optional but recommended for assessing stress).

Procedure:

  • Handling and Acclimation to Restraint (Days 1-3):

    • Handle the mouse for 5-10 minutes each day to accustom it to the experimenter.

    • On Day 1, place the mouse in the restraint for 15 minutes.

    • On Day 2, increase the restraint time to 30 minutes.

    • On Day 3, increase the restraint time to 45 minutes.

    • Provide positive reinforcement (e.g., a small treat) after each session.

  • Acclimation to Mock Scanner Environment (Days 4-6):

    • Place the restrained mouse in the mock scanner.

    • On Day 4, expose the mouse to the mock scanner environment for 20 minutes with no scanner noise.

    • On Day 5, introduce recorded scanner noise at a low volume for 30 minutes.

    • On Day 6, increase the scanner noise to the actual volume for 40 minutes.

  • Simulated Imaging and Injection (Days 7-9):

    • Place the restrained mouse in the mock scanner with full-volume noise.

    • On Day 7, simulate the injection by gently touching the tail vein area with a blunted needle cap for 45 minutes.

    • On Day 8, repeat the simulated injection and keep the animal in the mock scanner for 60 minutes.

    • On Day 9, perform a final full simulation of the entire imaging procedure for the expected duration of the actual scan.

  • Imaging Day (Day 10):

    • Perform the imaging experiment as simulated.

Assessment of Habituation:

  • Observe the animal for signs of stress (e.g., excessive vocalization, struggling, freezing).

  • If available, monitor physiological parameters like heart rate and respiratory rate for stability.

This compound Injection Protocol for Awake Animal Imaging

Objective: To administer this compound intravenously to an awake, restrained animal with minimal motion induction.

Materials:

  • This compound (e.g., Isovue-370) warmed to 37°C.

  • Sterile saline for flushing.

  • Catheter appropriate for the animal's tail vein.

  • Infusion pump.

Procedure:

  • Catheter Placement:

    • Prior to placing the animal in the scanner, gently restrain the animal and place a catheter in the lateral tail vein.

    • Secure the catheter firmly with surgical tape.

    • Flush the catheter with a small volume of sterile saline to ensure patency.

  • Animal Positioning:

    • Carefully place the habituated animal in the imaging restraint system.

    • Connect the catheter to the infusion pump tubing, ensuring there is no tension on the catheter.

  • This compound Administration:

    • Administer a bolus of this compound, followed by a continuous infusion. A typical protocol for a mouse might be a 200 µL bolus followed by an infusion at 400 µL/hr.[4]

    • The exact volume and rate should be optimized for the specific application and animal model.

    • Start the imaging acquisition according to the experimental plan, often immediately after the bolus injection.

  • Post-Injection:

    • Continue monitoring the animal for any signs of distress.

    • After the scan, gently remove the catheter and apply pressure to the injection site.

Visualizations

TroubleshootingWorkflow Start Identify Motion Artifact (Blurring, Ghosting) Habituation Is the animal fully habituated? Start->Habituation YesHabituation Yes Habituation->YesHabituation   NoHabituation No Habituation->NoHabituation   Restraint Is the restraint system optimal? YesHabituation->Restraint ImproveHabituation Increase duration/frequency of habituation sessions NoHabituation->ImproveHabituation ImproveHabituation->Restraint YesRestraint Yes Restraint->YesRestraint   NoRestraint No Restraint->NoRestraint   Injection Did movement occur during injection? YesRestraint->Injection OptimizeRestraint Adjust or change restraint to improve comfort and stability NoRestraint->OptimizeRestraint OptimizeRestraint->Injection YesInjection Yes Injection->YesInjection   NoInjection No Injection->NoInjection   RefineInjection Refine injection technique and acclimate to the process YesInjection->RefineInjection PostProcessing Apply Post-Processing Motion Correction NoInjection->PostProcessing RefineInjection->PostProcessing

Troubleshooting workflow for motion artifacts.

ExperimentalWorkflow Prep Animal Preparation Habituation Habituation Protocol (1-3 weeks) Prep->Habituation Catheter Catheter Placement Habituation->Catheter Positioning Animal Positioning in Scanner Catheter->Positioning PreScan Pre-Contrast Scan Positioning->PreScan Imaging Imaging Acquisition Injection This compound Injection (Bolus + Infusion) PreScan->Injection PostScan Post-Contrast Scan Injection->PostScan MotionCorrection Motion Correction (Post-Processing) PostScan->MotionCorrection Analysis Data Analysis Quantification Image Quantification MotionCorrection->Quantification Quantification->Analysis

Experimental workflow for awake animal imaging.

References

Technical Support Center: Minimizing Beam Hardening Artifacts from Iopamidol in Micro-CT Scans

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize beam hardening artifacts caused by the iodinated contrast agent Iopamidol in your micro-CT experiments.

Frequently Asked Questions (FAQs)

Q1: What are beam hardening artifacts and why do they occur with this compound?

A1: Beam hardening is an artifact in CT imaging that arises because X-ray beams are polychromatic (composed of a spectrum of energies). As the beam passes through an object, lower-energy X-rays are attenuated more readily than higher-energy X-rays. This increases the mean energy of the X-ray beam, a phenomenon known as "hardening".[1] This effect can lead to two main types of artifacts:

  • Cupping artifacts: A non-uniform brightness across a homogenous object, where the center appears darker than the periphery.[1]

  • Streaking artifacts: Dark bands or streaks appearing between two dense objects.[1]

This compound, an iodine-based contrast agent, has a high atomic number and strongly attenuates X-rays, particularly at lower energies. This preferential attenuation significantly hardens the X-ray beam, making it a common cause of pronounced beam hardening artifacts in micro-CT scans.[2]

Q2: I see dark streaks and a "cupped" appearance in my this compound-enhanced micro-CT images. What is the likely cause and how can I fix it?

A2: The presence of dark streaks and a cupped appearance are classic signs of beam hardening artifacts.[1] The high concentration of iodine in the contrast agent is the primary cause. To address this, you can employ several strategies during acquisition and post-processing:

  • Physical Filtration: Use a physical filter (e.g., aluminum or copper) to pre-harden the X-ray beam before it reaches the sample.[3][4]

  • Increase Tube Voltage: A higher tube voltage (kVp) results in a higher mean energy of the X-ray spectrum, which can reduce the effects of beam hardening.[5]

  • Correction Algorithms: Utilize software-based beam hardening correction (BHC) algorithms during image reconstruction.[6]

  • Iterative Reconstruction: If available, use iterative reconstruction algorithms instead of standard filtered back-projection, as they can better model the physics of the X-ray beam and reduce artifacts.[3][7]

Q3: How does the concentration of this compound affect the severity of beam hardening artifacts?

A3: The severity of beam hardening artifacts is directly related to the concentration of the contrast agent. Higher concentrations of this compound will lead to more significant attenuation of low-energy X-rays, resulting in more pronounced cupping and streaking artifacts. It is crucial to use the minimum concentration of this compound necessary to achieve the desired contrast for your specific application.[8] In some cases, a lower concentration may still provide sufficient contrast while significantly reducing artifacts.

Q4: Can I use a different contrast agent to avoid these artifacts?

A4: While this compound is a widely used and effective contrast agent, other options are available. For instance, some studies have suggested that gadolinium-based contrast agents may produce fewer beam hardening artifacts compared to iodinated agents on an equi-molar basis.[9] However, the choice of contrast agent will depend on the specific requirements of your study, including the biological target, necessary contrast, and safety considerations.

Troubleshooting Guide

IssuePossible CauseRecommended Solution(s)
Dark streaks between high-density areas (e.g., bone and contrast-filled vessel) Severe beam hardening due to high this compound concentration and dense tissue.- Increase X-ray tube voltage (kVp).- Apply a physical filter (e.g., 0.1 mm copper).- Use a beam hardening correction algorithm during reconstruction.- If possible, reduce the concentration of this compound.
"Cupping" artifact (center of a contrast-filled structure appears darker than the edges) Non-uniform attenuation of the X-ray beam across the object.- Employ a beam hardening correction algorithm.- Use a physical filter to pre-harden the beam.- Consider using an iterative reconstruction algorithm.
Loss of detail in regions near high this compound concentration Photon starvation and beam hardening artifacts obscuring underlying structures.- Increase the X-ray tube current (mA) or exposure time to increase photon count.- Use a higher dynamic range detector if available.- Apply advanced reconstruction algorithms designed for metal artifact reduction (as the principles are similar).
Inconsistent CT numbers (Hounsfield Units) within a uniform region of contrast Beam hardening causing a non-linear relationship between material density and CT number.- Calibrate the micro-CT scanner with phantoms containing known concentrations of this compound.- Utilize dual-energy micro-CT if available to obtain material-specific information and reduce artifacts.

Experimental Protocols

Protocol 1: Minimizing Beam Hardening During Micro-CT Acquisition

This protocol outlines the steps to optimize acquisition parameters to reduce this compound-induced beam hardening artifacts.

  • Phantom Scan for Parameter Optimization:

    • Prepare a phantom with cylindrical inserts containing a range of this compound concentrations relevant to your experiment.

    • Scan the phantom using different combinations of tube voltage (e.g., 60, 70, 80 kVp) and physical filters (e.g., no filter, 0.5 mm Al, 1.0 mm Al).[3]

    • Reconstruct the images with and without beam hardening correction algorithms.

    • Analyze the resulting images to determine the optimal combination of parameters that minimizes artifacts while maintaining sufficient contrast.

  • Sample Preparation and this compound Administration:

    • Based on the phantom scan results, select the lowest effective concentration of this compound.

    • Administer the this compound to the animal or sample according to your established protocol. Ensure a consistent and uniform distribution of the contrast agent.

  • Micro-CT Scanning:

    • Position the sample in the micro-CT scanner.

    • Set the acquisition parameters as determined from the phantom scan (optimized kVp and filter).

    • Acquire the projection data.

  • Image Reconstruction:

    • Reconstruct the acquired data using a filtered back-projection or iterative reconstruction algorithm.

    • Apply the appropriate beam hardening correction settings as identified during the phantom scans.

Protocol 2: Post-Acquisition Beam Hardening Correction

This protocol describes a general workflow for applying software-based beam hardening correction after data acquisition.

  • Initial Reconstruction:

    • Perform an initial reconstruction of the micro-CT data without any beam hardening correction. This will serve as a baseline to evaluate the effectiveness of the correction.

  • Applying Correction Algorithms:

    • Most micro-CT reconstruction software includes options for beam hardening correction. These may be presented as a numerical value or a percentage.

    • Re-reconstruct the data with varying levels of beam hardening correction (e.g., low, medium, high, or specific numerical values).

    • If available, iterative reconstruction methods can be employed, which inherently account for beam hardening effects.[7]

  • Evaluation of Corrected Images:

    • Visually inspect the corrected images for a reduction in cupping and streaking artifacts.

    • Quantitatively assess the correction by measuring the standard deviation of CT numbers within a region of interest (ROI) that should be uniform. A lower standard deviation indicates a more effective correction.

Quantitative Data Summary

The following tables summarize the impact of different parameters on beam hardening artifacts.

Table 1: Effect of Physical Filtration on Beam Hardening

FilterBeam Hardening Artifact (% difference in grayscale values)Notes
None32.6%Severe cupping and streaking artifacts observed.
0.508 mm AluminumSignificantly ReducedRecommended for general-purpose beam hardening reduction.[3]
1.016 mm AluminumFurther ReducedMay be necessary for very dense samples or high this compound concentrations.
0.254 mm Al + 0.254 mm CuMost EffectiveThe combination of filters provides the most significant reduction in artifacts.[3]

Data adapted from studies on bone mineral density measurements, demonstrating the principle of filtration for artifact reduction.[3][4]

Table 2: Impact of Beam Hardening Correction (BHC) Algorithm

BHC AppliedCorrelation Coefficient with Ground TruthNotes
No0.60Significant underestimation of values in regions affected by artifacts.
Yes0.74Improved accuracy and reduction of artifact-induced measurement errors.

Data from a study on CT perfusion assessment with iodinated contrast, illustrating the improvement in quantitative accuracy with a BHC algorithm.[6]

Visualizations

Experimental Workflow for Minimizing Beam Hardening

experimental_workflow cluster_prep Preparation cluster_acq Acquisition cluster_recon Reconstruction cluster_analysis Analysis phantom_scan 1. Phantom Scan for Parameter Optimization sample_prep 2. Sample Preparation & This compound Administration phantom_scan->sample_prep Determine Optimal Concentration & Settings microct_scan 3. Micro-CT Scanning sample_prep->microct_scan reconstruction 4. Image Reconstruction with Beam Hardening Correction microct_scan->reconstruction analysis 5. Artifact-Reduced Image Analysis reconstruction->analysis

Caption: Workflow for minimizing this compound-induced beam hardening artifacts.

Logical Relationship of Beam Hardening Correction Strategies

correction_strategies cluster_prevention Acquisition-Based Prevention cluster_correction Post-Processing Correction cluster_goal Goal filtration Physical Filtration (Al, Cu filters) goal Minimized Beam Hardening Artifacts filtration->goal kvp Increase Tube Voltage (kVp) kvp->goal concentration Optimize this compound Concentration concentration->goal bhc_algo Beam Hardening Correction (BHC) Algorithms bhc_algo->goal iterative_recon Iterative Reconstruction iterative_recon->goal dual_energy Dual-Energy Micro-CT dual_energy->goal

Caption: Strategies to mitigate beam hardening artifacts.

References

Technical Support Center: Overcoming Challenges of Iopamidol Delivery in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals, providing comprehensive guidance on the administration of Iopamidol (B1672082) in rodent models. Here you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to facilitate successful and reproducible experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common routes of administration for this compound in rodents?

A1: The most prevalent administration routes for this compound in rodent models are intravenous (IV), typically via the tail vein, and intraperitoneal (IP).[1][2] Subcutaneous (SC) injection is also a viable, though less common, option for contrast agents. The selection of the administration route should be based on the specific requirements of the experiment, including the desired onset and duration of contrast enhancement, as well as the technical expertise of the personnel.

Q2: What is the recommended dosage of this compound for rodent imaging studies?

A2: The optimal this compound dosage is dependent on several factors, including the rodent species, the imaging modality being used (e.g., CT or MRI), and the target organ. A guiding principle is to use the minimum effective dose that provides adequate contrast enhancement.[3] For instance, a dose of 200 µL of this compound-370 has been effectively used for CT imaging in mice.[4] In MRI studies involving rabbits, a dosage of 6 mL/kg body weight of this compound-370 has been reported.[5] It is highly recommended to consult peer-reviewed literature for dosages used in similar applications and to conduct pilot studies to determine the ideal dose for your specific experimental conditions.

Q3: Is anesthesia necessary for this compound injection in rodents?

A3: Anesthesia is generally recommended for procedures that require the animal to remain immobile, such as during imaging sessions. For IV tail vein injections, anesthesia can help to minimize stress and movement, thereby increasing the likelihood of a successful injection.[6] However, with proper restraint techniques, experienced personnel may perform IV, IP, and SC injections on conscious animals. The decision to use anesthesia should be made in accordance with your institution's animal care and use committee (IACUC) guidelines.

Q4: What are the key physicochemical properties of this compound to consider?

A4: The osmolality and viscosity of this compound are critical properties that are directly related to its concentration; higher concentrations result in higher osmolality and viscosity.[7] The viscosity of the solution can impact the ease of injection, particularly when using smaller gauge needles. To mitigate this, it is advisable to warm the this compound solution to body temperature prior to injection, which will reduce its viscosity.[8]

Q5: How can I minimize stress to the animal during this compound administration?

A5: Minimizing animal stress is paramount for both ethical considerations and the integrity of the experimental data. It is recommended to acclimate the animals to the laboratory environment and handling procedures in the days leading up to the experiment.[9] Employing gentle and consistent handling techniques can significantly reduce animal anxiety. For injections, proper restraint is crucial to prevent injury and distress. When appropriate, the use of anesthesia can also be an effective method for stress reduction.

Q6: What are the indicators of a successful intravenous tail vein injection?

A6: A successful IV tail vein injection is characterized by a smooth and resistance-free depression of the syringe plunger. There should be no formation of a subcutaneous bleb (a small, blister-like swelling) at the injection site. As the this compound solution is injected, the vein may momentarily appear clearer. If resistance is felt or a bleb is observed, the needle is likely not in the vein, and the injection should be halted immediately.

Troubleshooting Guides

This section addresses common challenges encountered during the delivery of this compound in rodent models and provides practical solutions.

Issue 1: Difficulty with Intravenous (IV) Tail Vein Injection in Mice
Symptom Possible Cause Solution
Cannot visualize the tail veins. Vasoconstriction due to stress or a cold environment.To induce vasodilation and improve vein visibility, warm the mouse's tail by immersing it in warm water (38-40°C) for 1-2 minutes or by using a heat lamp.[10][11][12]
The needle appears to pass through the vein. The tail veins in mice are extremely superficial.Utilize a small gauge needle (27-30G) and insert it with the bevel facing upwards at a very shallow angle relative to the tail.[13]
Resistance is felt during injection, and a bleb forms. The needle is not correctly positioned in the vein, leading to extravasation.Immediately cease the injection. Withdraw the needle and apply gentle pressure to the site. A subsequent injection attempt should be made at a more proximal location on the same or opposite tail vein. A maximum of four attempts (two per vein) is recommended.
No blood flash is observed in the needle hub. This is a common occurrence in mice due to their small vein size and low blood pressure.Do not solely rely on observing a blood flash. The absence of resistance during a slow, trial injection of a minimal volume is a more reliable indicator of accurate placement.
The tail becomes pale or white during injection. This can be an indication of a successful injection as the this compound solution displaces the blood in the vein.Proceed with the injection at a slow and steady pace while continuing to monitor for any signs of swelling.
Issue 2: Animal Distress or Adverse Reactions Post-Injection
Symptom Possible Cause Action
Lethargy, dehydration, or decreased urine output. Potential for contrast-induced nephropathy (CIN).Ensure that the animals are adequately hydrated before and after the administration of this compound.[7] If CIN is a concern for your study, monitor renal function parameters such as serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN).
Swelling, redness, or skin necrosis at the injection site. Extravasation of the this compound solution.Closely monitor the affected area. Minor swelling may resolve without intervention. In cases of severe reactions, a veterinarian should be consulted.
Allergic reaction (e.g., respiratory distress, hives). Hypersensitivity to this compound.While uncommon in rodents, it is prudent to be prepared for the possibility of an allergic reaction. Ensure that emergency veterinary support is accessible.
Seizures or other neurological signs. Potentially due to a high dose or inadvertent intrathecal administration.Verify the accuracy of dose calculations and ensure proper administration techniques are followed.[14]
Issue 3: Inconsistent Imaging Results
Symptom Possible Cause Solution
Variable contrast enhancement between animals. Inconsistent injection volume or rate of administration.Utilize a syringe pump to ensure precise and consistent control over the injection volume and rate. Confirm that the entire intended dose is delivered successfully.
Suboptimal contrast in the target organ. Incorrect timing of image acquisition relative to this compound administration.The pharmacokinetic profile of this compound can vary. It is recommended to conduct pilot studies to establish the optimal imaging window for your specific animal model and research objectives.[1]
Presence of artifacts in the images. Animal movement during the scanning process.Ensure that the animal is adequately anesthetized and securely positioned for the duration of the imaging procedure.

Experimental Protocols

Protocol 1: Intravenous (IV) Tail Vein Injection in Mice

Materials:

  • This compound solution, warmed to 37°C

  • Mouse restrainer

  • Heat lamp or warm water bath

  • 27-30 gauge needle attached to a 1 mL syringe

  • 70% ethanol (B145695) wipes

  • Sterile gauze pads

Procedure:

  • Animal Preparation: Anesthetize the mouse following your institution's approved protocol.

  • Tail Warming: To induce vasodilation, warm the mouse's tail for 5-10 minutes using a heat lamp or by immersing it in a 38-40°C water bath.[10][12]

  • Restraint: Secure the anesthetized mouse in a restrainer, ensuring the tail is accessible.

  • Site Preparation: Gently cleanse the tail with a 70% ethanol wipe to disinfect the injection site and enhance vein visualization.

  • Injection:

    • Identify one of the lateral tail veins.

    • With the bevel of the 27-30 gauge needle facing upwards, insert the needle into the vein at a shallow angle (approximately 10-15 degrees).

    • Carefully advance the needle a few millimeters into the lumen of the vein.

    • Administer a small test volume to confirm proper placement (indicated by a lack of resistance or bleb formation).

    • Inject the full dose of this compound at a controlled and steady rate.

  • Post-Injection:

    • Gently withdraw the needle and apply light pressure to the injection site with a gauze pad to achieve hemostasis.

    • Monitor the animal closely during its recovery from anesthesia.

Protocol 2: Intraperitoneal (IP) Injection in Rodents

Materials:

  • This compound solution

  • 23-27 gauge needle with an appropriately sized syringe

  • 70% ethanol wipes

Procedure:

  • Restraint: Manually restrain the mouse or rat. For rats, a two-person restraint technique may be beneficial.[15]

  • Site Identification: The recommended injection site is the lower right abdominal quadrant, which helps to avoid puncturing the cecum and urinary bladder.[16]

  • Injection:

    • Disinfect the injection site with a 70% ethanol wipe.

    • Insert the needle at a 30-45 degree angle into the peritoneal cavity.

    • Gently aspirate to check for the presence of blood or urine, which would indicate improper needle placement.

    • Inject the this compound solution.

  • Post-Injection:

    • Withdraw the needle and return the animal to its home cage.

    • Observe the animal for any signs of discomfort or distress.

Protocol 3: Subcutaneous (SC) Injection in Rodents

Materials:

  • This compound solution

  • 25-27 gauge needle with an appropriately sized syringe

  • 70% ethanol wipes

Procedure:

  • Restraint: Manually restrain the rodent.

  • Site Identification: The ideal site for SC injections is the loose skin over the dorsal midline, between the scapulae.[17]

  • Injection:

    • Cleanse the injection site with a 70% ethanol wipe.

    • Gently lift the skin to create a "tent."

    • Insert the needle into the base of the tented skin, parallel to the animal's body.

    • Aspirate gently to ensure a blood vessel has not been entered.

    • Administer the this compound solution.

  • Post-Injection:

    • Withdraw the needle and return the animal to its cage.

    • Monitor the animal for any signs of irritation at the injection site.

Quantitative Data Summary

Table 1: Physicochemical Properties of this compound Solutions
This compound Concentration (mg Iodine/mL)Osmolality (mOsm/kg H₂O) at 37°CViscosity (cP) at 37°C
3707969.1
320N/A11.4 (Iodixanol, for comparison)
Data are derived from manufacturer specifications and comparative studies.[7]
Table 2: Recommended Injection Parameters for Rodents
ParameterMouseRat
IV Injection Volume 5 mL/kg (bolus)5 mL/kg (bolus)
IP Injection Volume < 10 mL/kg< 10 mL/kg
SC Injection Volume 2-3 mL5-10 mL
IV Needle Gauge 27-30 G25-27 G
IP Needle Gauge 25-27 G23-25 G
SC Needle Gauge 25-27 G25 G
These are general guidelines. Specific volumes and needle gauges should be justified in the animal use protocol.[9][15]
Table 3: this compound Dosage Examples from Preclinical Studies
SpeciesImaging ModalityThis compound ConcentrationDosageReference
MouseCT370 mgI/mL200 µL[4]
MouseCEST-MRI370 mgI/mL200 µL (IV bolus) followed by 400 µL/hr infusion[1]
MouseCEST-MRI370 mgI/mL400 µL (IP bolus)[1]
RabbitMRI370 mgI/mL6 mL/kg[5]
RatN/A370 mgI/mL1.5 mL bolus (intra-aortic)[7]

Visualizations

experimental_workflow cluster_pre_procedure Pre-Procedure cluster_procedure Procedure cluster_post_procedure Post-Procedure animal_prep Animal Preparation (Acclimatization, Hydration) restraint Restraint / Anesthesia animal_prep->restraint iopamidol_prep This compound Preparation (Warm to 37°C) injection This compound Administration (IV, IP, or SC) iopamidol_prep->injection restraint->injection imaging Imaging (CT or MRI) injection->imaging monitoring Post-Injection Monitoring (Vital Signs, Adverse Reactions) imaging->monitoring data_analysis Data Analysis monitoring->data_analysis

Caption: Experimental workflow for this compound administration and imaging in rodent models.

troubleshooting_logic start IV Injection Attempt resistance Resistance during injection? start->resistance bleb Bleb formation? resistance->bleb No stop Stop Injection! Withdraw Needle resistance->stop Yes bleb->stop Yes success Successful Injection bleb->success No reposition Re-attempt at a more proximal site stop->reposition

Caption: Troubleshooting logic for intravenous tail vein injections in mice.

cin_pathway cluster_cellular_effects Cellular Effects in Renal Tubules This compound This compound Administration ros Increased Reactive Oxygen Species (ROS) This compound->ros mitochondrial Mitochondrial Dysfunction This compound->mitochondrial apoptosis Increased Apoptosis ros->apoptosis inflammation Inflammation ros->inflammation mitochondrial->apoptosis cin Contrast-Induced Nephropathy (CIN) apoptosis->cin inflammation->cin

Caption: Simplified signaling pathway of this compound-induced nephropathy.[18][19][20]

References

Improving signal-to-noise ratio with Iopamidol in low-dose imaging protocols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of Iopamidol (B1672082) in low-dose imaging protocols. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving signal-to-noise ratio (SNR) and addressing common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in low-dose imaging?

A1: this compound is a non-ionic, low-osmolar iodinated contrast agent used to enhance the visibility of internal body structures during X-ray-based imaging like CT scans.[1][2][3] Its function is to increase the attenuation of X-rays in the tissues where it accumulates, thereby improving image contrast.[3] In low-dose imaging protocols, optimizing the use of a contrast agent like this compound is crucial for maintaining diagnostic image quality while minimizing radiation exposure to the subject.[4][5]

Q2: How does lowering the tube voltage (kV) in a CT scan affect this compound's enhancement and the signal-to-noise ratio?

A2: Lowering the tube voltage (kVp) increases the attenuation of iodine.[5][6] This means that at lower kV settings, this compound will provide greater contrast enhancement. This effect can be leveraged to reduce the overall radiation dose or the amount of contrast agent administered while maintaining or even improving the signal-to-noise ratio (SNR) and contrast-to-noise ratio (CNR).[5][7][8] However, lowering the kV can also increase image noise, a trade-off that can often be mitigated by using iterative reconstruction (IR) techniques.[4][6]

Q3: What are the common side effects or adverse reactions associated with this compound administration?

A3: this compound is generally well-tolerated, but some common adverse reactions include a sensation of warmth or pain at the injection site, nausea, vomiting, headache, and dizziness.[3] Allergic-like reactions, ranging from mild skin rashes to rare, severe anaphylactic reactions, can also occur.[9][10]

Q4: How does this compound compare to an iso-osmolar contrast agent like Iodixanol in terms of image quality and patient comfort?

A4: Studies comparing this compound (low-osmolar) and Iodixanol (iso-osmolar) have shown that both can provide similar diagnostic accuracy and image quality in coronary CT angiography.[11][12] However, some studies suggest that Iodixanol may be associated with less patient discomfort, specifically a lower incidence of moderate to severe flushing and heat sensation.[11][13] In terms of vascular contrast, some research indicates that this compound with a higher iodine concentration (e.g., 370 mgI/mL) can provide a significantly increased contrast-to-noise ratio compared to Iodixanol with a lower concentration (e.g., 320 mgI/mL).[14]

Troubleshooting Guide

Issue 1: Insufficient Signal-to-Noise Ratio (SNR) or Contrast-to-Noise Ratio (CNR) in Low-Dose Scans

  • Possible Cause: The concentration or volume of this compound may be too low for the selected low-dose protocol.

  • Troubleshooting Steps:

    • Increase Iodine Concentration: Consider using a higher concentration of this compound (e.g., 370 mgI/mL) to improve vascular contrast.[14] Increasing the contrast agent concentration has been shown to improve peak tissue opacification.[15]

    • Optimize Injection Rate: A higher injection rate can lead to a more compact bolus of the contrast agent, resulting in better initial enhancement.

    • Lower the Tube Voltage (kVp): Reducing the kVp (e.g., from 120 to 100 or 80 kVp) will increase the attenuation of iodine, thereby boosting the signal.[6][7]

    • Implement Iterative Reconstruction (IR): If not already in use, applying an iterative reconstruction algorithm can help to reduce image noise, which is often increased at lower kV settings, thus improving the overall SNR.[4][6]

Issue 2: Image Quality is Degraded by Motion Artifacts

  • Possible Cause: Patient or animal subject discomfort during contrast administration can lead to movement.

  • Troubleshooting Steps:

    • Warm the Contrast Agent: Warming the this compound solution to body temperature before injection can reduce viscosity and may improve patient comfort.

    • Ensure Proper Hydration: Adequate hydration of the subject before and after the procedure is important.[3][10]

    • Consider Alternative Contrast Agents: If discomfort is a persistent issue, an iso-osmolar agent like Iodixanol might be considered, as it has been associated with less patient discomfort in some studies.[11][13]

Issue 3: Variability in Enhancement Across a Study Cohort

  • Possible Cause: Differences in subject body weight and cardiac output can significantly affect contrast enhancement.

  • Troubleshooting Steps:

    • Weight-Based Dosing: Implement a weight-based dosing protocol for this compound to standardize the amount of iodine delivered per kilogram of body weight.[1][16]

    • Standardize Injection Protocols: Ensure that the injection rate and duration are consistent across all subjects.

    • Use a Power Injector: A power injector provides a more consistent and reproducible injection rate compared to manual injection.

Quantitative Data Summary

Table 1: Comparison of Image Quality Metrics between this compound and Iodixanol in Coronary CT Angiography

ParameterThis compound-370Iodixanol-320P-valueReference
Aortic Root CNRSignificantly Increased-p = 0.021[14]
Left Main Artery CNRSignificantly Increased-p = 0.032[14]
Left Anterior Descending Artery CNRSignificantly Increased-p = 0.033[14]
Left Circumflex Artery CNRSignificantly Increased-p = 0.039[14]
Right Coronary Artery CNRSignificantly Increased-p = 0.009[14]
Mean Arterial Attenuation (HU)406.6 ± 76.7 (at 120 kVp)409.7 ± 65.2 (at 100 kVp)p = 0.739[7]
Image Noise (HU)18.7 ± 3.8 (at 120 kVp)17.9 ± 3.4 (at 100 kVp)p = 0.138[7]
Signal-to-Noise Ratio22.5 ± 5.4 (at 120 kVp)23.7 ± 6.1 (at 100 kVp)p = 0.126[7]

Table 2: Diagnostic Accuracy of CCTA with this compound vs. Iodixanol

Diagnostic MetricThis compoundIodixanolReference
Sensitivity94.7%86.8%[11]
Specificity88.4%93.7%[11]
Positive Predictive Value76.6%84.6%[11]
Negative Predictive Value97.7%94.7%[11]
Accuracy90.2%91.7%[11]

Experimental Protocols

Protocol 1: Low-Dose Coronary CT Angiography (CCTA) Protocol Optimization

This protocol is based on a study comparing different tube voltages and iodine concentrations.[7]

  • Objective: To achieve diagnostic image quality in CCTA with reduced radiation and iodine dose.

  • Subject Group: Patients with suspected coronary artery disease.

  • Experimental Arms:

    • Arm A (Standard Dose): 120-kVp tube voltage with this compound (370 mgI/mL).

    • Arm B (Low Dose): 100-kVp tube voltage with a lower concentration contrast agent (Iodixanol 270 mgI/mL was used in the study, but a similar principle applies to a reduced concentration or volume of this compound).

  • Contrast Administration:

    • Administered via a power injector.

    • Dosing determined by patient weight.

  • Image Acquisition:

    • Dual-source CT scanner.

  • Image Reconstruction:

    • Arm A: Standard filtered back projection.

    • Arm B: Sinogram-affirmed iterative reconstruction (IR).

  • Data Analysis:

    • Measure arterial attenuation (Hounsfield Units - HU), image noise, signal-to-noise ratio (SNR), and contrast-to-noise ratio (CNR) in the coronary arteries.

    • Calculate the effective radiation dose for each protocol.

Protocol 2: Preclinical Evaluation of a New this compound Formulation for Gastrointestinal Imaging

This protocol is a generalized approach based on preclinical study methodologies.[17]

  • Objective: To evaluate the image quality and safety of an oral this compound solution for gastrointestinal tract examination.

  • Animal Models: Rats, rabbits, and dogs.

  • Methodology:

    • Administration: Administer the oral this compound solution to the animal subjects. A control group receiving a conventional ionic contrast medium can be included for comparison.

    • Imaging: Perform radiographic imaging of the upper and lower gastrointestinal tract at specified time points post-administration.

    • Image Quality Assessment: Qualitatively and quantitatively assess the diagnostic quality of the images, focusing on the delineation of the gastrointestinal margins.

    • Toxicological and Pharmacological Assessment:

      • Monitor animals for any adverse effects.

      • Conduct pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion of the this compound formulation.

      • Perform histopathological examination of relevant tissues to assess for any signs of toxicity.

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis Phase cluster_troubleshooting Troubleshooting Loop subject_prep Subject Preparation (e.g., Hydration) protocol_select Select Low-Dose Imaging Protocol subject_prep->protocol_select contrast_admin Administer this compound (Weight-based dose) protocol_select->contrast_admin ct_scan Perform Low-Dose CT Scan (Low kVp) contrast_admin->ct_scan reconstruction Image Reconstruction (Iterative Algorithm) ct_scan->reconstruction qa_analysis Quantitative Analysis (SNR, CNR) reconstruction->qa_analysis check_snr SNR/CNR Acceptable? qa_analysis->check_snr diag_assessment Diagnostic Assessment end end diag_assessment->end End check_snr->protocol_select No - Adjust Protocol (e.g., this compound conc., kVp) check_snr->diag_assessment Yes

Caption: Workflow for optimizing this compound use in low-dose imaging.

logical_relationship cluster_inputs Controllable Parameters cluster_outputs Resulting Image Quality Metrics iopamidol_conc This compound Concentration snr Signal-to-Noise Ratio (SNR) iopamidol_conc->snr Increases Signal tube_voltage Tube Voltage (kVp) tube_voltage->snr Increases Signal (Lower kVp) image_noise Image Noise tube_voltage->image_noise Increases Noise (Lower kVp) radiation_dose Radiation Dose tube_voltage->radiation_dose Decreases Dose (Lower kVp) iter_recon Iterative Reconstruction iter_recon->image_noise Decreases Noise image_noise->snr Decreases SNR

Caption: Key parameter relationships in low-dose CT with this compound.

References

Best practices for long-term storage of Iopamidol research formulations

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Iopamidol (B1672082) Research Formulations

This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for the long-term storage of this compound research formulations.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for this compound formulations?

A1: For long-term storage, this compound formulations should be stored in a cool, dry, well-ventilated area, protected from light and secondary X-rays.[1][2] The recommended temperature is typically not exceeding 30°C (86°F).[2] It is crucial to store the formulations in tightly-closed containers to prevent contamination.[1]

Q2: Can this compound solutions be stored at refrigerated or elevated temperatures?

A2: While storage at 2-8°C is a tested condition, studies have shown this compound to be stable at various temperatures, including 25°C and 40°C, for short periods without significant degradation.[3][4] However, for long-term stability, it is best to adhere to the recommended storage temperature of not exceeding 30°C.[2]

Q3: What is the shelf-life of this compound formulations?

A3: The shelf-life of an this compound formulation is dependent on its specific composition and storage conditions. Stability studies have demonstrated that with appropriate excipients like EDTA and tromethamine, this compound solutions can remain stable for at least 6 months.[5] For specific shelf-life information, it is always best to refer to the manufacturer's documentation.

Q4: What are the signs of degradation or instability in an this compound formulation?

A4: Visual inspection is the first step in identifying potential instability. Signs of degradation include the formation of crystals, discoloration (solutions should be clear and colorless to pale yellow), or the presence of particulate matter.[2][6] Any solution exhibiting these characteristics should be discarded.[2][7]

Q5: Are there any known incompatibilities for this compound formulations?

A5: Yes, this compound is incompatible with strong oxidizing agents.[1] Additionally, it can react with metallic surfaces containing copper, so equipment made of materials like brass should be avoided.[2] It is also recommended not to mix this compound with other drugs or contrast media unless their compatibility has been established.[2][8]

Troubleshooting Guides

Issue Possible Cause(s) Recommended Action(s)
Crystallization or Precipitation - Improper storage temperature (too low). - Formulation supersaturation. - Damaged or defective container.[2]- Gently warm the container in hot water and shake to redissolve the crystals.[6] - If crystals do not dissolve, or if the container appears damaged, discard the formulation.[2] - Ensure storage temperature is maintained within the recommended range.
Discoloration (Yellowing or Darkening) - Exposure to light or secondary X-rays. - Chemical degradation.- Discard the solution if it is not within the normal colorless to pale yellow range.[2] - Store formulations protected from light.[2]
Change in pH - Interaction with container materials. - Degradation leading to acidic or basic byproducts. - Absorption of atmospheric CO2.- Measure the pH of the solution. The ideal range is typically 6.5-7.5.[6] - If the pH is outside the acceptable range, the formulation's stability may be compromised, and it should be discarded.
Presence of Particulate Matter - Incomplete dissolution of components. - Contamination. - Aggregation of this compound or excipients.- Visually inspect the solution for any particulate matter before use.[2] - Do not use any solution that contains particulates. - Review sterile handling procedures to prevent contamination.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Stability Assessment

This protocol is a general guideline for assessing the purity and detecting degradation products of this compound.

  • Objective: To quantify this compound and its potential impurities or degradation products.

  • Instrumentation: A standard HPLC system with a UV detector is suitable.

  • Method:

    • Column: A Phenyl-group-bonded silica (B1680970) gel column (e.g., Zorbax SB-Phenyl, 5 µm, 250 x 4.6 mm) is often used.[9]

    • Mobile Phase: A gradient elution with water (A) and acetonitrile (B52724) or methanol (B129727) (B) is common.[10]

    • Flow Rate: Typically around 1.0 mL/min.[9]

    • Detection: UV detection at 240 nm.[9][11]

    • Sample Preparation: Accurately weigh and dissolve the this compound formulation in the mobile phase to a known concentration.[10]

    • Standard Preparation: Prepare a reference standard of this compound at a known concentration.

  • Data Analysis: Compare the peak area of this compound in the sample to the standard to determine its concentration. The appearance of new peaks or a decrease in the main this compound peak can indicate degradation.

Determination of Free Aromatic Amines
  • Objective: To detect the presence of free aromatic amines, which are potential degradation products.

  • Procedure (as per USP guidelines):

    • Transfer 500 mg of the this compound formulation to a 25 mL volumetric flask.

    • Add 20.0 mL of distilled water, heating in a water bath if necessary to dissolve.

    • Prepare a standard solution in a separate 25 mL volumetric flask containing a known amount of USP this compound related compound.

    • The absorbance of the sample solution should not be greater than that of the standard solution.[6]

Visualizations

Iopamidol_Storage_Workflow cluster_storage Long-Term Storage cluster_troubleshooting Troubleshooting cluster_action Action storage_conditions Store at or below 30°C, protected from light visual_inspection Regular Visual Inspection storage_conditions->visual_inspection Maintain crystallization Crystallization visual_inspection->crystallization Issue Detected discoloration Discoloration visual_inspection->discoloration Issue Detected ph_shift pH Shift visual_inspection->ph_shift Issue Detected use_formulation Use Formulation visual_inspection->use_formulation No Issues discard_formulation Discard Formulation crystallization->discard_formulation discoloration->discard_formulation ph_shift->discard_formulation Iopamidol_Degradation_Pathways cluster_stressors Stress Conditions cluster_products Potential Degradation Products This compound This compound UV_Light UV Irradiation This compound->UV_Light Oxidation Oxidizing Agents (e.g., Permanganate) This compound->Oxidation Hydrolysis Hydrolysis This compound->Hydrolysis Deiodination Deiodination Products (e.g., Iodide) UV_Light->Deiodination leads to Hydroxylation Hydroxylated Derivatives UV_Light->Hydroxylation leads to Oxidation->Deiodination leads to Oxidized_Products Oxidized Amino Group Oxidation->Oxidized_Products leads to Hydrolysis->Deiodination can lead to

References

Iopamidol-Induced Signal Variability: A Technical Support Resource for Longitudinal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address signal variability in longitudinal studies using the contrast agent Iopamidol (B1672082).

Frequently Asked Questions (FAQs)

Q1: We observed unexpected signal changes in our longitudinal MRI data after administering this compound. What are the primary MRI signal characteristics of this compound?

A: this compound, a non-ionic, iodinated contrast agent, primarily functions as a T2 and Chemical Exchange Saturation Transfer (CEST) contrast agent in MRI.[1] Its effects are concentration-dependent and influenced by the magnetic field strength.[2]

  • T1-weighted images: You will typically see a slight to moderate increase in signal intensity. However, this compound is not considered a strong T1 contrast agent.[1][2]

  • T2-weighted images: Expect a decrease in signal intensity. This T2-shortening effect is more pronounced than the T1 effect.[2]

  • Gradient-Echo (GRE) and FLAIR images: A decrease in signal intensity is also observed with these sequences.[2]

  • CEST imaging: this compound has two amide proton pools that exchange with water protons. When a specific radiofrequency saturation pulse is applied at the resonance frequencies of these amide protons (around 4.2/4.3 ppm and 5.5/5.6 ppm), it leads to a decrease in the bulk water signal.[3][4][5] This effect is highly sensitive to pH and this compound concentration.[3][6]

Q2: In our longitudinal study, the signal intensity in the region of interest varies between scanning sessions for the same subject. What could be the this compound-related causes for this variability?

A: Signal variability in longitudinal studies with this compound can stem from several factors:

  • Inconsistent Dosing or Administration: Variations in the administered dose or injection rate of this compound will lead to different local concentrations at the time of imaging, directly impacting the MRI signal.

  • Variable Renal Clearance: this compound is cleared by the kidneys.[7] The clearance rate can vary between individuals and even within the same individual over time due to physiological changes. In subjects with normal renal function, the plasma half-life is approximately 2 hours.[8] However, in cases of renal impairment, this half-life can be significantly prolonged (e.g., over 30 hours).[8][9] Residual this compound from a previous scan could affect the baseline signal of a subsequent scan if the interval is too short.

  • Challenges with Repeated Injections: For longitudinal studies requiring frequent imaging, repeated intravenous (IV) tail vein injections can be challenging, potentially leading to venous thrombosis and inconsistent delivery of the contrast agent.[10]

  • Physiological Factors: Changes in local tissue pH can alter the CEST effect of this compound, leading to signal variations that are not related to the pathology being studied.[3][6]

Q3: How can we minimize this compound-induced signal variability in our longitudinal studies?

A: To improve the reproducibility of your results, consider the following:

  • Standardize Protocols: Strictly standardize the dose of this compound (e.g., based on body weight), the injection rate, and the time delay between injection and image acquisition for all subjects and all time points.

  • Ensure Adequate Washout Period: Allow sufficient time between imaging sessions for the complete clearance of this compound. For subjects with normal renal function, a 24-hour interval is generally sufficient to avoid misinterpretation of results.[11] For subjects with impaired renal function, a longer washout period is necessary.

  • Consider Alternative Administration Routes: For preclinical studies, intraperitoneal (IP) injection can be a simpler and more reproducible alternative to repeated IV injections for longitudinal assessments.[10]

  • Utilize Ratiometric CEST Imaging: If you are performing quantitative pH imaging, a ratiometric analysis comparing the CEST effects at the two amide proton frequencies can help to normalize for concentration differences, providing a more stable pH measurement.[3][12]

  • System Calibration: Ensure your MRI system is properly calibrated before each scanning session to minimize instrument-related signal drift.

Q4: The T2 hypointensity from this compound in our study looks similar to hemorrhage. How can we differentiate between the two?

A: While both this compound and hemorrhage can cause hypointensity on T2-weighted images, their appearance on Gradient-Echo (GRE) sequences can help in differentiation. Hemorrhage typically demonstrates very conspicuous hypointensity on GRE images due to susceptibility effects. In contrast, the hypo-intensity from this compound on GRE sequences is significantly less conspicuous than on spin-echo T2 images.[2] Therefore, comparing the signal on both T2-weighted and GRE sequences can aid in distinguishing this compound from hemorrhage.[2]

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps & Recommendations
Inconsistent signal intensity between longitudinal scans Variable this compound concentration at the imaging time point. 1. Verify Dosing Protocol: Ensure the same dose/weight and injection rate is used for every scan. 2. Standardize Timing: Maintain a strict and consistent delay between this compound administration and the start of the imaging sequence. 3. Assess Renal Function: If possible, monitor renal function to account for changes in clearance rates. Ensure an adequate washout period between scans (at least 24 hours for normal renal function).[11]
Signal artifacts (e.g., streaks, ghosting) High concentration of this compound causing susceptibility artifacts or patient motion. 1. Optimize Dose: Use the lowest effective dose of this compound that provides adequate contrast for your application. 2. Patient Immobilization: Ensure the subject is properly immobilized to prevent motion artifacts. 3. Sequence Selection: Use imaging sequences that are less sensitive to susceptibility artifacts if possible.
Variable CEST effect in quantitative pH imaging Dependence on both pH and this compound concentration. 1. Implement Ratiometric Analysis: Calculate the ratio of the CEST effects at the two this compound amide proton frequencies (e.g., 5.5 ppm / 4.3 ppm). This method helps to cancel out the effect of concentration, providing a more accurate pH measurement.[3][12] 2. Calibrate pH Curve: Perform a calibration experiment using this compound phantoms at known pH values to establish a reliable relationship between the CEST ratio and pH for your specific imaging parameters.[12]
Difficulty with repeated IV injections in preclinical models Venous thrombosis and tail wounds from frequent catheterization. 1. Consider Intraperitoneal (IP) Injection: IP delivery is a technically simpler and faster alternative that can preserve the tail veins for other longitudinal treatments or injections.[10]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on MRI signal parameters based on published in vitro studies.

Table 1: Effect of this compound Concentration on T1 and T2 Relaxation Rates

This compound Concentration (mM)R1 (1/T1) (s⁻¹)R2 (1/T2) (s⁻¹)
00.250.5
13~0.27~1.5
26~0.28~2.5
65~0.28~5.0
130~0.30~9.5
260~0.40~18.0
520~0.74~36.0

Data adapted from an in vitro study on a 7.05 T spectrometer.[1]

Table 2: Saturation Transfer (ST%) in CEST Imaging at Various this compound Concentrations and Saturation Powers

This compound Concentration (mM)ST% at 4.65 µTST% at 8.5 µTST% at 12.4 µT
13~5%~10%~15%
26~10%~18%~25%
65~20%~30%~38%
130~30%~42%~50%
260~40%~55%~60%
520~50%~65%~70%

Data adapted from an in vitro CEST-MRI study at 7.05 T with a 7-second irradiation time.[1]

Experimental Protocols

1. In Vitro Phantom Preparation and Imaging for T1/T2 Measurement

  • Objective: To quantify the effect of this compound concentration on T1 and T2 relaxation times.

  • Methodology:

    • Prepare a series of aqueous solutions of this compound at various concentrations (e.g., 0, 13, 26, 65, 130, 260, and 520 mM).[1]

    • Transfer each solution into a small capillary tube (e.g., 1 mm diameter).

    • Arrange the capillaries within a larger tube (e.g., 10 mm NMR tube) filled with distilled water to create the phantom.

    • Place the phantom in the MRI scanner.

    • T1 Measurement: Acquire data using a multi-TR spin-echo sequence with a range of repetition times (TR) from short to long (e.g., 0.25 to 8 seconds).[1]

    • T2 Measurement: Acquire data using a standard multi-echo sequence with multiple echo times (TE), for instance, 24 echoes with a 5 ms (B15284909) step, starting from 5 ms.[1]

    • Analysis: Fit the signal intensity data from the T1 and T2 acquisition series to exponential decay curves to calculate the respective relaxation rates (R1 = 1/T1, R2 = 1/T2) for each concentration.

2. In Vivo CEST-MRI Protocol for pH Mapping

  • Objective: To measure regional pH in vivo using this compound-enhanced CEST MRI.

  • Methodology:

    • Animal Preparation: Anesthetize the animal and position it within the MRI scanner.

    • Pre-Contrast Imaging: Acquire a baseline CEST dataset before the administration of this compound. The CEST sequence consists of a conventional imaging sequence (e.g., spin-echo) preceded by a radiofrequency saturation pulse. Acquire a series of images with the saturation pulse applied at various frequency offsets around the water resonance (a Z-spectrum).[1][4]

    • This compound Administration: Administer this compound via a chosen route (e.g., intravenous infusion or intraperitoneal bolus).[10] For an IV infusion protocol, a bolus of 200 µl followed by an infusion at 400 µl/hr can be used in mice.[10]

    • Post-Contrast Imaging: Acquire a second CEST dataset during the infusion or after the bolus injection of this compound using the same parameters as the pre-contrast scan.

    • Analysis:

      • Subtract the post-contrast Z-spectrum from the pre-contrast Z-spectrum to isolate the CEST effect from this compound.

      • Calculate the Saturation Transfer (ST) effect at the two amide proton frequencies (e.g., 4.3 ppm and 5.5 ppm).

      • Determine the ratio of these two ST effects (ST_5.5ppm / ST_4.3ppm).

      • Use a pre-established calibration curve (from phantom experiments) to convert this ratio into a pH value, generating a pH map of the region of interest.[12]

Visualizations

Experimental_Workflow_for_T1_T2_Measurement cluster_prep Phantom Preparation cluster_acq MRI Acquisition cluster_analysis Data Analysis prep1 Prepare this compound solutions (multiple concentrations) prep2 Fill capillaries with solutions prep1->prep2 prep3 Assemble capillaries in larger tube prep2->prep3 acq1 Place phantom in MRI scanner prep3->acq1 Start Imaging acq2 Run Multi-TR Spin-Echo (for T1 measurement) acq1->acq2 acq3 Run Multi-Echo Sequence (for T2 measurement) acq1->acq3 an1 Fit signal intensity vs. TR data acq2->an1 an3 Fit signal intensity vs. TE data acq3->an3 an2 Calculate R1 (1/T1) values an1->an2 an4 Calculate R2 (1/T2) values an3->an4

Caption: Workflow for in vitro T1/T2 measurement of this compound.

CEST_pH_Mapping_Workflow cluster_pre Pre-Contrast cluster_contrast Contrast Administration cluster_post Post-Contrast cluster_analysis Analysis pre1 Acquire baseline Z-spectrum (CEST Scan 1) con1 Administer this compound (e.g., IV infusion) pre1->con1 post1 Acquire post-contrast Z-spectrum (CEST Scan 2) con1->post1 an1 Subtract Z-spectra to isolate This compound CEST effect post1->an1 an2 Calculate ST% at 4.3 ppm & 5.5 ppm an1->an2 an3 Compute ratiometric value (ST_5.5 / ST_4.3) an2->an3 an4 Convert ratio to pH using calibration curve an3->an4 an5 Generate pH map an4->an5

Caption: Workflow for in vivo CEST-MRI pH mapping with this compound.

Troubleshooting_Logic start Inconsistent signal in longitudinal data detected q1 Is the timing between injection and scan consistent? start->q1 fix1 Action: Strictly standardize the injection-to-scan time delay. q1->fix1 No q2 Is the this compound dosage strictly per body weight? q1->q2 Yes a1_yes Yes a1_no No fix1->q2 fix2 Action: Implement a strict dose/weight protocol. q2->fix2 No q3 Is there sufficient time for renal clearance between scans? q2->q3 Yes a2_yes Yes a2_no No fix2->q3 fix3 Action: Increase washout period. (>24h for normal renal function) q3->fix3 No end Variability likely due to non-Iopamidol factors (e.g., pathology, scanner drift) q3->end Yes a3_yes Yes a3_no No fix3->end

Caption: Troubleshooting logic for this compound-induced signal variability.

References

Technical Support Center: Optimizing Iopamidol Injection for Dynamic Contrast-Enhanced Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when optimizing Iopamidol (B1672082) injection rates for dynamic contrast-enhanced (DCE) imaging experiments, including both DCE-MRI and DCE-CT.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of optimizing the this compound injection rate in DCE imaging?

The main objective is to achieve a robust and reproducible arterial input function (AIF). The AIF represents the time-concentration curve of the contrast agent in the arterial blood supplying the tissue of interest. An accurate AIF is critical for the precise calculation of pharmacokinetic parameters such as Ktrans (volume transfer constant) and vp (plasma volume fraction), which reflect tissue perfusion and vascular permeability.

Q2: What are the key parameters of an this compound injection protocol for DCE imaging?

The key parameters include:

  • Injection Rate: The speed at which the contrast agent is administered, typically in milliliters per second (mL/s) or millimoles per second (mmol/s).

  • Total Dose/Volume: The total amount of this compound administered, usually based on the patient's or animal's body weight (e.g., mL/kg or mmol/kg).

  • Iodine Concentration: The concentration of iodine in the this compound solution (e.g., 300 mgI/mL, 370 mgI/mL), which influences the degree of X-ray attenuation in CT.

  • Injection Duration: The total time over which the contrast agent is injected.

  • Saline Flush: A bolus of saline injected immediately after the contrast agent to ensure the entire dose reaches the central circulation.

Q3: How does the injection rate affect the enhancement curve?

A faster injection rate generally leads to a shorter time to peak arterial enhancement.[1][2] However, the maximum peak enhancement in the target tissue may not be significantly affected by the injection rate, provided the total iodine dose is the same.[1] Faster injection rates can increase the maximum enhancement in the aorta.[2]

Q4: Can this compound be used for DCE-MRI?

Yes, this compound, an iodinated contrast agent, can also be used in MRI as a chemical exchange saturation transfer (CEST) agent. This allows for the potential for combined or complementary MRI and CT studies.

Troubleshooting Guide

Problem 1: Poorly Defined or Delayed Arterial Input Function (AIF)

  • Q: My AIF peak is broad and occurs later than expected. What could be the cause?

    • A: This is often due to an injection rate that is too slow. A slow injection allows for excessive mixing and dispersion of the contrast bolus before it reaches the imaging region. For brain perfusion CT, a high injection rate (e.g., 9 mL/s) with a smaller volume (e.g., 30 mL) is used to achieve a sharp AIF.[3] Consider increasing the injection rate. Also, ensure a proper saline flush is used to push the entire contrast bolus into the central circulation.

Problem 2: Image Artifacts

  • Q: I am observing streak artifacts near vessels in my CT images. How can I reduce these?

    • A: These are likely perivenous artifacts, which can be more pronounced with highly concentrated contrast agents. Using a lower iodine concentration, for example by diluting the contrast medium with saline, can significantly reduce these artifacts while still achieving good arterial enhancement.[4]

  • Q: My MRI images show signal loss or distortion in certain areas after this compound injection. What is happening?

    • A: You may be observing susceptibility artifacts. Contrast agents can alter the local magnetic field, leading to signal loss, particularly near air-tissue interfaces. Ensure proper shimming of the magnetic field before the dynamic scan.

Problem 3: Inaccurate or Non-reproducible Pharmacokinetic Parameters

  • Q: The Ktrans values I'm calculating are highly variable between experiments, even with the same protocol. What could be the issue?

    • A: Inaccurate Ktrans values can result from a suboptimal injection protocol that leads to an inaccurate AIF. An injection protocol with a medium injection dose and a low effective injection rate has been shown to produce more accurate pharmacokinetic parameters in DCE-MRI by minimizing image artifacts and providing a more precise AIF.[3] Review your injection dose and rate to ensure they are optimized for your specific application. A fixed injection duration tailored to the patient's weight can also improve the reproducibility of aortic peak enhancement.[5]

Problem 4: Extravasation of Contrast Agent

  • Q: The contrast agent appears to have leaked into the tissue surrounding the injection site. What are the consequences and how can I prevent this?

    • A: Extravasation occurs when the contrast agent is inadvertently injected into the surrounding tissue instead of the vein. While nonionic contrast agents like this compound generally cause fewer severe reactions, significant extravasation can lead to localized pain and swelling.[6] To prevent this, ensure the intravenous access is secure and patent before starting the power injection. The use of a power injector can increase the risk of extravasation.[6]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on this compound and other contrast agents for DCE imaging.

Table 1: this compound Injection Parameters for DCE-CT

ApplicationIodine Concentration (mgI/mL)Total Volume/DoseInjection Rate (mL/s)Key Findings
Brain Perfusion CTNot specified30 mL9 mL/sAchieved a reliable AIF for blood flow analysis.[3]
Liver CTNot specifiedNot specified2, 3, 4.5, 6 mL/sHigher rates shortened time to peak enhancement but did not affect maximum enhancement.[1]
Arterial Phase Hepatic CTNot specified90 mL2, 3, 4, 5 mL/sFaster injection rates increased maximum aortic enhancement.[2]
Brain Tumor Permeability300 (Isovue 300)1 mL/kgNot specifiedEnabled quantitative measurement of K and Vp.[7]
Liver and Peripheral Arteries37040 gI4 mL/sProvided greater enhancement in the arterial phase compared to Iodixanol-320.[8]

Table 2: Optimized Injection Protocol for Carotid Artery DCE-MRI

ParameterRecommended ProtocolTraditional Protocol
Injection Dose0.07 mmol/kgHigher doses often used
Effective Injection Rate0.06 mmol/sHigher rates often used
Outcome Fewer image artifacts, more accurate Ktrans and vp values. [3]Overestimation of pharmacokinetic parameters. [3]

Experimental Protocols

Protocol 1: Optimization of Injection Protocol for Carotid Artery DCE-MRI

This protocol is based on a study that aimed to optimize the contrast agent injection for accurate pharmacokinetic parameter estimation.[3]

  • Subject Preparation: Prepare the subject (digital phantom or in vivo) for DCE-MRI.

  • Imaging Sequence: Utilize a 3T spoiled gradient recalled echo sequence.

  • Parameter Testing:

    • Test a range of injection doses from 0.01 to 0.3 mmol/kg.

    • Test a range of effective injection rates from 0.01 to 1 mmol/s.

  • Data Acquisition: Acquire dynamic images before, during, and after the contrast injection.

  • Pharmacokinetic Analysis:

    • Derive the AIF from the dynamic data.

    • Calculate pharmacokinetic parameters (Ktrans and vp).

  • Error Assessment:

    • Calculate the root mean square relative error (RMSRE) of the measured Ktrans and vp maps to determine the overall accuracy.

  • Protocol Selection: The protocol with the minimal RMSRE is recommended. The study found that an injection dose of 0.07 mmol/kg and an effective injection rate of 0.06 mmol/s yielded the most accurate results.[3]

Protocol 2: Brain Perfusion CT

This protocol is designed to obtain reliable blood flow information in the brain.[3]

  • Patient Positioning: Position the patient for a head CT scan.

  • Contrast Agent: Prepare a 30 mL bolus of this compound.

  • Injection Parameters:

    • Set the power injector to a rate of 9 mL/s.

    • Total injection volume is 30 mL.

  • Image Acquisition:

    • Data acquisition time is one second per scan.

    • The time interval between scans is one second.

    • A total of 20 scans are acquired.

  • Data Analysis:

    • Generate a time-attenuation curve from the dynamic scans.

    • The maximum slope of this curve should be reached before the peak enhancement of the sagittal sinus.

    • Calculate cerebral blood flow (CBF) and cerebral blood volume (CBV).

Visualizations

experimental_workflow Experimental Workflow for Optimizing this compound Injection Rate cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis cluster_opt Optimization prep Subject Preparation (e.g., IV line) param Define Range of Injection Rates and Doses prep->param inject Inject this compound at a Specific Rate/Dose param->inject acq Acquire Pre-contrast Images (T1 mapping for MRI) acq->inject dynamic_acq Acquire Dynamic Post-contrast Images inject->dynamic_acq aif Derive Arterial Input Function (AIF) dynamic_acq->aif pk_model Apply Pharmacokinetic Model aif->pk_model params Calculate Ktrans, vp, etc. pk_model->params error Assess Accuracy and Reproducibility params->error compare Compare Results from Different Protocols error->compare select Select Optimal Injection Protocol compare->select

Caption: Workflow for optimizing this compound injection in DCE imaging.

troubleshooting_logic Troubleshooting Logic for Poor AIF start Poor AIF Observed (Delayed or Broad Peak) q1 Is the injection rate too slow? start->q1 a1 Increase injection rate. Consider a more compact bolus. q1->a1 Yes q2 Is the saline flush adequate? q1->q2 No end Improved AIF a1->end a2 Ensure sufficient volume and rate of saline flush immediately after contrast. q2->a2 No q3 Is there extravasation at the injection site? q2->q3 Yes a2->end a3 Check IV line patency. Re-site IV if necessary. q3->a3 Yes a3->end

Caption: Troubleshooting logic for a suboptimal Arterial Input Function.

References

Technical Support Center: Troubleshooting Streaking Artifacts with Iopamidol in Preclinical CT

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address streaking artifacts encountered when using Iopamidol in preclinical Computed Tomography (CT).

Frequently Asked Questions (FAQs)

Q1: What are streaking artifacts in preclinical CT and why do they occur with this compound?

Streaking artifacts are bright or dark lines that appear in a CT image, often radiating from high-density objects.[1][2] When using this compound, a high-density iodinated contrast agent, these artifacts are primarily caused by two physical phenomena:

  • Beam Hardening: As the polychromatic X-ray beam passes through the dense this compound, lower-energy X-rays are preferentially absorbed. This increases the mean energy of the beam, a phenomenon known as "beam hardening."[3][4] Standard reconstruction algorithms assume a monochromatic beam, and this discrepancy leads to artifacts, typically seen as dark streaks or "cupping" artifacts where the center of a dense object appears darker than its periphery.[1][3]

  • Photon Starvation: In regions with very high concentrations of this compound, the X-ray beam can be almost completely attenuated.[4] This lack of sufficient photons reaching the detector is called "photon starvation" and results in noisy projections that manifest as streaks in the reconstructed image.[4]

Q2: Can the stability of the this compound solution contribute to artifacts?

While this compound is a stable compound, improper storage or handling could potentially lead to issues.[5][6] However, streaking artifacts are more commonly associated with the physical interaction of the contrast agent with the X-ray beam rather than chemical degradation. Studies have shown that this compound formulations are stable even when exposed to X-ray radiation.[7] It is always recommended to inspect the solution for any crystallization, especially after multiple uses of a vial, as this could affect the administered dose and uniformity.[5]

Q3: How can I differentiate between this compound-induced artifacts and other common artifacts like those from metal implants?

Both this compound and metal implants are high-density materials that can cause streaking artifacts due to beam hardening and photon starvation.[8][9] Distinguishing between them can be achieved by:

  • Anatomical Location: this compound will be present within the vasculature or specific organs depending on the injection timing and clearance, whereas metal implants have a fixed location.

  • Pre- and Post-Contrast Scans: Comparing a pre-contrast scan with a post-contrast scan will clearly show artifacts that appear only after the administration of this compound.

  • Artifact Appearance: While both can cause streaks, the specific pattern and intensity may differ. Metal artifacts are often more severe and can cause more pronounced "black hole" effects.[9]

Troubleshooting Guides

Issue 1: Dark and bright streaks originating from blood vessels after this compound injection.

This is a classic presentation of beam hardening artifacts. Here’s a step-by-step guide to mitigate this issue:

Step 1: Optimize this compound Concentration and Injection Protocol

An inappropriate concentration or a rapid bolus injection can lead to a very high local concentration of iodine, exacerbating beam hardening.

  • Recommendation: Adjust the this compound concentration and injection rate. For preclinical mouse imaging, consider the following parameters as a starting point and optimize for your specific application.

ParameterRecommendation
This compound Concentration 300-370 mgI/mL
Administration Route Intravenous (IV) or Intraperitoneal (IP)
IV Bolus Volume (Mouse) 100-200 µL
IV Infusion Rate (Mouse) 400 µL/hr following a bolus
IP Bolus Volume (Mouse) Up to 500 µL
  • Experimental Protocol:

    • Phantom Study: Prepare a phantom with channels filled with varying concentrations of this compound (e.g., 50, 100, 200, 370 mgI/mL). Scan the phantom using your standard protocol to determine the concentration at which artifacts become prominent.

    • In Vivo Pilot Study: In a small cohort of animals, test different concentrations and injection rates. For IV injections, a slower infusion following a smaller bolus can help achieve a more uniform distribution of the contrast agent.[10] For IP injections, allow sufficient time for absorption (e.g., 40 minutes) to avoid high local concentrations.[11]

Step 2: Adjust CT Scanner Settings

Optimizing the acquisition parameters can significantly reduce beam hardening artifacts.

  • Recommendation: Increase the tube voltage (kVp) and utilize appropriate filtration.

ParameterRecommendationRationale
Tube Voltage (kVp) Increase from 70 kVp to 80-90 kVpA higher kVp produces a "harder" X-ray beam with higher mean energy, which is less susceptible to further hardening by the contrast agent.[10]
Filtration Use an aluminum or copper filterFilters pre-harden the beam by removing low-energy X-rays before they reach the animal, reducing the overall beam hardening effect.[10]
  • Experimental Protocol:

    • Using either the this compound phantom or a subject animal, acquire scans at different kVp settings (e.g., 70, 80, 90 kVp).

    • Compare the resulting images for a reduction in streaking artifacts. Note that increasing kVp may reduce contrast in soft tissues, so a balance must be found.[10]

Step 3: Utilize Software-Based Correction Algorithms

Most modern preclinical CT scanners are equipped with software to correct for beam hardening.

  • Recommendation: Employ iterative reconstruction algorithms and, if available, dual-energy CT.

Correction MethodDescription
Iterative Reconstruction These algorithms model the physics of the X-ray beam and can more accurately account for polychromatic effects, leading to a significant reduction in artifacts compared to standard filtered back-projection (FBP).[12][13]
Dual-Energy CT By acquiring data at two different energy levels, the contribution of different materials (like soft tissue and iodine) can be separated. This allows for the creation of "virtual monochromatic" images at an optimal energy level, which are free of beam hardening artifacts.[1]
Beam Hardening Correction (BHC) Software Many systems have specific BHC algorithms that can be applied during reconstruction.[7][8]
  • Experimental Protocol:

    • Reconstruct the raw projection data from an artifact-laden scan using different reconstruction algorithms available on your system (e.g., FBP vs. iterative reconstruction).

    • If you have a dual-energy scanner, acquire data at two different kVp settings and use the manufacturer's software to generate virtual monochromatic images.

    • Compare the corrected images to the original to assess the degree of artifact reduction.

Issue 2: Severe, localized streaking artifacts making anatomical regions unreadable.

This may be due to a combination of beam hardening and photon starvation, especially if a concentrated bolus of this compound is imaged immediately after injection.

Troubleshooting Workflow

troubleshooting_workflow cluster_problem Problem Identification cluster_solutions Troubleshooting Steps cluster_verification Verification Problem Severe Streaking Artifacts with this compound Injection Optimize Injection Protocol - Lower Concentration - Slower Injection/Infusion - Saline Flush Problem->Injection Scanner Adjust Scanner Parameters - Increase kVp - Add Filtration Problem->Scanner Software Use Software Correction - Iterative Reconstruction - Dual-Energy CT Problem->Software Phantom Phantom Scan with Optimized Parameters Injection->Phantom Scanner->Phantom Software->Phantom InVivo In Vivo Scan with Optimized Protocol Phantom->InVivo Result Artifacts Reduced? InVivo->Result Success Successful Imaging Result->Success Yes Reassess Re-evaluate Parameters Result->Reassess No Reassess->Injection causes_solutions cluster_causes Primary Causes cluster_solutions Solutions BeamHardening Beam Hardening AdjustScanner Adjust Scanner Settings (Increase kVp, Filtration) BeamHardening->AdjustScanner SoftwareCorrection Software Correction (Iterative Recon, Dual Energy) BeamHardening->SoftwareCorrection PhotonStarvation Photon Starvation OptimizeInjection Optimize Injection (Concentration, Rate) PhotonStarvation->OptimizeInjection PhotonStarvation->AdjustScanner HighConcentration High this compound Concentration HighConcentration->BeamHardening HighConcentration->PhotonStarvation HighConcentration->OptimizeInjection

References

Validation & Comparative

Bridging the Gap: Validating Iopamidol-Based Renal pH Mapping with Gold-Standard Histological Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of a Novel Imaging Technique Against Traditional Tissue Assessment

The accurate assessment of kidney health is paramount in preclinical research and clinical drug development. While histological analysis remains the definitive standard for evaluating renal pathology, its invasive nature limits its application for longitudinal studies. This guide explores an innovative, non-invasive approach utilizing the established contrast agent Iopamidol for pH-sensitive magnetic resonance imaging (MRI) and compares its outputs with traditional histological findings in the context of acute kidney injury, a condition often preceding chronic fibrosis.

Comparative Analysis of this compound-Based MRI and Histology

Recent research has demonstrated the utility of this compound as a pH-responsive contrast agent in Chemical Exchange Saturation Transfer (CEST) MRI. This technique allows for the non-invasive mapping of pH levels within the kidney, offering a functional assessment of tissue health. In a pivotal study investigating a mouse model of acute kidney injury, this compound-based MRI-CEST was employed to monitor pH changes over time, and these findings were correlated with histological assessments of renal damage and standard blood markers.[1]

Below is a summary of the key quantitative findings from this comparative validation:

Time Point Post-InjuryMean Renal pH (via this compound-CEST MRI)Blood Urea Nitrogen (BUN) Levels (mg/dL)Histological Findings of Renal Damage
Baseline (Pre-Injury) ~6.75~25Normal kidney architecture
Day 1 IncreasedSignificantly ElevatedEvidence of tubular injury
Day 3 Peak increase to ~7.1Peak ElevationSevere tubular necrosis
Day 7 DecreasingDecreasingSigns of tissue repair and regeneration
Day 14 Approaching baselineApproaching baselineContinued tissue regeneration
Day 21 Near baselineNear baselineLargely restored kidney architecture

Data adapted from a study on a glycerol-induced rhabdomyolysis mouse model of acute kidney injury.[1]

The data illustrates a strong correlation between the pH increase detected by this compound-CEST MRI and the peak of renal injury as confirmed by both blood markers and histological examination.[1] This suggests that this compound-based pH mapping could serve as a sensitive, non-invasive surrogate for monitoring the acute phase of kidney injury and the subsequent recovery process.

Experimental Protocols

A detailed understanding of the methodologies is crucial for replicating and building upon these findings.

This compound-Based MRI-CEST for Renal pH Mapping
  • Animal Model: An acute kidney injury model was induced in mice via glycerol-induced rhabdomyolysis.[1]

  • Contrast Agent Administration: this compound was administered intravenously to the mice.[1]

  • MRI Acquisition:

    • Imaging was performed on a 7T MRI scanner.[1]

    • A CEST sequence was applied to acquire pH-sensitive data. The technique relies on the pH-dependent chemical exchange of amide protons in the this compound molecule with water protons.[2][3]

    • By measuring the ratio of the CEST effects at two different frequencies (4.2 ppm and 5.5 ppm), a ratiometric map of pH can be generated, which is independent of the contrast agent's concentration.[2][3][4]

  • Image Analysis:

    • The acquired CEST data was processed to generate quantitative pH maps of the kidneys.[1]

    • These maps allowed for the visualization and quantification of pH changes in different renal compartments over the time course of the study.[1]

Histological Analysis of Renal Damage
  • Tissue Collection: At each experimental time point, kidneys were harvested from a subset of the mice.

  • Tissue Processing: The kidneys were fixed, processed, and embedded in paraffin.

  • Staining: Tissue sections were stained with standard histological stains, such as Hematoxylin and Eosin (H&E), to visualize cellular structures and identify signs of injury, including tubular necrosis, inflammation, and regeneration.

  • Microscopic Evaluation: A pathologist, blinded to the experimental groups, semi-quantitatively scored the degree of renal damage based on the histological sections.

Visualizing the Validation Workflow and Conceptual Framework

To further elucidate the processes and relationships described, the following diagrams are provided.

G cluster_0 This compound-Based Imaging Arm cluster_1 Histological Analysis Arm animal_model_imaging Induce Acute Kidney Injury in Mice iopamidol_injection Administer this compound Intravenously animal_model_imaging->iopamidol_injection animal_model_histology Induce Acute Kidney Injury in Mice mri_scan Perform MRI-CEST Scan at 7T iopamidol_injection->mri_scan ph_map Generate Quantitative Renal pH Maps mri_scan->ph_map imaging_data Quantitative pH Data ph_map->imaging_data validation Correlational Analysis (Validation) imaging_data->validation tissue_harvest Harvest Kidneys at Specific Time Points animal_model_histology->tissue_harvest staining Fix, Section, and Stain Kidney Tissue tissue_harvest->staining microscopy Microscopic Evaluation of Damage staining->microscopy histology_data Semi-Quantitative Damage Score microscopy->histology_data histology_data->validation G cluster_cellular cluster_measurement aki Acute Kidney Injury (e.g., via rhabdomyolysis) ph_change Increase in Tissue pH (Alkalosis) aki->ph_change tubular_damage Tubular Cell Necrosis and Inflammation aki->tubular_damage iopamidol_cest This compound-CEST MRI (Non-Invasive) ph_change->iopamidol_cest detects histology Histological Staining (Invasive Gold Standard) tubular_damage->histology visualizes iopamidol_cest->histology   Validation   Correlation

References

A Comparative Guide to Iopamidol and Iohexol for Preclinical Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals embarking on preclinical imaging studies, the choice of contrast agent is a critical determinant of image quality and experimental outcome. Among the most widely used iodinated contrast media are Iopamidol (B1672082) and Iohexol (B1672079). Both are non-ionic, low-osmolar agents that offer significant safety advantages over older, high-osmolar ionic agents. This guide provides an objective comparison of their performance based on available experimental data, helping you to make an informed decision for your specific research needs.

Performance at a Glance: this compound vs. Iohexol

FeatureThis compoundIohexolKey Considerations
Chemical Structure Non-ionic monomerNon-ionic monomerBoth are structurally similar, contributing to their comparable safety profiles.
Iodine Concentration Typically available in concentrations up to 370 mgI/mLTypically available in concentrations up to 350 mgI/mLHigher iodine concentration can lead to greater X-ray attenuation and potentially better contrast.
Osmolality Generally has a slightly lower osmolality compared to Iohexol at similar iodine concentrations.[1]Slightly higher osmolality than this compound.[1]Lower osmolality is often associated with better patient comfort and a lower risk of certain side effects.
Viscosity Tends to have a slightly lower viscosity than Iohexol at equivalent concentrations and temperatures.Can be slightly more viscous than this compound.Lower viscosity allows for easier injection, especially with smaller gauge needles used in preclinical studies. Warming contrast media to 37°C can reduce viscosity for both agents.[2][3]
Contrast Enhancement Provides excellent contrast enhancement. In a study on beagle dogs undergoing hepatic CT angiography, this compound showed similar contrast enhancement to Iohexol.[4][5]Delivers robust contrast enhancement. No significant difference in contrast enhancement was found when compared to this compound in a study of the upper abdomen in CT.[6]The choice between the two for routine contrast enhancement may depend on other factors like availability and cost, as their performance is largely comparable.
Pharmacokinetics Exhibits an open two-compartment pharmacokinetic model with rapid elimination primarily through the kidneys.[7][8] The elimination half-life is approximately two hours.[8][9]Also follows a multi-compartment model with renal excretion.[10][11] The terminal elimination half-life has been reported to be around 12.6 hours in humans, which is longer than that of this compound.[10]The faster clearance of this compound may be advantageous in longitudinal studies requiring repeated imaging, to minimize residual contrast.
Safety Profile Generally well-tolerated with a low incidence of adverse effects.[12] In a comparative study, the acute neurotoxicity of iomeprol (B26738) was comparable with that of this compound, but less than that of iohexol.[13]Also considered safe with a low rate of adverse events.[12][14] However, one clinical study noted a higher incidence of mild, possibly related adverse events with Iohexol compared to this compound and Iopromide (B1672085).[10][15][16][17]Both are significantly safer than high-osmolar contrast media. The subtle differences in their safety profiles may be relevant in sensitive animal models or when high doses are required.

Experimental Data: A Deeper Dive

Physicochemical Properties
PropertyThis compound (370 mgI/mL)Iohexol (350 mgI/mL)
Osmolality (mOsm/kg H₂O) at 37°C 796[18]~844
Viscosity (cP) at 37°C 9.4[18]~10.4

Note: Values can vary slightly between manufacturers.

Preclinical Pharmacokinetics

While human pharmacokinetic data is more abundant, preclinical studies provide valuable insights for animal research.

ParameterThis compoundIohexolAnimal Model
Elimination Rapidly eliminated, with over 90% cleared from the central nervous system of dogs in 24 hours.[19]Primarily excreted by glomerular filtration.[11]Dogs, Rabbits[11][19]
Clearance In a study with healthy volunteers with varying kidney function, the population clearance for this compound was estimated to be 61.73 mL/min.[12]In the same study, the estimated population clearance for iohexol was 69.69 mL/min.[12]Human (data provides a comparative baseline)

Experimental Protocols

General Protocol for Intravenous Contrast-Enhanced Micro-CT in Mice

This protocol provides a general framework. Specific parameters should be optimized for the particular scanner, animal model, and research question.

G cluster_prep Animal Preparation cluster_imaging Imaging Protocol cluster_analysis Data Analysis prep_animal Anesthetize mouse (e.g., isoflurane) place_animal Position mouse in imaging bed prep_animal->place_animal insert_catheter Place tail vein catheter place_animal->insert_catheter pre_contrast_scan Acquire pre-contrast scan insert_catheter->pre_contrast_scan contrast_injection Administer contrast agent via tail vein (e.g., 100-200 µL bolus) pre_contrast_scan->contrast_injection post_contrast_scan Acquire dynamic or static post-contrast scans contrast_injection->post_contrast_scan reconstruction Reconstruct CT images post_contrast_scan->reconstruction roi_analysis Perform region of interest (ROI) analysis reconstruction->roi_analysis

Fig. 1: General workflow for contrast-enhanced micro-CT in mice.

This compound Injection Protocol (Example):

  • Contrast Agent: this compound (e.g., Isovue-370)

  • Dosage: A bolus of 200 µL administered intravenously.[20]

  • Administration: Tail vein injection.

  • Imaging: Post-contrast imaging can be acquired for up to 25 minutes or longer depending on the study's needs.[20] For dynamic studies, rapid sequential scans are performed immediately after injection.

Iohexol Injection Protocol (Example):

  • Contrast Agent: Iohexol (e.g., Omnipaque 300)

  • Dosage: Continuous intravenous infusion at a rate of 5 ml/hr for 5 minutes, followed by a maintenance rate of 1 ml/hr during the scan.[7]

  • Administration: Typically via tail vein catheter.

  • Imaging: Scanning is performed during the continuous infusion to maintain a steady-state of contrast enhancement, particularly useful for brain and liver imaging.[7]

Signaling Pathways and Logical Relationships

The decision-making process for selecting a contrast agent can be visualized as follows:

G cluster_factors Key Deciding Factors cluster_agents Contrast Agent Properties cluster_outcome Desired Outcome imaging_needs Specific Imaging Requirements (e.g., dynamic vs. static, target organ) This compound This compound - Slightly lower osmolality/viscosity - Faster clearance imaging_needs->this compound iohexol Iohexol - Slightly higher iodine concentration - Longer half-life imaging_needs->iohexol animal_model Animal Model Considerations (e.g., renal function, sensitivity) animal_model->this compound animal_model->iohexol study_design Experimental Design (e.g., longitudinal study, single timepoint) study_design->this compound study_design->iohexol decision Optimal Contrast Agent Selection This compound->decision iohexol->decision

Fig. 2: Decision matrix for selecting between this compound and Iohexol.

Conclusion

Both this compound and Iohexol are excellent and safe choices for a wide range of preclinical imaging applications. The selection between the two often comes down to subtle differences and specific experimental needs.

  • This compound may be slightly preferred in studies where lower viscosity is advantageous for injection, in animals with compromised renal function due to its slightly lower osmolality, or in longitudinal studies where rapid clearance is desirable to prevent interference with subsequent imaging sessions.[19]

  • Iohexol , with its slightly higher iodine concentration in some formulations and longer residence time, might be beneficial for applications requiring sustained enhancement.[1][10]

Ultimately, for many standard preclinical CT imaging protocols, both agents will likely provide comparable and high-quality results.[4][5][6] Therefore, factors such as institutional preference, cost, and availability may also play a significant role in the decision-making process. It is always recommended to perform pilot studies to determine the optimal contrast agent and protocol for your specific preclinical model and imaging objectives.

References

A Comparative Guide to In Vivo Contrast Enhancement: Iopamidol vs. Gold Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of preclinical and clinical imaging, the choice of a contrast agent is paramount to achieving high-resolution and diagnostically valuable images. This guide provides an objective comparison of the traditional iodinated contrast agent, iopamidol (B1672082), and the emerging class of gold nanoparticle-based contrast agents for in vivo contrast enhancement in computed tomography (CT). We will delve into their performance, supported by experimental data, and provide detailed methodologies for key experiments.

At a Glance: this compound vs. Gold Nanoparticles

FeatureThis compoundGold Nanoparticles (AuNPs)
Contrast Mechanism X-ray attenuation by iodine atoms.High X-ray attenuation by gold atoms.
Biocompatibility Generally good, but risks of nephrotoxicity and hypersensitivity reactions exist.Excellent biocompatibility and low cytotoxicity reported.[1]
Pharmacokinetics Rapid renal clearance, short blood half-life.Longer circulation times, especially when functionalized (e.g., PEGylated).
Biodistribution Distributed in extracellular fluid, rapidly excreted by the kidneys.Primarily accumulate in the liver and spleen (reticuloendothelial system).[2][3][4]
Targeting Capability Passive distribution based on blood flow and vascular permeability.Can be functionalized for passive (EPR effect) and active targeting of specific tissues or cells.
Contrast Enhancement Effective for a wide range of applications.Superior contrast enhancement, particularly at higher kVp settings.[1][5]

Quantitative Performance Comparison

The following tables summarize the key performance metrics of this compound and gold nanoparticles based on available experimental data. It is important to note that direct head-to-head comparisons in the literature are limited, and data is often from studies with varying experimental conditions.

Table 1: CT Contrast Enhancement
Contrast AgentConcentrationAnimal ModelCT Scanner Voltage (kVp)Contrast Enhancement (Hounsfield Units - HU)Source(s)
This compound0.7 mMPhantom80Lower CNR than AuNPs[1]
Gold Nanoparticles0.7 mMPhantom80Higher CNR than this compound[1]
This compound0.7 mMPhantom130Lower CNR than AuNPs[1]
Gold Nanoparticles0.7 mMPhantom130~5 times higher CNR than this compound[1]
This compoundNot specifiedRabbit120Good to excellent at early scan delays, poor at late delays[6]
Tantalum Oxide NPsNot specifiedRabbit120Superior to this compound at all scan delays[6]
Iodine-based CA508 mMPhantom80No significant difference with AuNPs[5]
Gold Nanoparticles508 mMPhantom80No significant difference with Iodine-based CA[5]
Iodine-based CA508 mMPhantom140Lower CNR than AuNPs[5]
Gold Nanoparticles508 mMPhantom1402.1 times higher CNR than Iodine-based CA[5]

Note: CNR stands for Contrast-to-Noise Ratio, a key metric in image quality.

Table 2: Pharmacokinetics
ParameterThis compoundPEGylated Gold NanoparticlesSource(s)
Blood Half-life ~2 hours (in healthy subjects)Can be up to 57 hours (in rats, size and coating dependent)[7][8]
Clearance Rapid renal clearance.Slow clearance, primarily through the reticuloendothelial system.[3][9][10]
Table 3: Biodistribution (Representative Data)

The following data, compiled from different studies, illustrates the general biodistribution patterns. Direct comparative studies with identical parameters are scarce.

This compound (in Rats with Hepatic Tumors, 30 minutes post-injection) [11]

OrganIodine Concentration (µg/g)
Blood~1500
Liver~200
Tumor~400-600

15 nm Gold Nanoparticles (in Mice, 24 hours post-injection) [2]

OrganGold Concentration (% Injected Dose/gram)
Liver~8%
Spleen~6%
Lungs~1.5%
Kidneys~1%
Blood~0.5%

PEGylated Gold Nanoparticles (13 nm, in Rats, 24 hours post-injection) [3]

Organ/Tissue% Injected Dose
Liver~15%
Spleen~5%
Lungs~1%
Kidneys~0.5%
Blood~10%

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments involved in the comparison of this compound and gold nanoparticles.

Synthesis of Gold Nanoparticles (Turkevich Method)

This method is a widely used technique for synthesizing spherical gold nanoparticles.

  • Preparation of Solutions:

  • Reaction Setup:

    • In a clean flask, bring the HAuCl₄ solution to a rolling boil with vigorous stirring.

  • Nanoparticle Formation:

    • Rapidly add the sodium citrate solution to the boiling HAuCl₄ solution.

    • The solution will change color from pale yellow to blue, and finally to a deep red, indicating the formation of gold nanoparticles.

  • Completion and Storage:

    • Continue boiling for 10-15 minutes.

    • Allow the solution to cool to room temperature.

    • The resulting colloidal gold solution can be stored at 4°C.

Surface Functionalization: PEGylation of Gold Nanoparticles

PEGylation is a common strategy to improve the stability and circulation time of nanoparticles in vivo.

  • Thiol-PEG Addition:

    • To the synthesized gold nanoparticle solution, add a solution of thiol-terminated polyethylene (B3416737) glycol (mPEG-SH). The molar ratio of mPEG-SH to AuNPs will determine the surface coating density.

  • Incubation:

    • Stir the mixture at room temperature for several hours to allow for the formation of gold-thiol bonds.

  • Purification:

    • Centrifuge the solution to pellet the PEGylated gold nanoparticles.

    • Remove the supernatant containing excess PEG and unreacted reagents.

    • Resuspend the nanoparticle pellet in a suitable buffer (e.g., phosphate-buffered saline - PBS).

    • Repeat the centrifugation and resuspension steps multiple times to ensure purity.

  • Characterization:

    • Characterize the size, charge, and stability of the PEGylated AuNPs using techniques such as Dynamic Light Scattering (DLS), Zeta Potential measurement, and Transmission Electron Microscopy (TEM).

In Vivo CT Imaging in a Mouse Model

This protocol outlines a typical procedure for comparing the contrast enhancement of this compound and gold nanoparticles in mice.

  • Animal Model:

    • Use healthy adult mice (e.g., C57BL/6), aged 8-12 weeks.

    • Acclimate the animals to the housing conditions for at least one week before the experiment.

  • Contrast Agent Administration:

    • This compound Group: Administer this compound (e.g., Isovue-370) intravenously via the tail vein. A typical dose is around 300 mg of iodine per kg of body weight.[11]

    • Gold Nanoparticle Group: Administer the PEGylated gold nanoparticle suspension intravenously via the tail vein. The dose should be equivalent in terms of the attenuating element concentration to the this compound group for a fair comparison.

  • CT Imaging:

    • Anesthetize the mice using isoflurane.

    • Acquire a pre-contrast CT scan.

    • Following contrast agent injection, acquire a series of post-contrast CT scans at various time points (e.g., immediately after injection, 5 min, 30 min, 1 hr, 4 hr, 24 hr).

    • Typical CT Scanner Parameters:

      • Tube Voltage: 80-140 kVp[1][5]

      • Tube Current: As required for adequate signal-to-noise ratio

      • Slice Thickness: 0.5 - 1.0 mm

  • Image Analysis:

    • Draw regions of interest (ROIs) in specific organs (e.g., aorta, liver, spleen, kidneys) on the CT images.

    • Measure the mean Hounsfield Unit (HU) values within each ROI at each time point.

    • Calculate the contrast enhancement as the difference between the post-contrast and pre-contrast HU values.

Biodistribution Study

This protocol details the quantification of contrast agent accumulation in various organs.

  • Animal Groups and Injection:

    • Divide mice into groups for each contrast agent and each time point.

    • Inject this compound or gold nanoparticles as described in the in vivo imaging protocol.

  • Tissue Harvesting:

    • At predetermined time points (e.g., 1 hr, 4 hr, 24 hr, 48 hr), euthanize the mice.

    • Perfuse the animals with saline to remove blood from the organs.

    • Carefully dissect and weigh major organs (e.g., liver, spleen, kidneys, lungs, heart, brain).

  • Quantification of Contrast Agent:

    • This compound: Homogenize the tissues and determine the iodine concentration using methods such as X-ray fluorescence or inductively coupled plasma mass spectrometry (ICP-MS).

    • Gold Nanoparticles: Digest the tissues using aqua regia and quantify the gold content using ICP-MS.

  • Data Analysis:

    • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

Visualizing the Processes

To better understand the experimental workflows and the fundamental differences between these contrast agents, the following diagrams are provided.

Experimental_Workflow cluster_Preparation Preparation cluster_InVivo In Vivo Experiment cluster_Analysis Analysis AuNP_Synth Gold Nanoparticle Synthesis PEGylation Surface Functionalization (PEGylation) AuNP_Synth->PEGylation Injection Intravenous Injection PEGylation->Injection Iopamidol_Prep This compound Solution Prep Iopamidol_Prep->Injection Animal_Model Animal Model (e.g., Mouse) Animal_Model->Injection CT_Imaging CT Imaging Injection->CT_Imaging Biodistribution Biodistribution Study Injection->Biodistribution Data_Analysis Data Analysis CT_Imaging->Data_Analysis Biodistribution->Data_Analysis

Caption: Experimental workflow for comparing this compound and gold nanoparticles.

Signaling_Pathway_Comparison cluster_this compound This compound cluster_AuNP Gold Nanoparticles Iopa_Inject IV Injection Iopa_Dist Extracellular Fluid Distribution Iopa_Inject->Iopa_Dist Iopa_Clear Rapid Renal Clearance Iopa_Dist->Iopa_Clear AuNP_Inject IV Injection AuNP_Circ Prolonged Blood Circulation AuNP_Inject->AuNP_Circ AuNP_Accum RES Accumulation (Liver, Spleen) AuNP_Circ->AuNP_Accum AuNP_Target Potential Tumor Targeting (EPR) AuNP_Circ->AuNP_Target

Caption: Pharmacokinetic pathways of this compound and gold nanoparticles.

Logical_Relationship cluster_Properties Key Properties Contrast_Agent In Vivo CT Contrast Agent This compound This compound Contrast_Agent->this compound AuNPs Gold Nanoparticles Contrast_Agent->AuNPs Short_HalfLife Short Half-Life This compound->Short_HalfLife Renal_Clearance Renal Clearance This compound->Renal_Clearance Long_HalfLife Long Half-Life AuNPs->Long_HalfLife RES_Uptake RES Uptake AuNPs->RES_Uptake Targeting Tunable Targeting AuNPs->Targeting High_Z High Atomic Number (Z) AuNPs->High_Z

Caption: Logical relationship of key properties of contrast agents.

Conclusion

Gold nanoparticles present a promising alternative to traditional iodinated contrast agents like this compound for in vivo CT imaging. Their superior X-ray attenuation, excellent biocompatibility, and the potential for prolonged circulation and targeted delivery offer significant advantages, particularly for applications in oncology and vascular imaging. While this compound remains a clinically established and effective contrast agent for a wide range of diagnostic procedures due to its rapid clearance, the unique properties of gold nanoparticles open up new avenues for advanced diagnostic and theranostic applications. Further head-to-head comparative studies under standardized conditions are warranted to fully elucidate the relative merits of these two classes of contrast agents for specific clinical and research applications.

References

Cross-validation of Iopamidol quantification methods in tissue samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of Iopamidol in tissue samples. Ensuring accurate measurement of this non-ionic, water-soluble radiographic contrast agent in biological matrices is critical for pharmacokinetic studies, biodistribution analysis, and toxicological assessments in drug development. This document outlines and compares the most common analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS)—offering insights into their performance, alongside detailed experimental protocols. While Enzyme-Linked Immunosorbent Assay (ELISA) is a common quantification technique for biomolecules, a specific commercially available ELISA kit for this compound for use in tissue samples was not identified during the literature review.

Comparative Analysis of Analytical Methods

The selection of an analytical method for this compound quantification in tissue is contingent on the specific requirements of the study, such as the need for high sensitivity, sample throughput, and the complexity of the tissue matrix. HPLC-UV represents a robust and widely accessible method suitable for routine analysis, while LC-MS/MS offers superior sensitivity and selectivity, making it the gold standard for trace-level quantification and complex biological samples.

Table 1: Comparison of Quantitative Performance Parameters for this compound Quantification

ParameterHPLC-UVLC-MS/MSELISA
Limit of Detection (LOD) Higher (typically µg/mL range)Lower (can reach ng/L or ppt (B1677978) levels in water)[1]Not Available
Limit of Quantification (LOQ) Higher (typically µg/mL range)Lower (typically low ng/mL range)[2][3]Not Available
Linearity Good over a narrower rangeExcellent over a wide dynamic rangeTypically sigmoidal, linear over a defined range
Accuracy GoodExcellentGood to Excellent
Precision (%RSD) < 15%< 15%< 20%
Recovery Generally 80-120%Generally 80-120%[2]Generally 80-120%
Specificity Moderate, susceptible to interference from matrix componentsHigh, based on mass-to-charge ratioHigh, based on antibody-antigen binding
Throughput ModerateHigh, especially with modern systemsHigh
Cost LowerHigherModerate

Note: Quantitative values can vary significantly based on the tissue matrix, sample preparation method, and specific instrumentation. Data for tissue samples is limited in publicly available literature; some values are inferred from studies in other matrices like water or plasma.

Experimental Workflows and Signaling Pathways

The general workflow for quantifying this compound from tissue samples involves several key steps from sample collection to data analysis. The complexity of the sample preparation is highly dependent on the chosen analytical method.

This compound Quantification Workflow cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_elisa Immunoassay (Hypothetical) Tissue_Sample Tissue Sample Collection Homogenization Homogenization Tissue_Sample->Homogenization Extraction Extraction (e.g., Protein Precipitation, SPE) Homogenization->Extraction LC_Separation Chromatographic Separation (HPLC or LC-MS/MS) Extraction->LC_Separation ELISA_Plate ELISA Plate (Coated with Anti-Iopamidol Ab) Extraction->ELISA_Plate Detection Detection (UV or MS/MS) LC_Separation->Detection Quantification Quantification Detection->Quantification Incubation Sample Incubation ELISA_Plate->Incubation Detection_Ab Enzyme-linked Detection Ab Incubation->Detection_Ab Substrate Substrate Addition Detection_Ab->Substrate Colorimetric_Reading Colorimetric Reading Substrate->Colorimetric_Reading

General workflow for this compound quantification from tissue samples.

Experimental Protocols

Below are representative protocols for the quantification of this compound in tissue samples using HPLC-UV and LC-MS/MS.

Tissue Sample Preparation (General Protocol)
  • Homogenization: Accurately weigh a portion of the frozen tissue sample. Add a cold homogenization buffer (e.g., phosphate-buffered saline) at a specific ratio (e.g., 1:3 w/v). Homogenize the tissue on ice using a mechanical homogenizer until a uniform suspension is achieved.

  • Protein Precipitation: To an aliquot of the tissue homogenate, add a cold protein precipitation solvent, such as acetonitrile (B52724) or methanol (B129727) (typically in a 3:1 solvent-to-homogenate ratio). Vortex the mixture vigorously for 1-2 minutes.

  • Centrifugation: Centrifuge the mixture at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing this compound and transfer it to a clean tube.

  • Evaporation and Reconstitution (Optional, for increased concentration): The supernatant can be evaporated to dryness under a gentle stream of nitrogen. The residue is then reconstituted in a specific volume of the mobile phase used for the chromatographic analysis.

  • Filtration: Filter the final sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection into the chromatography system.

HPLC-UV Method

This protocol outlines a representative reversed-phase HPLC method for the quantification of this compound.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A gradient or isocratic mixture of water and methanol or acetonitrile.[4]

    • Flow Rate: 1.0 mL/min.[4]

    • Column Temperature: 20-30°C.[4]

    • Detection: UV at 240 nm.[5]

    • Injection Volume: 20 µL.[5]

  • Preparation of Solutions:

    • Standard Solution: Prepare a stock solution of this compound reference standard in the mobile phase at a known concentration. Prepare a series of working standards by serial dilution to construct a calibration curve.

    • Sample Solution: Process the tissue sample as described in the general preparation protocol. The final extract serves as the sample solution.

LC-MS/MS Method

This method provides higher sensitivity and selectivity for the quantification of this compound.

  • Chromatographic Conditions:

    • Column: A high-efficiency reversed-phase column suitable for MS detection (e.g., C18, 50-100 mm x 2.1 mm, <2 µm particle size).

    • Mobile Phase: A gradient of an aqueous phase with a modifier (e.g., 0.1% formic acid) and an organic phase (e.g., methanol or acetonitrile).

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Column Temperature: 30-40°C.

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray Ionization (ESI) in positive or negative mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor/product ion transitions for this compound.

    • Internal Standard: A stable isotope-labeled this compound (e.g., this compound-d8) is recommended for the most accurate quantification.[2]

  • Preparation of Solutions:

    • Standard and Sample Solutions: Prepare as described for the HPLC-UV method, adding the internal standard to all standards and samples at a fixed concentration early in the sample preparation process.

Logical Relationships in Method Selection

The choice between HPLC-UV and LC-MS/MS depends on a balance of sensitivity requirements, cost, and the complexity of the research question.

Method Selection Logic Start Start: Need to Quantify This compound in Tissue High_Sensitivity High Sensitivity Required? Start->High_Sensitivity Complex_Matrix Complex Tissue Matrix? High_Sensitivity->Complex_Matrix No LCMS Use LC-MS/MS High_Sensitivity->LCMS Yes Budget High Budget/ Instrument Access? Complex_Matrix->Budget No Complex_Matrix->LCMS Yes Budget->LCMS Yes HPLC Use HPLC-UV Budget->HPLC No

Decision tree for selecting a suitable analytical method.

References

Assessing the Impact of Iopamidol on Cell Viability and Function In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro effects of Iopamidol (B1672082), a widely used non-ionic, low-osmolar iodinated contrast agent, on cell viability and function. For a comprehensive assessment, its performance is compared with two other common contrast media alternatives: Iohexol (non-ionic, low-osmolar) and Iodixanol (non-ionic, iso-osmolar). This document synthesizes experimental data from multiple studies, presents detailed experimental protocols for key assays, and visualizes relevant biological pathways and workflows to aid in the understanding of the cellular impact of these agents.

Comparative Analysis of Cell Viability and Cytotoxicity

The in vitro toxicity of iodinated contrast media is a critical factor in preclinical safety assessment. The following tables summarize quantitative data from studies evaluating the effects of this compound and its alternatives on various cell lines, primarily focusing on renal and endothelial cells, which are key targets of potential toxicity in clinical use.

Table 1: Effect of Iodinated Contrast Media on Renal Proximal Tubule Cell Viability (MTT Assay)

Contrast MediumCell LineConcentration (mg I/mL)Incubation Time (hours)Cell Viability (% of Control)
This compound LLC-PK12524~80%
5024~60%
7524~45%
1002439%
Iohexol NRK-52E15024Significantly decreased
Iodixanol LLC-PK11002431%
HK-2Not specifiedNot specifiedReduced cell viability

Table 2: Comparative Cytotoxicity in Human Endothelial Cells (Chromium-51 Release Assay)

Contrast MediumCell LineIncubation Time (hours)Relative Cytotoxicity Ranking (Highest to Lowest)
Sodium/meglumine diatrizoateHUVEC241
Meglumine metrizoateHUVEC242
IoxaglateHUVEC243
This compound HUVEC244
MetrizamideHUVEC245
Iohexol HUVEC246

HUVEC: Human Umbilical Vein Endothelial Cells

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are detailed protocols for the key assays cited in the assessment of this compound's in vitro effects.

MTT Cell Viability Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell adherence.[1]

  • Treatment: Expose the cells to various concentrations of this compound, Iohexol, or Iodixanol for the desired incubation period (e.g., 24 hours). Include untreated cells as a negative control.

  • MTT Addition: After incubation, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[2]

  • Incubation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C and 5% CO₂.[3]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide, 2% glacial acetic acid, and 16% SDS) to each well to dissolve the formazan (B1609692) crystals.[1][4]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[3]

LDH Cytotoxicity Assay

This assay quantifies lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture medium.

  • Cell Culture and Treatment: Seed cells in a 96-well plate and treat with different concentrations of the contrast media, as described for the MTT assay. Include wells with untreated cells (spontaneous LDH release) and cells treated with a lysis buffer (maximum LDH release).

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 10 minutes. Carefully transfer the cell-free supernatant to a new optically clear 96-well plate.

  • Reaction Mixture Preparation: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically includes a substrate mix and an assay buffer.

  • Incubation: Add the reaction mixture to each well containing the supernatant and incubate for up to 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add a stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Calculation: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = [(Sample Absorbance - Spontaneous Release Absorbance) / (Maximum Release Absorbance - Spontaneous Release Absorbance)] * 100.

Annexin V-FITC Apoptosis Assay

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

  • Cell Treatment: Treat cells with the contrast agents for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then wash with serum-containing media.

  • Cell Staining: Resuspend 1-5 x 10⁵ cells in 500 µL of 1x Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.[5]

  • Incubation: Incubate the cells at room temperature for 15 minutes in the dark.[5]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. FITC-positive, PI-negative cells are considered early apoptotic, while FITC-positive, PI-positive cells are in late apoptosis or necrosis.

Visualizing Cellular Mechanisms and Workflows

To provide a clearer understanding of the experimental processes and the molecular pathways affected by this compound, the following diagrams have been generated using Graphviz.

Experimental_Workflow_for_Cell_Viability_Assessment cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate incubation_24h Incubate for 24h cell_seeding->incubation_24h add_contrast_media Add this compound / Alternatives incubation_24h->add_contrast_media incubation_treatment Incubate for Defined Period add_contrast_media->incubation_treatment mtt_assay MTT Assay incubation_treatment->mtt_assay ldh_assay LDH Assay incubation_treatment->ldh_assay apoptosis_assay Apoptosis Assay incubation_treatment->apoptosis_assay read_absorbance Measure Absorbance / Fluorescence mtt_assay->read_absorbance ldh_assay->read_absorbance apoptosis_assay->read_absorbance Flow Cytometry calculate_viability Calculate % Viability / Cytotoxicity read_absorbance->calculate_viability

Caption: Experimental workflow for in vitro assessment of contrast media.

Iopamidol_Induced_Mitochondrial_Dysfunction cluster_mitochondria Mitochondrial Effects cluster_apoptosis Apoptotic Pathway This compound This compound Exposure Mito_Damage Mitochondrial Damage This compound->Mito_Damage ATP_Depletion ATP Depletion Mito_Damage->ATP_Depletion ROS_Increase Increased ROS and Mitochondrial Superoxide Mito_Damage->ROS_Increase MMP_Reduction Reduced Mitochondrial Membrane Potential Mito_Damage->MMP_Reduction Mito_Fission Mitochondrial Fission Mito_Damage->Mito_Fission Bax_Increase Increased Bax Expression ROS_Increase->Bax_Increase Bcl2_Decrease Decreased Bcl-2 Expression ROS_Increase->Bcl2_Decrease Caspase3_Activation Caspase-3 Activation Bax_Increase->Caspase3_Activation Bcl2_Decrease->Caspase3_Activation Apoptosis Apoptosis Caspase3_Activation->Apoptosis

Caption: this compound-induced mitochondrial dysfunction and apoptosis pathway.

Conclusion

The in vitro evidence suggests that this compound, like other iodinated contrast media, can induce concentration-dependent effects on cell viability and function. Studies on renal tubular and endothelial cells indicate that this compound can lead to mitochondrial dysfunction, characterized by ATP depletion, increased reactive oxygen species (ROS) production, and changes in mitochondrial morphology.[2][3][6] This mitochondrial stress appears to be a key upstream event leading to the activation of the intrinsic apoptotic pathway, involving changes in the expression of Bcl-2 family proteins and subsequent activation of executioner caspases like caspase-3.

In comparative studies, non-ionic, low-osmolar agents like this compound and Iohexol generally exhibit lower cytotoxicity than older ionic, high-osmolar agents. However, subtle differences between the low-osmolar and iso-osmolar agents exist, with some studies suggesting a more favorable profile for iso-osmolar agents like Iodixanol in certain contexts. The choice of contrast medium for specific applications should consider these in vitro findings in conjunction with in vivo and clinical data. The experimental protocols and workflows provided in this guide offer a framework for the continued investigation and comparison of the cellular effects of this compound and other contrast agents.

References

A Comparative Analysis of Iopamidol and Other Iodinated Contrast Agents in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Iopamidol (B1672082) with other iodinated contrast agents, focusing on their performance and safety profiles in preclinical animal models. The information is curated from a range of experimental studies to support researchers and professionals in drug development and selection.

Performance and Safety Profiles: A Tabular Comparison

The following tables summarize key quantitative data from comparative studies, offering a clear overview of the relative performance of this compound against other commonly used iodinated contrast agents.

Table 1: General and Systemic Toxicity

Contrast AgentAnimal ModelKey FindingsReference
This compound Mice, Rats, RabbitsSuperior tolerance in most tests compared to Ioversol (B29796).[1]
Ioversol Mice, Rats, RabbitsDespite higher hydrophilicity, did not show improved tolerance compared to this compound.[1]
Iomeprol Rodents (mice, rats, guinea-pigs), Non-rodents (rabbits, dogs)Acute toxicity was comparable to other nonionic contrast media. Well-tolerated in daily dosing for 4 weeks.[2]

Table 2: Neurotoxicity

Contrast AgentAnimal ModelAdministrationKey FindingsReference
This compound RatsIntracisternalNo deaths up to a dose of 1000 mg I/kg. Caused convulsions, apnea, dyspnea, chewing, and hypoactivity.[3]
Iohexol RatsIntracisternalNo deaths up to a dose of 1000 mg I/kg. Caused similar signs of toxicity to this compound.[3]
Ioversol RatsIntracisternalNo deaths up to a dose of 1000 mg I/kg. Caused similar signs of toxicity to this compound.[3]
Iopromide RatsIntracisternalAcute median lethal dose (LD50) of 122 mg I/kg. Showed greater toxicity to the central nervous system, which is inversely related to its lower hydrophilicity.[3]
This compound DogsCisternal InjectionCaused mild to severe patchy hemorrhagic leptomeningitis at 24 hours, similar to Metrizamide. Revealed a neutrophilic response in CSF. Minimal neurotoxicologic effect overall.[4]
Metrizamide DogsCisternal InjectionCaused similar pathological changes to this compound at 24 hours. Revealed a mononuclear response in CSF.[4]

Table 3: Cardiovascular Effects

Contrast AgentAnimal ModelKey FindingsReference
This compound DogsLess alteration in plasma osmolality and subsequent myocardial dehydration compared to Diatrizoate. Reduced heart rate.[5]
Diatrizoate DogsConsiderably greater alteration in plasma osmolality and myocardial dehydration, leading to decreased left ventricular compliance and performance. Reduced heart rate.[5]
This compound DogsHad less toxic effects on hemodynamic and electrocardiographic parameters compared to Diatrizoate.[6]
Ioxaglate DogsSimilar, less toxic effects compared to Diatrizoate.[6]
This compound RabbitsProduced less severe hemodynamic effects compared to other contrast media. The effect on peripheral vascular resistance was significantly lower than that of Metrizamide.[7]

Table 4: Renal Toxicity

Contrast AgentAnimal ModelKey FindingsReference
This compound Rabbit Renal Proximal Tubule Cells (in vitro)Less toxic than Diatrizoate, especially under hypoxic conditions. Had less of a detrimental effect on renal tubule potassium content and respiratory rates.[8]
Diatrizoate Rabbit Renal Proximal Tubule Cells (in vitro)More toxic than this compound, with the difference enhanced by hypoxia.[8]

Experimental Methodologies

Understanding the experimental context is crucial for interpreting the comparative data. Below are summaries of the methodologies employed in the cited studies.

Neurotoxicity Assessment in Rats
  • Objective: To evaluate the neurotoxicity of non-ionic X-ray contrast media based on their hydrophilicity.[3]

  • Animal Model: Ether-anesthetized male Sprague-Dawley rats.[3]

  • Procedure:

    • The contrast agents (Ioversol, Iopromide, Iohexol, and this compound) were administered via intracisternal injection.[3]

    • Animals were observed for signs of toxicity, including convulsions, apnea, dyspnea, and hypoactivity.[3]

    • The median lethal dose (LD50) was determined for Iopromide. For the other agents, the maximum dose tested without mortality was reported.[3]

  • Agents Compared: this compound, Iohexol, Ioversol, Iopromide.[3]

Cardiovascular Effects in Dogs
  • Objective: To investigate the direct cardiac effects of an ionic versus a non-ionic contrast medium.[5]

  • Animal Model: 19 vagotomized dogs with an "in situ" heart-lung preparation.[5]

  • Procedure:

    • The ionic contrast agent Diatrizoate and the non-ionic agent this compound were administered.

    • Plasma osmolality and myocardial dehydration were measured.[5]

    • Left ventricular compliance, cardiac performance, and heart rate were monitored.[5]

  • Agents Compared: this compound, Diatrizoate.[5]

In Vitro Renal Toxicity in Rabbit Renal Tubules
  • Objective: To compare the toxicity of a non-ionic and an ionic contrast agent on renal proximal tubule cells.[8]

  • Model: Suspensions of enriched rabbit renal proximal tubule segments.[8]

  • Procedure:

    • Tubule suspensions were exposed to 10 mM or 25 mM of this compound or Diatrizoate for 82.5 minutes.[8]

    • A subset of experiments included a period of hypoxia (22.5 or 30 minutes).[8]

    • Cell viability was assessed by measuring basal and uncoupled respiratory rates, tubule cell potassium and calcium levels, and ATP content.[8]

  • Agents Compared: this compound, Diatrizoate.[8]

Visualizing Experimental Processes

To further clarify the experimental designs, the following diagrams illustrate the typical workflows.

Experimental_Workflow_Neurotoxicity cluster_setup Animal Preparation cluster_procedure Experimental Procedure cluster_agents Contrast Agents Tested Animal_Model Sprague-Dawley Rats Anesthesia Ether Anesthesia Animal_Model->Anesthesia Injection Intracisternal Injection of Contrast Agent Anesthesia->Injection Observation Monitor for Toxicity Signs Injection->Observation Endpoint Determine LD50 or Max Tolerated Dose Observation->Endpoint This compound This compound This compound->Injection Iohexol Iohexol Iohexol->Injection Ioversol Ioversol Ioversol->Injection Iopromide Iopromide Iopromide->Injection

Caption: Workflow for Comparative Neurotoxicity Study in Rats.

Experimental_Workflow_Cardiovascular cluster_setup Model Preparation cluster_procedure Experimental Protocol cluster_agents Contrast Agents Animal_Model Vagotomized Dogs Preparation In Situ Heart-Lung Preparation Animal_Model->Preparation Administration Administer Contrast Agent Preparation->Administration Measurements Measure Hemodynamic and Cardiac Parameters Administration->Measurements This compound This compound (Non-ionic) This compound->Administration Diatrizoate Diatrizoate (Ionic) Diatrizoate->Administration

Caption: Workflow for Comparative Cardiovascular Effects Study in Dogs.

Conclusion

The preclinical data from animal models consistently demonstrate that this compound, a non-ionic iodinated contrast agent, generally exhibits a favorable safety profile compared to ionic agents like Diatrizoate, particularly concerning cardiovascular and renal toxicity.[5][8] In neurotoxicity studies, while showing some effects at high doses, it was found to be significantly less toxic than less hydrophilic agents like Iopromide.[3] When compared to other non-ionic agents such as Ioversol and Iohexol, the differences in tolerance and toxicity are often less pronounced, though some studies suggest a superior profile for this compound.[1]

This comparative analysis underscores the importance of considering the specific physicochemical properties of iodinated contrast agents, such as osmolality and hydrophilicity, in predicting their potential for adverse effects. For researchers and drug development professionals, these findings can guide the selection of appropriate contrast agents for preclinical imaging studies and inform the development of newer, even safer agents.

References

Validating the clearance rate of Iopamidol in different rodent strains

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the renal clearance of compounds is crucial for assessing potential nephrotoxicity and pharmacokinetic profiles. Iopamidol, a non-ionic, low-osmolar contrast agent, is frequently utilized as a marker for Glomerular Filtration Rate (GFR), a key indicator of renal function. This guide provides a comparative overview of this compound clearance rates in different rodent strains, supported by experimental data and detailed protocols.

Overview of this compound Clearance

This compound is primarily eliminated from the body through glomerular filtration in the kidneys.[1] Its clearance rate is therefore a direct measure of GFR. Variations in renal physiology and metabolism among different rodent strains can lead to significant differences in the clearance of this compound, impacting the interpretation of experimental results.

Comparative Clearance Data

Direct comparative studies on this compound clearance across multiple rodent strains are limited. However, data from individual studies and research on the closely related non-ionic contrast agent, Iohexol, can provide valuable insights. Iohexol and this compound exhibit similar pharmacokinetic properties, making Iohexol clearance a reasonable surrogate for comparative purposes.[2][3][4]

Below is a summary of GFR values, representing the clearance rates of this compound and Iohexol, in various rodent strains.

Rodent StrainCompoundClearance Rate (ml/min/100g)Reference
Wistar RatsThis compound~1.17 ± 0.17[5]
Lewis Rats (Male)Iohexol0.99 ± 0.27[6]
Sprague-Dawley Rats (Female)IohexolNot specified, but method validated[6]
Wistar Rats (Male, Control)Iohexol0.780[7][8]
C57BL/6 Mice (Male)Iohexol3.51 ± 0.75 (blood) / 3.53 ± 0.72 (DBS)[9]
C57BL/6 Mice (Female)Iohexol1.84 ± 1.01 (blood) / 1.89 ± 1.00 (DBS)[9]
C57BL/6 Mice (Mixed)Iohexol2.23 ± 0.64[10]

Note: The clearance rate for Wistar rats with this compound was calculated from the provided data of 11.7 ± 1.7 mL/10 min for a presumed average body weight.[5] DBS refers to Dried Blood Spot sampling.[9]

Experimental Protocols

The following are detailed methodologies for determining the clearance rate of this compound and Iohexol in rodents, based on published studies.

This compound Clearance Measurement in Wistar Rats[5]
  • Animal Model: Male Wistar rats.

  • Anesthesia: Inactin-thiobutabarbital (100 mg/kg i.p.).

  • Surgical Preparation:

    • Tracheostomy to ensure a clear airway.

    • Catheterization of the jugular vein for infusion.

    • Catheterization of the carotid artery for blood pressure monitoring and blood sampling.

    • Catheterization of the bladder for urine collection.

  • Infusion: A continuous intravenous infusion of 2% creatinine (B1669602) in saline at a rate of 1.2 ml/h/100g body weight is administered to measure GFR.

  • This compound Administration: A single intra-arterial injection of this compound (370 mg iodine/mL) is administered.

  • Sample Collection:

    • Urine is collected in 10-minute intervals.

    • Arterial blood samples are taken at the midpoint of each urine collection period.

  • Analysis:

    • Creatinine concentrations in plasma and urine are determined to calculate GFR (creatinine clearance).

    • This compound concentrations can be measured using high-performance liquid chromatography (HPLC).

Iohexol Plasma Clearance Measurement in Conscious Rats (Lewis and Sprague-Dawley)[6]
  • Animal Model: Male and female Lewis and Sprague-Dawley rats.

  • Iohexol Administration: A single intravenous injection of Iohexol (129.4 mg).

  • Sample Collection: Blood samples are collected at 4 selected time points without the need for anesthesia or catheterization, typically via tail vein sampling.

  • Analysis:

    • Iohexol concentrations in blood or plasma are measured by HPLC.

    • GFR is calculated using a one-compartment model with a correction factor to align with the reference two-compartment model. The formula used is: GFR = (Dose / AUC) * CF, where AUC is the area under the curve and CF is the correction factor.

Iohexol Plasma Clearance in Conscious C57BL/6 Mice[9][10]
  • Animal Model: Male and female C57BL/6 mice.

  • Iohexol Administration: An intravenous injection of Iohexol (6.47 mg) into the tail vein.

  • Sample Collection: Tail tip blood samples are collected at multiple time points (e.g., 1, 3, 7, 10, 15, 35, 55, and 75 minutes).[10]

  • Analysis:

    • Iohexol plasma concentrations are determined.

    • Clearance is calculated using a two-compartment model for the reference method or a simplified one-compartment model using the later time points. A correction factor is applied to the one-compartment model result to improve accuracy.

Visualizing Experimental Workflows

To better illustrate the experimental processes, the following diagrams were created using the DOT language.

G cluster_prep Animal Preparation cluster_exp Experimental Procedure cluster_analysis Data Analysis Animal Rodent Model (Rat or Mouse) Anesthesia Anesthesia (if required) Animal->Anesthesia Catheterization Catheterization (Venous, Arterial, Bladder) Anesthesia->Catheterization Injection IV Injection of this compound/Iohexol Catheterization->Injection Sampling Blood/Urine Sampling (Timed Intervals) Injection->Sampling HPLC HPLC Analysis of Samples Sampling->HPLC PK_Model Pharmacokinetic Modeling (1 or 2 Compartment) HPLC->PK_Model Clearance_Calc Clearance Rate Calculation PK_Model->Clearance_Calc

General workflow for this compound/Iohexol clearance measurement.

G cluster_pathway This compound Clearance Signaling Pathway IV_Admin Intravenous Administration Bloodstream Distribution in Bloodstream IV_Admin->Bloodstream Rapid Kidney Transport to Kidneys Bloodstream->Kidney Glomerulus Glomerular Filtration Kidney->Glomerulus Tubules Passage through Renal Tubules (Minimal Secretion/Reabsorption) Glomerulus->Tubules Urine Excretion in Urine Tubules->Urine Elimination

References

A Comparative Analysis of the Nephrotoxicity of Iopamidol and Alternative Contrast Media in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the nephrotoxicity associated with Iopamidol (B1672082), a widely used non-ionic, low-osmolar contrast medium, and other contrast agents. The following sections present a synthesis of available experimental data, detailed methodologies for key experiments, and visualizations of the implicated biological pathways to aid in research and development.

Comparative Nephrotoxicity Data

While direct comparative studies of this compound's nephrotoxicity in mice are limited in publicly available literature, data from other animal models and human clinical trials provide valuable insights. The following tables summarize key findings on renal function markers following the administration of this compound and other commonly used contrast agents.

Table 1: Comparison of Renal Function Markers in a Rat Model of Contrast-Induced Nephropathy

Contrast MediumPeak Urine Viscosity (mm²/s)Change in Glomerular Filtration Rate (GFR)Diuretic Effect (Cumulative Urine Volume)
This compound 2.2 ± 0.3Unaffected2.24 ± 0.08 mL
Iodixanol (B1672021) 32.2 ± 7.1Transient 50% drop1.35 ± 0.10 mL

Data extracted from a study in non-hydrated rats.[1]

Table 2: Comparison of Renal Function Markers in Human Clinical Trials

Contrast MediumComparatorKey Findings
This compound DiatrizoateThis compound showed lower nephrotoxicity, as indicated by lower urinary enzyme excretion.[2] In high-risk patients, this compound resulted in a smaller increase in serum creatinine (B1669602) compared to Diatrizoate.[3]
This compound Iothalamate and DiatrizoateThe nephrotoxicity of this compound appeared equivalent to that of Diatrizoate and Iothalamate based on urinary N-acetyl-beta-glucosaminidase assays.[4]
This compound Iohexol (B1672079)In low-risk outpatients, the difference in the mean change of serum creatinine between this compound and Iohexol was not clinically significant.[5]
This compound IodixanolNo significant difference was observed in the peak increase in serum creatinine or the risk of contrast-induced nephropathy between this compound and Iodixanol in patients with chronic kidney disease and diabetes.[6]

Experimental Protocols

The following are detailed methodologies for inducing and assessing contrast-induced nephrotoxicity in animal models, synthesized from various research studies.

Animal Model and Induction of Contrast-Induced Acute Kidney Injury (CI-AKI)
  • Animal Species: Male C57BL/6 mice are a commonly used strain for studying renal injury.

  • Pre-disposing Conditions: To increase the susceptibility of mice to CI-AKI, a combination of unilateral nephrectomy (surgical removal of one kidney) and dehydration is often employed. Dehydration is typically achieved by water deprivation for a specified period (e.g., 24 hours) prior to contrast medium administration.

  • Induction of CI-AKI: Following the pre-disposing procedures, a single intravenous injection of the contrast medium is administered. Dosages can vary, but a common approach is to use a dose equivalent to what is used in clinical practice, adjusted for the animal's body weight.

Assessment of Renal Function
  • Serum Markers: Blood samples are collected at baseline and at various time points (e.g., 24, 48, and 72 hours) after contrast medium injection. Serum creatinine (SCr) and blood urea (B33335) nitrogen (BUN) levels are measured as key indicators of glomerular filtration rate and overall renal function.

  • Urine Markers: Urine can be collected to measure specific markers of tubular injury, such as N-acetyl-β-D-glucosaminidase (NAG) and kidney injury molecule-1 (KIM-1).

  • Histopathology: At the end of the experiment, kidneys are harvested, fixed in formalin, and embedded in paraffin. Sections are then stained with Hematoxylin and Eosin (H&E) to assess for morphological changes, such as tubular necrosis, vacuolization, and cast formation.

Evaluation of Molecular Mechanisms
  • Oxidative Stress Markers: Kidney tissue homogenates can be analyzed for markers of oxidative stress, including malondialdehyde (MDA) levels (an indicator of lipid peroxidation) and the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD).

  • Apoptosis Assessment: Apoptosis in renal tubular cells can be detected using techniques such as the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay on kidney tissue sections. The expression of apoptosis-related proteins, such as Bax and Bcl-2, can be quantified by Western blotting or immunohistochemistry.

Signaling Pathways and Experimental Workflows

Experimental Workflow for Comparative Nephrotoxicity Study

G cluster_0 Animal Preparation cluster_1 Contrast Media Administration cluster_2 Data Collection & Analysis animal_model Select Mouse Strain (e.g., C57BL/6) unilateral_nephrectomy Unilateral Nephrectomy animal_model->unilateral_nephrectomy dehydration Dehydration (24h water deprivation) unilateral_nephrectomy->dehydration grouping Divide into Groups: - Control (Saline) - this compound - Comparator CM dehydration->grouping injection Intravenous Injection grouping->injection blood_sampling Blood Sampling (0, 24, 48, 72h) injection->blood_sampling urine_collection Urine Collection injection->urine_collection kidney_harvesting Kidney Harvesting injection->kidney_harvesting serum_analysis Serum Analysis (SCr, BUN) blood_sampling->serum_analysis urine_analysis Urine Analysis (NAG, KIM-1) urine_collection->urine_analysis histopathology Histopathology (H&E, TUNEL) kidney_harvesting->histopathology molecular_analysis Molecular Analysis (Oxidative Stress, Apoptosis Markers) kidney_harvesting->molecular_analysis

Caption: Experimental workflow for a comparative study of contrast media nephrotoxicity in mice.

Signaling Pathways in this compound-Induced Nephrotoxicity

The nephrotoxicity of contrast media, including this compound, is a multifactorial process involving direct tubular toxicity and renal medullary ischemia. Key molecular events include the induction of oxidative stress and apoptosis in renal tubular cells.

G cluster_0 Direct Tubular Effects & Ischemia cluster_1 Cellular Stress Response cluster_2 Apoptotic Pathway Activation This compound This compound Administration Direct_Toxicity Direct Cytotoxicity to Renal Tubular Cells This compound->Direct_Toxicity Renal_Ischemia Renal Medullary Ischemia This compound->Renal_Ischemia ROS_Production Increased Reactive Oxygen Species (ROS) Production Direct_Toxicity->ROS_Production Renal_Ischemia->ROS_Production Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS_Production->Mitochondrial_Dysfunction Bax_Upregulation Upregulation of Bax Mitochondrial_Dysfunction->Bax_Upregulation Bcl2_Downregulation Downregulation of Bcl-2 Mitochondrial_Dysfunction->Bcl2_Downregulation Caspase_Activation Caspase Activation Bax_Upregulation->Caspase_Activation Bcl2_Downregulation->Caspase_Activation Apoptosis Renal Tubular Cell Apoptosis Caspase_Activation->Apoptosis

Caption: Key signaling pathways involved in this compound-induced renal tubular cell apoptosis.

References

A Comparative Guide to Iopamidol-Based Tumor pH Measurement and Microelectrode Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate measurement of the tumor microenvironment's extracellular pH (pHe) is critical for understanding tumor progression, metabolism, and therapeutic response. This guide provides a detailed comparison of a non-invasive imaging technique, Iopamidol-based Chemical Exchange Saturation Transfer (CEST) MRI, with the invasive gold standard, pH microelectrodes, for in vivo tumor pHe measurement.

This comparison synthesizes experimental data from multiple studies to offer a comprehensive overview of both methodologies, including their principles, protocols, and performance.

Principle of This compound (B1672082) CEST MRI for pH Measurement

This compound is a clinically approved iodinated contrast agent that possesses amide protons which can be detected by MRI. The exchange rate of these protons with surrounding water molecules is pH-dependent. In the slightly acidic tumor microenvironment, this exchange is more rapid than in normal tissues. CEST MRI measures the reduction in the water signal after selectively saturating these amide protons. By taking the ratio of the CEST effects at two different frequencies corresponding to this compound's two non-equivalent amide protons (4.2 and 5.5 ppm), a ratiometric measurement can be obtained that is largely independent of the agent's concentration and provides a quantitative map of the extracellular pH.[1][2][3]

Comparison of this compound CEST MRI and pH Microelectrodes

FeatureThis compound CEST MRIpH Microelectrodes
Measurement Principle Ratiometric analysis of pH-dependent proton exchange between this compound and water.[3]Potentiometric measurement of H+ ion concentration using an ion-selective electrode.[4][5]
Invasiveness Non-invasive (requires intravenous or intraperitoneal injection of this compound).[6][7]Invasive (requires direct insertion of the electrode into the tumor tissue).[4][8]
Spatial Resolution High, provides pixel-wise pH maps of the entire tumor volume (µm to mm scale).[2][9]Limited to the specific location of the electrode tip. Multiple insertions are needed for spatial mapping.[8]
Temporal Resolution Good, allows for longitudinal monitoring of pH changes over time.[7][10]Provides real-time, continuous measurements at a single point.[11]
Accuracy High, with reported precision of less than 0.1 pH units in vitro and in vivo.[1][12]Considered the "gold standard" for accuracy, with direct calibration against standard buffers.[8]
Limitations Requires administration of a contrast agent, potential for artifacts from fat signals, and lower sensitivity at very low or high pH values.[6][13][14]Limited to accessible tumors, risk of tissue damage, and measurements can be influenced by cellular debris at the electrode tip.[4][5][8]
Typical Application Preclinical and potential clinical research for mapping tumor acidosis, assessing treatment response, and studying tumor metabolism.[6][9][15]Primarily preclinical research for direct validation of other pH measurement techniques and for studies where highly localized, real-time data is crucial.[4]

Experimental Protocols

This compound CEST MRI Protocol for Tumor pH Measurement
  • Animal Preparation: Tumor-bearing mice (e.g., with xenograft or orthotopic tumors) are anesthetized.[9] A catheter is placed for the administration of this compound.[7]

  • This compound Administration: this compound is typically administered intravenously (IV) or intraperitoneally (IP) at a dose of around 4 g I/kg.[7][16]

  • MRI Acquisition:

    • Anatomical reference images (e.g., T2-weighted) are acquired.

    • CEST MRI is performed using a preclinical MRI scanner. A series of images are acquired with a range of saturation frequency offsets.[9][12]

    • Key parameters include the saturation power (e.g., 2.8 μT) and saturation time (e.g., 5 seconds).[12][17]

  • Data Processing:

    • The acquired images are processed to generate a Z-spectrum, which plots the normalized water signal against the saturation frequency offset.[14]

    • The CEST ratio is calculated from the signal intensities at 4.2 ppm and 5.5 ppm.[2]

    • A calibration curve, generated from in vitro this compound solutions at known pH values, is used to convert the CEST ratio into a pH value for each pixel.[9]

    • This results in a quantitative pH map of the tumor.[2]

pH Microelectrode Protocol for In Vivo Tumor Measurement
  • Electrode Calibration: The pH microelectrode is calibrated using standard buffer solutions of known pH (e.g., pH 4, 7, and 10) before in vivo measurements.[8]

  • Animal Preparation: The animal is anesthetized, and the tumor is surgically exposed if it is not superficial.[4]

  • Electrode Insertion: The calibrated microelectrode is carefully inserted into the desired location within the tumor tissue.[4] A reference electrode is placed in contact with the animal's skin or subcutaneous tissue.[4]

  • pH Measurement: The potential difference between the pH microelectrode and the reference electrode is measured using a high-impedance voltmeter. This potential is then converted to a pH value based on the pre-established calibration.[11]

  • Spatial Mapping (Optional): To obtain measurements from different tumor regions, the electrode is retracted and re-inserted at various locations.[8]

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for both this compound CEST MRI and pH microelectrode measurements.

Iopamidol_CEST_MRI_Workflow cluster_animal_prep Animal Preparation cluster_mri MRI Acquisition cluster_processing Data Processing Anesthesia Anesthetize Animal Catheter Place Catheter Anesthesia->Catheter This compound Administer this compound Catheter->this compound CEST Acquire CEST Scans This compound->CEST Anatomical Acquire Anatomical Scan ZSpectrum Generate Z-Spectrum CEST->ZSpectrum Ratio Calculate CEST Ratio ZSpectrum->Ratio Calibration Apply Calibration Curve Ratio->Calibration pHMap Generate pH Map Calibration->pHMap Microelectrode_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_mapping Spatial Mapping (Optional) Calibration Calibrate Microelectrode Insertion Insert Electrodes Calibration->Insertion Anesthesia Anesthetize Animal Exposure Expose Tumor Anesthesia->Exposure Exposure->Insertion Record Record Potential Insertion->Record Convert Convert to pH Record->Convert pHValue Obtain pH Value Convert->pHValue Reposition Reposition Electrode pHValue->Reposition Repeat Repeat Measurement Reposition->Repeat

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Iopamidol in Research Settings

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of Iopamidol, a widely used iodinated contrast agent, is a critical component of laboratory safety and environmental responsibility. Adherence to established procedures is essential to mitigate risks and ensure compliance with regulatory standards. This guide provides a comprehensive overview of the necessary steps for the safe handling and disposal of this compound waste in a laboratory environment.

This compound's persistence in the environment and its potential to form toxic byproducts necessitate stringent disposal protocols. Improper disposal, such as flushing down the drain or mixing with regular trash, is strongly discouraged as it can lead to contamination of water systems.[1][2]

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn to prevent skin and eye contact.[3][4] In case of a spill, the material should be absorbed with an inert substance (e.g., sand or vermiculite), collected, and placed in a designated, sealed container for disposal.[4][5]

Step-by-Step Disposal Protocol

The following is a generalized procedure for the proper disposal of this compound. Researchers must adapt these steps to comply with their institution's specific policies and local, state, and federal regulations.[2][3]

  • Segregation: Do not mix this compound waste with other chemical or biological waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. It should be segregated as a non-hazardous pharmaceutical waste, unless it is mixed with a hazardous substance.

  • Containerization:

    • Unused or Expired this compound: Keep the product in its original container if possible. If not, transfer it to a compatible, leak-proof, and clearly labeled container.

    • Contaminated Materials: Items such as used vials, syringes (without needles), and contaminated labware should be placed in a designated, puncture-resistant container. This container must be clearly labeled as "this compound Waste" or as required by your institution.

  • Labeling: All waste containers must be accurately labeled with the contents ("this compound Waste"), the date, and any other information required by your institution's waste management program.

  • Storage: Store the sealed waste containers in a secure, designated area away from general laboratory traffic. This area should be well-ventilated.

  • Contact Waste Management: Arrange for pickup and disposal through your institution's EHS office or a licensed pharmaceutical waste contractor.[1][5] Do not attempt to dispose of the waste through municipal trash or sewer systems.[1]

Manufacturer Recycling Programs

Several manufacturers of iodinated contrast media have implemented recycling programs. These initiatives offer a sustainable option for managing unused this compound.

ManufacturerProgram Details
GE Healthcare Provides collection containers for unused and uncontaminated iodinated contrast media. The collected material is returned to their facility in Norway for iodine extraction and recycling into new contrast media.[6][7]
Bayer Offers a contrast media recycling program in some regions. They collect residues which are then recycled for non-pharmaceutical applications.[8]

Institutions are encouraged to contact their this compound supplier to inquire about the availability of such programs.

Experimental Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a research setting.

G cluster_start Start: this compound Waste Generated cluster_assessment Waste Assessment cluster_recycling Recycling Pathway cluster_disposal Disposal Pathway start This compound for Disposal (Unused, Expired, or Contaminated) is_recyclable Is it unused and uncontaminated? start->is_recyclable contact_manufacturer Contact Manufacturer for Recycling Program is_recyclable->contact_manufacturer Yes segregate_waste Segregate as Pharmaceutical Waste is_recyclable->segregate_waste No follow_recycling_protocol Follow Manufacturer's Collection Protocol contact_manufacturer->follow_recycling_protocol containerize Place in Labeled, Leak-Proof Container segregate_waste->containerize store_safely Store in Designated Secure Area containerize->store_safely contact_ehs Contact Institutional EHS for Pickup store_safely->contact_ehs disposal_complete Disposal by Licensed Contractor contact_ehs->disposal_complete

Caption: Decision workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Iopamidol

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and personal protective equipment (PPE) for the handling of Iopamidol are critical for ensuring a safe laboratory environment. This guide provides immediate, procedural, and step-by-step instructions for researchers, scientists, and drug development professionals. Adherence to these guidelines is paramount for minimizing exposure risk and ensuring proper disposal.

Personal Protective Equipment (PPE) and Exposure Controls

When handling this compound, a comprehensive approach to personal protection is necessary to prevent contact, inhalation, and ingestion. The following table summarizes the recommended PPE and exposure control measures.

Protection TypeRecommended Equipment and PracticesRationale and Specifications
Eye and Face Protection Chemical safety goggles or a full-face shield.[1][2][3]Standard safety glasses are insufficient. Chemical goggles provide a seal around the eyes to protect against dust and splashes. A face shield may be required for supplementary protection during bulk handling or when there is a significant splash risk.[1]
Skin Protection Chemical-resistant gloves (Nitrile or Natural Rubber) and impervious protective clothing.[2][3][4]For brief contact, gloves with a breakthrough time of greater than 60 minutes are recommended.[1] For prolonged or frequent contact, a glove with a protection class of 5 or higher (breakthrough time > 240 minutes) is advised.[1] Always inspect gloves for integrity before use and wash hands thoroughly after removal.[1][2]
Respiratory Protection Particulate respirator or air-purifying respirator under certain conditions.[1][2][4]A NIOSH-approved particulate respirator should be used when handling the powder form to avoid dust inhalation.[1] In cases of non-routine exposure or where ventilation is inadequate, an air-purifying respirator may be necessary.[4][5][6] A self-contained breathing apparatus (SCBA) should be available for emergencies.[4][6]
Engineering Controls Work in a well-ventilated area. Use of a chemical fume hood is recommended.Ensure adequate ventilation to minimize the concentration of airborne dust or aerosols.[2][3][7] Accessible safety shower and eye wash stations are mandatory.[3]

Operational Plan for Safe Handling

A systematic workflow is essential for the safe handling of this compound from receipt to disposal.

Operational Workflow for Handling this compound prep Preparation - Review SDS - Assemble all necessary PPE - Ensure fume hood is operational handling Handling this compound - Work within a designated area (fume hood) - Avoid generating dust - Use non-sparking tools prep->handling post_handling Post-Handling - Decontaminate work surfaces - Securely seal this compound container handling->post_handling disposal Waste Disposal - Segregate waste - Label waste containers clearly - Follow institutional disposal protocols post_handling->disposal

Figure 1. A step-by-step operational workflow for the safe handling of this compound.

Step 1: Preparation Before handling this compound, thoroughly review the Safety Data Sheet (SDS).[1][2][3][4][5][6][7] Assemble all required PPE as outlined in the table above. Ensure that the chemical fume hood is certified and functioning correctly.

Step 2: Handling All handling of this compound powder should be conducted within a chemical fume hood to minimize inhalation exposure.[7] Avoid actions that could generate dust.[1] Use appropriate tools and handle containers carefully to prevent spills.

Step 3: Post-Handling After handling, decontaminate all surfaces and equipment. Securely seal the this compound container and store it as recommended, typically at -20°C in a dry, well-ventilated area.[1]

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Solid Waste: Unused this compound powder and materials contaminated with the powder (e.g., weigh boats, contaminated gloves, and wipes) should be collected in a designated, clearly labeled hazardous waste container.[1]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not pour this compound solutions down the drain.[4][5]

  • Sharps: Any sharps contaminated with this compound must be disposed of in a designated sharps container.

Disposal Procedures: All waste must be handled in accordance with local, state, and federal regulations.[1] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste pickup and disposal procedures. Ensure all waste containers are securely sealed and properly labeled before collection.

Emergency Procedures: Accidental Exposure

In the event of accidental exposure, immediate action is critical.

Skin Contact:

  • Immediately remove contaminated clothing.[3][7]

  • Wash the affected skin area thoroughly with soap and plenty of water.[3]

  • Seek medical attention if irritation develops or persists.[5][6]

Eye Contact:

  • Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open.[3][7]

  • Remove contact lenses if present and easy to do so.[1][3]

  • Seek immediate medical attention.[3][7]

Inhalation:

  • Move the individual to fresh air immediately.[6][7]

  • If breathing is difficult, provide respiratory support.[6][7]

  • Seek medical attention.

Ingestion:

  • Do NOT induce vomiting.[3]

  • Wash out the mouth with water.[3]

  • Seek immediate medical attention.[3]

To aid in the selection of appropriate PPE, the following decision-making workflow can be utilized:

PPE Selection Workflow for this compound Handling start Start: Handling this compound is_powder Is it in powder form? start->is_powder respirator Wear Particulate Respirator is_powder->respirator Yes ventilation Work in Fume Hood is_powder->ventilation No respirator->ventilation gloves Wear Chemical-Resistant Gloves ventilation->gloves goggles Wear Chemical Goggles gloves->goggles clothing Wear Protective Clothing goggles->clothing end Proceed with Handling clothing->end

Figure 2. A decision workflow for selecting the correct PPE when handling this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.